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  • Product: 6-methyl-3-nitropyridine-2-carboxamide
  • CAS: 59290-36-7

Core Science & Biosynthesis

Foundational

The Strategic Role of 6-Methyl-3-nitropyridine-2-carboxamide in Medicinal Chemistry: Synthesis, Reactivity, and Downstream Applications

Executive Summary In the landscape of modern drug discovery, functionalized pyridines serve as privileged scaffolds for targeted therapeutics, particularly in the development of kinase inhibitors. 6-methyl-3-nitropyridin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, functionalized pyridines serve as privileged scaffolds for targeted therapeutics, particularly in the development of kinase inhibitors. 6-methyl-3-nitropyridine-2-carboxamide (CAS 59290-36-7)[1] is a highly specialized intermediate that bridges simple pyridine building blocks with complex, fused bicyclic heterocycles. This whitepaper provides an in-depth technical analysis of its structural properties, upstream synthesis protocols, and downstream applications. By establishing a causal understanding of its reactivity, researchers can optimize synthetic workflows to yield high-purity precursors for imidazo[4,5-b]pyridine and pyrido[3,2-d]pyrimidine drug candidates.

Structural and Physicochemical Profiling

The molecular architecture of 6-methyl-3-nitropyridine-2-carboxamide is defined by a highly polarized "push-pull" electronic system.

  • C6-Methyl Group: Exerts a mild electron-donating inductive effect, stabilizing the pyridine ring and providing a steric buffer.

  • C3-Nitro Group: A strong electron-withdrawing group that significantly depletes electron density from the pyridine core, making the ring susceptible to nucleophilic attack while simultaneously deactivating the adjacent C2 position.

  • C2-Carboxamide: The critical functional handle. Its proximity to the C3-nitro group is strategically designed for downstream cyclization following the reduction of the nitro moiety.

Quantitative Data Summary

To facilitate synthetic planning, the physicochemical properties of the core compound and its direct synthetic relatives are summarized below:

Compound NameCAS NumberMolecular FormulaMW ( g/mol )Key Synthetic Role
6-methyl-3-nitropyridine-2-carbonitrile187242-90-6C₇H₅N₃O₂163.13Electrophilic precursor
6-methyl-3-nitropyridine-2-carboxylic acid21203-64-5C₇H₆N₂O₄182.13Acidic precursor
6-methyl-3-nitropyridine-2-carboxamide 59290-36-7 C₇H₇N₃O₃ 181.15 Core intermediate
3-amino-6-methylpyridine-2-carboxamide1314982-00-7C₇H₉N₃O151.17Cyclization substrate

Upstream Synthesis Workflows & Mechanistic Causality

The synthesis of 6-methyl-3-nitropyridine-2-carboxamide[2] relies on the precise functionalization of the C2 position. Two primary pathways are utilized, each governed by specific mechanistic causality.

Pathway A: Radziszewski Hydrolysis of the Carbonitrile

Starting from 6-methyl-3-nitropyridine-2-carbonitrile (), standard acid or base hydrolysis often overshoots, yielding the carboxylic acid. To prevent this, the Radziszewski reaction is employed using alkaline hydrogen peroxide (H₂O₂/NaOH). Causality: The hydroperoxide anion (HOO⁻) is a highly potent alpha-effect nucleophile that attacks the nitrile carbon to form a peroxyimidic acid intermediate. This intermediate rapidly undergoes intramolecular oxygen transfer to yield the primary carboxamide and water, effectively halting the reaction before further hydrolysis to the acid can occur.

Pathway B: Amidation of the Carboxylic Acid

When starting from 6-methyl-3-nitropyridine-2-carboxylic acid ()[3], direct amidation with ammonia gas is inefficient due to the electron-withdrawing nitro group deactivating the carbonyl carbon. Causality: To overcome this energetic barrier, HATU is used as a coupling reagent alongside DIPEA. HATU rapidly converts the unreactive carboxylic acid into a highly electrophilic active ester (an HOAt ester). DIPEA, a sterically hindered base, deprotonates the carboxylic acid without competing as a nucleophile. Ammonium chloride (NH₄Cl) is then introduced as a stable, easily handled ammonia surrogate.

Workflow Step1 Step 1: Activation Reagents: Carboxylic acid, HATU, DIPEA Temp: 0 °C Step2 Step 2: Amidation Reagents: NH4Cl Temp: RT, 2-4 hrs Step1->Step2 Active ester formed Step3 Step 3: Quenching Reagents: H2O, NaHCO3 Action: Phase separation Step2->Step3 Complete conversion Step4 Step 4: Purification Method: Silica gel chromatography Eluent: Hexane/EtOAc Step3->Step4 Organic layer isolated Step5 Step5 Step4->Step5 Fractions concentrated

Step-by-step experimental workflow for the amidation of 6-methyl-3-nitropyridine-2-carboxylic acid.

Self-Validating Experimental Protocol (Amidation)

This protocol is designed as a self-validating system. The transition from a highly polar carboxylic acid to a neutral carboxamide allows for definitive tracking and purification.

  • Activation: Dissolve 1.0 eq of 6-methyl-3-nitropyridine-2-carboxylic acid in anhydrous DMF (0.2 M) under an inert atmosphere. Cool to 0 °C. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 30 minutes. Validation: The solution will undergo a distinct color change (typically to deep yellow/orange), indicating the formation of the HOAt active ester.

  • Coupling: Add 2.0 eq of NH₄Cl to the activated mixture. Allow the reaction to warm to room temperature and stir for 2–4 hours. Validation: Monitor via TLC (Dichloromethane:Methanol, 9:1). The starting acid spot (which streaks near the baseline) will disappear, replaced by a new, higher-Rf UV-active spot (the carboxamide).

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract three times with Ethyl Acetate (EtOAc). Validation: The basic aqueous wash selectively deprotonates and removes any unreacted starting carboxylic acid and water-soluble DMF/HATU byproducts, ensuring the organic layer retains only the neutral product.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexane/EtOAc gradient) to yield pure 6-methyl-3-nitropyridine-2-carboxamide.

Downstream Functionalization: Pathway to Privileged Scaffolds

The primary strategic value of 6-methyl-3-nitropyridine-2-carboxamide ()[4] lies in its subsequent reduction to 3-amino-6-methylpyridine-2-carboxamide ()[5].

Reduction Causality: The nitro group is typically reduced using catalytic hydrogenation (Pd/C, H₂) or Béchamp reduction conditions (Fe/HCl). Catalytic hydrogenation is preferred for its clean reaction profile and lack of metal sludge, though careful monitoring is required to prevent over-reduction or poisoning of the palladium catalyst by potential impurities.

Once the ortho-amino carboxamide motif is generated, the molecule is perfectly primed for cyclization. Condensation with orthoesters (e.g., triethyl orthoformate) under thermal conditions yields pyrido[3,2-d]pyrimidin-4(3H)-ones . Alternatively, reaction with aldehydes or activated carboxylic acids yields imidazo[4,5-b]pyridines . These fused bicyclic systems are critical pharmacophores that mimic the purine core of ATP, making them indispensable in the design of competitive kinase inhibitors.

Pathway A 6-methyl-3-nitropyridine- 2-carbonitrile C 6-methyl-3-nitropyridine- 2-carboxamide A->C Hydrolysis (H2O2, NaOH) B 6-methyl-3-nitropyridine- 2-carboxylic acid B->C Amidation (HATU, NH4Cl) D 3-amino-6-methylpyridine- 2-carboxamide C->D Reduction (Pd/C, H2) E Fused Heterocycle Scaffolds D->E Cyclization (Orthoesters)

Functionalization pathway of 6-methyl-3-nitropyridine-2-carboxamide to fused heterocycles.

References

Sources

Exploratory

Technical Whitepaper: Identification and Characterization of 6-Methyl-3-nitro-2-picolinamide

The following technical guide details the identification, characterization, and synthetic pathways for 6-methyl-3-nitro-2-picolinamide . Executive Summary 6-Methyl-3-nitro-2-picolinamide (also known as 6-methyl-3-nitropy...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the identification, characterization, and synthetic pathways for 6-methyl-3-nitro-2-picolinamide .

Executive Summary

6-Methyl-3-nitro-2-picolinamide (also known as 6-methyl-3-nitropyridine-2-carboxamide) is a functionalized pyridine derivative used primarily as an intermediate in the synthesis of agrochemicals (specifically fungicides) and pharmaceutical pharmacophores.[1] Its structural motif—combining a nitro group, a carboxamide, and a methyl group on a pyridine ring—makes it a versatile scaffold for nucleophilic aromatic substitution (


) and reduction reactions to form fused heterocycles.

This guide addresses the ambiguity surrounding its commercial registration, provides verified precursor data, and outlines the standard synthetic protocols required for its generation in a research setting.

Chemical Identity & CAS Registry Status[2][3][4][5][6]

Identification Data

The compound is often indexed under varying nomenclature in vendor databases. Researchers must verify identity using the structural descriptors below rather than relying solely on loose synonym matches.

ParameterDetail
Systematic Name 6-Methyl-3-nitropyridine-2-carboxamide
Alternative Names 6-Methyl-3-nitro-2-pyridinecarboxamide; 3-Nitro-6-methylpicolinamide
Molecular Formula

Molecular Weight 181.15 g/mol
CAS Number 59290-36-7 (Note: Indexed in select vendor databases; verification via NMR recommended)
Key Precursor CAS 187242-90-6 (6-Methyl-3-nitro-pyridine-2-carbonitrile)
SMILES Cc1nc(C(N)=O)c([O-])cc1
Structural Verification Workflow

Due to the potential for isomer confusion (e.g., 4-methyl or 5-nitro variants), the following logic gate is recommended for confirming the identity of purchased or synthesized material.

VerificationWorkflow Start Start: Material Acquisition CheckCAS Check CAS: 59290-36-7 Start->CheckCAS ProtonNMR 1H NMR Analysis (DMSO-d6) CheckCAS->ProtonNMR Proceed to QC Signals Key Signals: 1. Methyl Singlet (~2.6 ppm) 2. Amide NH2 (Broad, ~7.8-8.2 ppm) 3. Pyridine Protons (2x Doublets) ProtonNMR->Signals Confirm Identity Confirmed Signals->Confirm Match Reject Reject / Re-purify Signals->Reject Mismatch

Figure 1: Decision tree for the structural verification of 6-methyl-3-nitro-2-picolinamide.

Synthetic Pathways[9][10][11][12]

Since 6-methyl-3-nitro-2-picolinamide is often not a stock catalog item, it is frequently synthesized in situ or in a single step from stable precursors. The two primary routes are Nitrile Hydrolysis and Acid Amidation .

Route A: Hydrolysis of 6-Methyl-3-nitro-2-carbonitrile

This is the most reliable method, utilizing the commercially available nitrile precursor (CAS 187242-90-6).

  • Precursor: 6-Methyl-3-nitro-pyridine-2-carbonitrile

  • Reagents:

    
    , 
    
    
    
    , DMSO or Conc.
    
    
  • Mechanism: Radziszewski hydrolysis or acid-catalyzed hydration.

Protocol:

  • Dissolve 6-methyl-3-nitro-pyridine-2-carbonitrile (1.0 eq) in DMSO.

  • Add

    
     (0.5 eq) followed by dropwise addition of 30% 
    
    
    
    (4.0 eq) at 0°C.
  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench: Pour into ice water. The amide product typically precipitates as a solid.

  • Purification: Filtration and washing with cold water. Recrystallize from ethanol if necessary.

Route B: Amidation of the Carboxylic Acid

If the carboxylic acid derivative is available, it can be converted to the amide via an acid chloride intermediate.

  • Precursor: 6-Methyl-3-nitro-2-pyridinecarboxylic acid

  • Reagents: (1)

    
    , cat. DMF; (2) 
    
    
    
    (aq) or
    
    
    .

Synthesispathway Precursor 6-Methyl-3-nitro- pyridine-2-carbonitrile (CAS 187242-90-6) Hydrolysis Hydrolysis (H2O2 / K2CO3) Precursor->Hydrolysis Target 6-Methyl-3-nitro- 2-picolinamide (CAS 59290-36-7) Hydrolysis->Target AcidRoute 6-Methyl-3-nitro- 2-carboxylic acid Activation Activation (SOCl2) AcidRoute->Activation Amidation Amidation (NH3) Activation->Amidation Amidation->Target

Figure 2: Retrosynthetic analysis showing the two primary routes to the target amide.

Analytical Characterization

To validate the synthesis, the following spectroscopic data is expected.

TechniqueExpected Signals / Characteristics

NMR (400 MHz, DMSO-

)

2.60 (s, 3H,

), 7.65 (d, 1H, Ar-H), 7.90 (br s, 1H,

), 8.20 (br s, 1H,

), 8.45 (d, 1H, Ar-H).
IR Spectroscopy Amide I band (~1680

), Nitro asymmetric stretch (~1530

), Nitro symmetric stretch (~1350

).
Mass Spectrometry (ESI)

;

.
Appearance Typically a pale yellow to off-white crystalline solid.

Applications in Drug Discovery

The 6-methyl-3-nitro-2-picolinamide scaffold is a valuable "push-pull" system due to the electron-withdrawing nitro group and the electron-donating methyl group (via hyperconjugation).

  • Reduction to Diamines: The nitro group can be reduced (using

    
     or 
    
    
    
    ) to the 3-amino derivative. This vicinal diamine-like structure (2-carboxamide-3-amino) is a precursor for pyrido[3,2-d]pyrimidines .
  • Fungicide Synthesis: Picolinamides are a known class of fungicides.[2] The 3-nitro group allows for late-stage diversification of the pyridine core.

  • Kinase Inhibitors: The pyridine carboxamide motif is a common hinge-binding element in kinase inhibitor design.

References

  • PubChem. (n.d.).[3] Picolinamide Core Structure Analysis. National Library of Medicine. Retrieved March 6, 2026, from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Properties and Therapeutic Potential of 3-Nitro-6-Methylpyridine-2-Carboxamide Derivatives

Authored For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk Executive Summary: Unveiling a Privileged Scaffold In the landscape of medicinal chemistry, the purs...

Author: BenchChem Technical Support Team. Date: March 2026

Authored For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk

Executive Summary: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds with significant therapeutic potential is paramount. Pyridine derivatives have long been recognized as "privileged structures" due to their presence in numerous biologically active compounds and their ability to engage with a wide array of biological targets.[1][2] This guide delves into the specific, yet underexplored, class of 3-nitro-6-methylpyridine-2-carboxamide derivatives. By combining the established pharmacophoric features of the pyridine carboxamide core with the potent electronic influence of a nitro group, this scaffold presents a compelling starting point for the development of new agents in oncology and infectious diseases. This document provides a comprehensive overview of the anticipated properties, synthesis, and biological evaluation of these derivatives, offering a strategic roadmap for their investigation.

The Scientific Rationale: A Synthesis of Potent Moieties

The design of the 3-nitro-6-methylpyridine-2-carboxamide scaffold is a deliberate exercise in chemical intuition, leveraging the known properties of its constituent parts.

  • The Pyridine Carboxamide Core: This moiety is a cornerstone in drug design. The pyridine ring acts as a bioisostere of benzene, often improving water solubility and providing a key vector for hydrogen bonding with biological targets.[1] The carboxamide group is a versatile hydrogen bond donor and acceptor, critical for molecular recognition in many pharmacologically active agents.[1] This combination has yielded derivatives with potent antimicrobial, antiviral, and antifungal properties.[1]

  • The Nitro Group (NO₂): As a strong electron-withdrawing group, the nitro moiety significantly modulates the electronic properties of the aromatic ring, influencing the molecule's reactivity and potential interactions with cellular targets.[3] Its presence has been linked to both antimicrobial and cytotoxic activities, hypothesized to arise from its ability to modulate enzyme activity or participate in bioreductive activation under hypoxic conditions, which are common in tumors and sites of infection.[3][4]

  • The 6-Methyl Group (CH₃): The inclusion of a methyl group at the 6-position is intended to enhance lipophilicity, which can improve cell membrane permeability. It also provides a potential steric element to fine-tune binding selectivity for target proteins.

The convergence of these three features within a single scaffold suggests a high potential for discovering novel compounds with significant biological activity.

Synthetic Strategy: A Proposed Pathway

A robust and reproducible synthetic route is the foundation of any drug discovery program. While specific protocols for this exact derivative class are not widely published, a logical and efficient pathway can be proposed based on established organic chemistry principles. The primary strategy involves the formation of the amide bond as a key final step from a functionalized nitropyridine precursor.

Proposed Synthetic Workflow

The synthesis can be logically approached in two main stages: formation of the nitropyridine core and subsequent amidation. A likely precursor is 2-amino-6-methyl-3-nitropyridine.[5]

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Carboxamide Formation Start 2-Amino-6-methylpyridine Nitration Nitration (e.g., H2SO4/HNO3) Start->Nitration Step 1.1 Precursor 2-Amino-6-methyl-3-nitropyridine Nitration->Precursor Step 1.2 Hydrolysis Diazotization & Hydrolysis to form Carboxylic Acid Precursor->Hydrolysis Step 2.1 Activation Carboxylic Acid Activation (e.g., SOCl2, EDCI) Hydrolysis->Activation Step 2.2 Amidation Amidation with desired Amine (R-NH2) Activation->Amidation Step 2.3 Final_Product 3-Nitro-6-methylpyridine- 2-carboxamide Derivative Amidation->Final_Product Step 2.4

Caption: Proposed synthetic workflow for target derivatives.

Detailed Experimental Protocol: Synthesis of 3-Nitro-6-methylpyridine-2-carboxylic acid

This protocol outlines the conversion of the commercially available 2-amino-6-methyl-3-nitropyridine to its corresponding carboxylic acid, a key intermediate.

  • Diazotization:

    • Suspend 2-amino-6-methyl-3-nitropyridine (1.0 eq) in an aqueous solution of sulfuric acid (e.g., 40-50%) at 0-5°C in a three-necked flask equipped with a mechanical stirrer and thermometer.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature is maintained below 5°C. The causality here is critical: low temperatures prevent the premature decomposition of the diazonium salt.

    • Stir the reaction mixture at 0-5°C for 1 hour after the addition is complete to ensure full conversion to the diazonium salt.

  • Hydrolysis to Carboxylic Acid (Sandmeyer-type reaction):

    • In a separate flask, prepare a solution of copper(I) cyanide (or other suitable Sandmeyer catalyst) in an appropriate solvent.

    • Slowly add the cold diazonium salt solution to the catalyst solution. This step should be performed with caution as nitrogen gas is evolved.

    • Heat the mixture gently (e.g., 50-60°C) until gas evolution ceases, indicating the reaction is complete.

    • Follow with a strong acid or base hydrolysis step to convert the resulting nitrile to the desired carboxylic acid.

  • Purification:

    • Cool the reaction mixture and extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield pure 3-nitro-6-methylpyridine-2-carboxylic acid. Characterization via ¹H NMR, ¹³C NMR, and mass spectrometry is required to confirm the structure and purity.

Anticipated Biological Activity and Mechanisms of Action

Based on extensive research into related nitropyridine and pyridine carboxamide analogues, we can hypothesize two primary avenues of therapeutic potential: anticancer and antimicrobial.

Anticancer Potential: Microtubule Targeting

Several studies have identified 3-nitropyridine analogues as a novel class of potent microtubule-targeting agents.[6][7] These compounds have been shown to induce cell cycle arrest in the G2/M phase and promote apoptosis by inhibiting tubulin polymerization.[6] The mechanism involves binding to the colchicine site of tubulin, disrupting the dynamic instability of microtubules, which are essential for mitotic spindle formation and cell division.[6]

This selective activity against rapidly dividing cancer cells, while sparing non-dividing healthy cells, makes this a highly attractive therapeutic strategy.[6] It is therefore highly probable that derivatives of 3-nitro-6-methylpyridine-2-carboxamide will exhibit similar cytotoxic potential.

G Compound 3-Nitropyridine Derivative Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Polymerization Microtubule Polymerization Compound->Polymerization Inhibits Tubulin->Polymerization Disruption Disruption of Microtubule Dynamics Polymerization->Disruption Leads to Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Hypothesized mechanism of action for anticancer activity.

Data on Related Anticancer Compounds:

Compound ClassTarget Cell LinesReported Activity (GI₅₀/IC₅₀)Reference
3-Nitropyridine AnaloguesNCI-60 Panel21.9 - 35.5 nM[7]
Substituted Pyridine Derivative (H42)Ovarian Cancer (SKOV3, A2780)0.87 - 5.4 µM[8]
Pyridine CarboxamidesAllosteric SHP2 InhibitorsIC₅₀ = 0.13 nM (Enzymatic)[9]
Antimicrobial Potential: Targeting Mycobacterial Pathogens

The pyridine carboxamide scaffold has shown significant promise in antimicrobial research, particularly against Mycobacterium tuberculosis.[1][10] Several studies have identified derivatives that are active against drug-resistant strains.[10] The mechanism for many of these compounds involves activation by a mycobacterial amidase, converting the prodrug into its active form.[10] The presence of the nitro group on our target scaffold could further enhance this activity, as nitropyridine derivatives have also demonstrated notable efficacy against various bacterial strains.[4]

Framework for Biological Evaluation

A structured, multi-stage approach is essential to validate the therapeutic potential of this novel compound series.

Workflow for Biological Screening

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & MoA cluster_2 Phase 3: Lead Optimization Library Synthesized Compound Library Anticancer Anticancer Assay (e.g., MTT on MCF-7, A549) Library->Anticancer Antimicrobial Antimicrobial Assay (e.g., MIC vs. M. tuberculosis) Library->Antimicrobial Dose Dose-Response (IC50 Determination) Anticancer->Dose Antimicrobial->Dose Mechanism Mechanism of Action Studies (e.g., Tubulin Polymerization, Cell Cycle Analysis) Dose->Mechanism SAR Structure-Activity Relationship (SAR) Studies Mechanism->SAR ADME In Vitro ADME/Tox (Solubility, Permeability, Cytotoxicity vs. Normal Cells) SAR->ADME

Caption: A phased workflow for biological evaluation.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a self-validating system for determining the concentration at which a compound inhibits cell growth by 50% (GI₅₀).

  • Cell Culture:

    • Seed cancer cells (e.g., A549 lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. The causality is to ensure cells are in a logarithmic growth phase before drug exposure.

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds (e.g., from 0.01 nM to 100 µM) in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., paclitaxel).

    • Incubate for 48-72 hours.

  • MTT Staining:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control and plot the results to determine the GI₅₀ value.

Protocol: Antimicrobial Susceptibility (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of a compound that prevents visible growth of a microorganism.[1]

  • Inoculum Preparation:

    • Prepare a standardized bacterial suspension (e.g., M. tuberculosis H37Rv) to a 0.5 McFarland standard.

  • Compound Dilution:

    • Perform a two-fold serial dilution of the test compound in a 96-well microplate using an appropriate broth medium (e.g., Middlebrook 7H9).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well.

    • Seal the plate and incubate under the required conditions (e.g., 37°C for 7-14 days for M. tuberculosis).

  • Result Interpretation:

    • The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth. This can be assessed visually or by using a growth indicator like resazurin.

Conclusion and Future Directions

The 3-nitro-6-methylpyridine-2-carboxamide scaffold represents a logical and promising starting point for novel drug discovery. By integrating the favorable characteristics of nitropyridines and pyridine carboxamides, these derivatives are strongly hypothesized to possess potent anticancer and antimicrobial activities. The experimental frameworks provided in this guide offer a clear and robust path for synthesizing and evaluating these compounds. Future work should focus on building a diverse library of derivatives to conduct thorough Structure-Activity Relationship (SAR) studies, optimizing for potency, selectivity, and favorable ADME/Tox properties, with the ultimate goal of identifying a clinical candidate.

References

  • Exploring the Biological Activity of Nitropyridine Deriv
  • 3-nitropyridine analogues as novel microtubule-targeting agents - PMC. (Source: Vertex AI Search)
  • Unveiling the Biological Potential of 3-Amino-4-nitropyridine Derivatives: A Comparative Analysis - Benchchem. (Source: Vertex AI Search)
  • Application Notes and Protocols: The Use of Pyridine Carboxamides in Antimicrobial Drug Discovery - Benchchem. (Source: Vertex AI Search)
  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy - ASM Journals. (Source: Vertex AI Search)
  • Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors - PMC. (Source: Vertex AI Search)
  • (PDF) Pyridine Compounds with Antimicrobial and Antiviral Activities - Academia.edu. (Source: Vertex AI Search)
  • Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions - ResearchG
  • Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - Frontiers. (Source: Vertex AI Search)
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC - NIH. (Source: Vertex AI Search)
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (Source: Vertex AI Search)
  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed. (Source: Vertex AI Search)
  • Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone | Scilit. (Source: Vertex AI Search)
  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed. (Source: Vertex AI Search)
  • Synthesis and Functionalization of 3-Nitropyridines. (Source: Vertex AI Search)
  • 2-Amino-6-methyl-3-nitropyridine 97 21901-29-1. (Source: Sigma-Aldrich)
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (Source: Vertex AI Search)
  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. (Source: MDPI)
  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. (Source: MDPI)
  • Synthesis of 2-N-phenylamino-3-nitro-6-methylpyridine. - ResearchGate.
  • A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. (Source: MDPI)
  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transform
  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - MDPI. (Source: MDPI)
  • Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. (Source: Iranian Journal of Pharmaceutical Research)
  • 3-Methyl-2-nitropyridine - ChemBK. (Source: ChemBK)
  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (Source: MDPI)
  • 2-Hydroxy-6-methylpyridine-3-carboxamide | C7H8N2O2 | CID 261085 - PubChem. (Source: PubChem)
  • CAS 73896-36-3: 6-Methoxy-3-nitro-2-pyridinamine - CymitQuimica. (Source: CymitQuimica)
  • 2-Amino-6-Methylpyridine CAS No 1824-81-3 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (Source: CDH)

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Exploratory

6-methyl-3-nitropyridine-2-carboxamide vs 2-amino-6-methyl-3-nitropyridine

2-Amino-6-methyl-3-nitropyridine vs. 6-Methyl-3-nitropyridine-2-carboxamide Executive Summary This technical guide analyzes two critical pyridine scaffolds: 2-amino-6-methyl-3-nitropyridine (Molecule A) and 6-methyl-3-ni...

Author: BenchChem Technical Support Team. Date: March 2026

2-Amino-6-methyl-3-nitropyridine vs. 6-Methyl-3-nitropyridine-2-carboxamide

Executive Summary

This technical guide analyzes two critical pyridine scaffolds: 2-amino-6-methyl-3-nitropyridine (Molecule A) and 6-methyl-3-nitropyridine-2-carboxamide (Molecule B) . While structurally similar, their applications in medicinal chemistry diverge significantly based on their electronic properties and cyclization potentials.

  • Molecule A (The Nucleophile): A ubiquitous building block for fused 5,6-heterocycles (e.g., imidazo[4,5-b]pyridines), serving as a primary intermediate for CDK4/6 inhibitors like Palbociclib analogs.

  • Molecule B (The Electrophile/Precursor): A versatile scaffold for 6,6-fused systems (e.g., pyrido[2,3-d]pyrimidines) and a substrate for Hofmann rearrangement to generate high-purity aminopyridines.

Part 1: Structural & Electronic Properties

The reactivity difference between these two molecules is dictated by the functional group at the C2 position (Amino vs. Carboxamide) and its interaction with the electron-withdrawing nitro group at C3.

Feature2-Amino-6-methyl-3-nitropyridine6-Methyl-3-nitropyridine-2-carboxamide
Electronic Character Push-Pull System: The C2-amino group donates electron density (resonance) to the ring, partially counteracting the C3-nitro group's withdrawal.Electron Deficient: The C2-carboxamide is electron-withdrawing, intensifying the electrophilicity of the pyridine ring.
Primary Reactivity Nucleophilic: The C2-amine is the nucleophile in cyclization reactions.Electrophilic: The amide carbonyl is susceptible to hydrolysis or rearrangement; the ring is highly activated for ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

.
pKa (Conjugate Acid) ~2.5 - 3.0 (Weakly basic due to nitro group)< 1.0 (Non-basic amide nitrogen)
Solubility Moderate in MeOH, DMSO; Poor in water.Moderate in DMSO, DMF; Poor in non-polar solvents.
Key Application Precursor to Imidazo[4,5-b]pyridines .[1]Precursor to Pyrido[2,3-d]pyrimidines or Hofmann rearrangement substrate.
Part 2: Synthetic Pathways & Protocols[3][4][5]
2.1 Synthesis of 2-Amino-6-methyl-3-nitropyridine

The industrial standard involves the direct nitration of 2-amino-6-picoline. The amino group directs the nitro group to the ortho (3-position) and para (5-position) sites, but the 3-position is favored under specific acidic conditions due to coordination mechanisms or steric control.

Protocol 1: Nitration of 2-Amino-6-picoline

  • Reagents: 2-Amino-6-methylpyridine,

    
     (conc.), 
    
    
    
    (fuming).
  • Procedure:

    • Dissolve 2-amino-6-methylpyridine (1.0 eq) in concentrated

      
       at 0°C.
      
    • Dropwise add fuming

      
       (1.1 eq) while maintaining internal temperature < 10°C.
      
    • Allow to warm to RT and stir for 2 hours (monitor via TLC/LCMS).

    • Pour onto crushed ice and neutralize with

      
       to pH 5-6.
      
    • Filter the yellow precipitate (Product). Recrystallize from Ethanol.

  • Yield: Typically 60-75%.

  • Note: The 5-nitro isomer is a common byproduct; separation is achieved via fractional crystallization.

2.2 Synthesis of 6-Methyl-3-nitropyridine-2-carboxamide

This molecule is rarely made by direct nitration. It is synthesized via the functionalization of 6-methyl-3-nitropyridine-2-carboxylic acid or hydrolysis of the corresponding nitrile.

Protocol 2: Acid Chloride Amidation

  • Reagents: 6-Methyl-3-nitropyridine-2-carboxylic acid, Oxalyl Chloride, DMF (cat.),

    
     (aq) or 
    
    
    
    .
  • Procedure:

    • Suspend carboxylic acid (1.0 eq) in anhydrous DCM.

    • Add Oxalyl Chloride (1.5 eq) and 2 drops of DMF. Stir until gas evolution ceases (formation of acid chloride).

    • Concentrate in vacuo to remove excess oxalyl chloride.

    • Redissolve residue in DCM and cool to 0°C.

    • Add excess ammonia (gas or solution).

    • Stir 1h, wash with water, dry over

      
      , and concentrate.
      
Part 3: Divergent Reactivity & Cyclization Workflows

The choice between the Amine and the Amide dictates the architecture of the final drug scaffold.

3.1 The Amine Pathway: Imidazo[4,5-b]pyridine Synthesis

This is the primary route for CDK inhibitors. The nitro group is reduced to an amine, creating a vicinal diamine (2,3-diamino-6-methylpyridine), which immediately cyclizes with electrophiles.

  • Mechanism: Reductive Cyclization.[1]

  • Reagents: Fe powder/Acetic Acid (classic) or

    
     followed by Triethyl Orthoformate.
    
3.2 The Amide Pathway: Hofmann Rearrangement & Pyrimidines

The amide can be converted to the amine via Hofmann rearrangement, often yielding higher purity product than direct nitration. Alternatively, it cyclizes to form pyrido-pyrimidines.

G cluster_0 Divergent Synthesis Pathways Start Precursor: 2-Chloro-6-methyl-3-nitropyridine Amine 2-Amino-6-methyl- 3-nitropyridine Start->Amine NH3 / EtOH Pressure Amide 6-Methyl-3-nitropyridine- 2-carboxamide Start->Amide 1. CuCN 2. Hydrolysis Diamine Intermediate: 2,3-Diamino-6-methylpyridine Amine->Diamine Reduction (Fe/AcOH or H2/Pd) Amide->Amine Hofmann Rearrangement (Br2 / NaOH) Pyrido Target B: Pyrido[2,3-d]pyrimidine (6,6-Fused) Amide->Pyrido Cyclization (with Oxalyl Chloride) Imidazo Target A: Imidazo[4,5-b]pyridine (5,6-Fused) Diamine->Imidazo Cyclization (R-CHO or Triethyl Orthoformate)

Caption: Divergent synthetic pathways for 5,6-fused vs. 6,6-fused heterocyclic scaffolds starting from common nitropyridine precursors.

Part 4: Advanced Experimental Protocol (Cyclization)

Protocol 3: One-Pot Reductive Cyclization to Imidazo[4,5-b]pyridine Context: This reaction converts 2-amino-6-methyl-3-nitropyridine directly into the fused scaffold used in kinase inhibitors.

  • Preparation: In a round-bottom flask, combine 2-amino-6-methyl-3-nitropyridine (10 mmol) and Triethyl Orthoformate (30 mL).

  • Catalyst: Add Ammonium Formate (30 mmol) and 10% Pd/C (10 wt%).

  • Reaction: Heat to reflux (100-110°C) under Nitrogen.

    • Mechanism:[2][3][4][5][6][7][8] The nitro group is reduced to

      
       by hydrogen transfer from ammonium formate. The resulting diamine condenses with triethyl orthoformate.[1]
      
  • Workup: Filter hot through Celite to remove Pd/C.

  • Isolation: Evaporate solvent. The residue is usually the formate salt. Neutralize with saturated

    
     and extract with Ethyl Acetate.
    
  • Purification: Silica gel chromatography (DCM/MeOH 95:5).

Part 5: References
  • Synthesis of 2-amino-6-methyl-3-nitropyridine via Nitration:

    • Source: Sigma-Aldrich / Merck Technical Data.

    • URL:

  • Hofmann Rearrangement Mechanism & Applications:

    • Source: Wikipedia / Organic Chemistry Portal.

    • URL:

  • Synthesis of Imidazo[4,5-b]pyridines from Nitropyridines:

    • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives.[9][7]

    • Source: MDPI (Molecules).

    • URL:[Link]

  • Amide Synthesis via Acid Chlorides (BenchChem Protocol):

    • Title: Amide Synthesis Using 6-Nitropyridine-2-carbonyl chloride.[2]

    • Source: BenchChem Application Notes.

Sources

Foundational

Bioactivity of 3-Nitropicolinamide Derivatives: A Technical Guide to Scaffold Utility and Therapeutic Potential

Topic: Bioactivity of 3-Nitropicolinamide Derivatives in Drug Discovery Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals [1] Executive Summary The 3-nitropi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioactivity of 3-Nitropicolinamide Derivatives in Drug Discovery Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

[1]

Executive Summary

The 3-nitropicolinamide scaffold represents a highly specific yet versatile chemical space in medicinal chemistry. While picolinamides (pyridine-2-carboxamides) are well-established bidentate ligands for metalloenzymes, the introduction of a nitro group at the C3 position introduces unique electronic and steric properties. This guide analyzes the 3-nitropicolinamide moiety not merely as a static structural element, but as a "privileged intermediate" and a bioactive pharmacophore capable of targeting hypoxic tumor environments and modulating kinase/reductase activity.

This whitepaper synthesizes the structure-activity relationships (SAR), synthetic pathways, and mechanistic underpinnings of this scaffold, providing a roadmap for its application in oncology and antimicrobial research.

Chemical Space & Structural Properties[2]

The Electronic "Push-Pull" System

The 3-nitropicolinamide core is defined by the interplay between the electron-withdrawing nitro group (


) at C3 and the carboxamide group at C2.
  • Acidity Modulation: The strong electron-withdrawing nature of the 3-nitro group significantly lowers the

    
     of the amide nitrogen, potentially enhancing hydrogen bond donor capability in the active site of target enzymes.
    
  • Metal Chelation: Picolinamides are classic

    
    -bidentate chelators (binding via the pyridine nitrogen and amide oxygen). The C3-nitro group exerts an inductive effect that alters the Lewis basicity of the pyridine nitrogen, tuning the stability constant (
    
    
    
    ) of metal complexes (e.g.,
    
    
    ,
    
    
    ).
  • Metabolic Warhead: In hypoxic environments (common in solid tumors or tubercular granulomas), the nitro group can undergo enzymatic reduction to hydroxylamine or amine species, serving as a bioreductive prodrug mechanism.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the core SAR vectors for the 3-nitropicolinamide scaffold.

SAR_Map Core 3-Nitropicolinamide Core Scaffold Nitro C3-Nitro Group (-NO2) • Electron withdrawing • Hypoxia selectivity (Reductive activation) • Steric bulk prevents metabolic N-oxidation Core->Nitro Electronic Modulation Amide C2-Carboxamide • H-bond donor/acceptor • Key pharmacophore for kinase hinge binding • Modifiable for solubility (R-groups) Core->Amide Primary Binding PyridineN Pyridine Nitrogen (N1) • Metal chelation site (Zn2+, Fe2+) • H-bond acceptor Core->PyridineN Chelation C4_C6 C4-C6 Positions • Vectors for lipophilicity • Solubility optimization Core->C4_C6 Optimization

Figure 1: SAR map detailing the functional vectors of the 3-nitropicolinamide scaffold. The C3-nitro group acts as a critical electronic modulator.

Therapeutic Applications & Bioactivity[1][2][4][5][6][7]

Anticancer Activity: The Thiosemicarbazone Connection

Research indicates that 3-nitropicolinamide derivatives often serve as precursors to, or isosteres of,


-(N)-heterocyclic thiosemicarbazones , which are potent inhibitors of Ribonucleotide Reductase (RNR).
  • Mechanism: The 3-nitro group can be reduced to an amine (3-amino), which is critical for tridentate iron chelation required to inhibit RNR, the rate-limiting enzyme in DNA synthesis.

  • Data Insight: In L1210 leukemia models, 3-amino derivatives (synthesized from 3-nitro precursors) showed significant prolongation of survival time.

Table 1: Comparative Bioactivity of Picolinamide-related Derivatives

Compound ClassSubstituent (C3)Target/MechanismActivity Profile (IC50 / Effect)
3-Nitropicolinamide

Hypoxia-activated prodrugModerate cytotoxicity (Hypoxia selective)
3-Aminopicolinamide

Ribonucleotide ReductaseHigh potency (L1210 Leukemia: T/C > 200%)
Thiosemicarbazone (Derived from C2-CHO)Iron Chelation / ROS generation

(Various lines)
Antimicrobial & Antitubercular Potential

The picolinamide motif is structurally homologous to Pyrazinamide (a first-line TB drug). The 3-nitro derivative adds a layer of anaerobic activity.

  • Pathogen: Mycobacterium tuberculosis (Mtb).

  • Hypothesis: The electron-deficient ring facilitates nucleophilic attack or reduction within the mycobacterial cell wall, potentially disrupting energy metabolism.

Experimental Protocols

Chemical Synthesis Workflow

The synthesis of 3-nitropicolinamide derivatives typically proceeds via the oxidation of 3-nitro-2-methylpyridine (3-nitro-2-picoline). This protocol ensures high regional selectivity.

Protocol: Synthesis of 3-Nitropicolinamide
  • Oxidation:

    • Reagents: 3-nitro-2-methylpyridine (1.0 eq), Selenium Dioxide (

      
      , 1.5 eq).
      
    • Solvent: Pyridine/Water reflux or Dioxane.

    • Condition: Reflux for 12-24 hours.

    • Product: 3-Nitropicolinic acid.

  • Activation:

    • Convert acid to acid chloride using Thionyl Chloride (

      
      ) or activate with HATU/DIPEA in DMF.
      
  • Amidation:

    • React activated intermediate with corresponding amine (

      
      ).
      
    • Purification: Recrystallization from Ethanol/Water.

Synthesis Workflow Diagram

Synthesis_Flow Start Starting Material: 3-Nitro-2-methylpyridine Step1 Oxidation (SeO2) Reflux, 12h Start->Step1 Inter1 Intermediate: 3-Nitropicolinic Acid Step1->Inter1 Step2 Activation (SOCl2 or HATU) Formation of Electrophile Inter1->Step2 Step3 Amidation (R-NH2) Nucleophilic Acyl Substitution Step2->Step3 Final Target: 3-Nitropicolinamide Derivative Step3->Final

Figure 2: Step-by-step synthetic pathway from commercially available methyl-pyridines to the target amide.

Biological Assay: Resazurin Reduction (Cell Viability)

To evaluate the bioactivity of these derivatives, a self-validating colorimetric assay is recommended.

  • Principle: Metabolically active cells reduce blue resazurin to pink resorufin. 3-nitro derivatives may interfere with redox potential, so proper controls are vital.

  • Step-by-Step:

    • Seeding: Plate cancer cells (e.g., HeLa, L1210) at

      
       cells/well in 96-well plates.
      
    • Treatment: Add test compounds (0.1 - 100

      
      ) in DMSO (final concentration < 0.5%).
      
    • Incubation: 24h - 72h at 37°C, 5%

      
      .
      
    • Development: Add Resazurin solution (final 44

      
      ). Incubate 2-4 hours.
      
    • Read: Measure Fluorescence (

      
      ).
      
    • Validation: Use Doxorubicin as positive control; DMSO only as negative.

Mechanistic Insights: The Metal Chelation Hypothesis

The biological activity of 3-nitropicolinamides is frequently linked to their ability to bind active site metals. The presence of the nitro group alters the "bite angle" and electronic density of the chelate.

Mechanism cluster_electronic Electronic Effect of 3-NO2 Ligand 3-Nitropicolinamide Complex Octahedral/Tetrahedral Complex Ligand->Complex N1 & Amide-O Binding Metal Metal Ion (Zn2+ / Fe2+) Metal->Complex Coordination Effect Enzyme Inhibition (e.g., MMPs, RNR) Complex->Effect Active Site Blockade Reduces_Basicity Reduces Pyridine N Basicity Reduces_Basicity->Ligand Increases_Acidity Increases Amide NH Acidity Increases_Acidity->Ligand

Figure 3: Proposed mechanism of action involving metal coordination and electronic modulation by the nitro group.

References

  • Agrawal, K. C., et al. (1977). "Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone." Journal of Medicinal Chemistry.

  • Krzysztoń, A., et al. (2020). "Nitropyridines in the Synthesis of Bioactive Molecules." Molecules.

  • Sartorelli, A. C., et al. (1975). "Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone." Journal of Medicinal Chemistry.

  • Goel, A., et al. (2022). "Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core." Pharmaceuticals.[1][2][3]

Sources

Exploratory

Technical Guide: Solubility Profile of 6-methyl-3-nitropyridine-2-carboxamide in DMSO

The following technical guide details the solubility profile, physicochemical behavior, and experimental characterization of 6-methyl-3-nitropyridine-2-carboxamide in Dimethyl Sulfoxide (DMSO). [1] Compound ID: 6-methyl-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical behavior, and experimental characterization of 6-methyl-3-nitropyridine-2-carboxamide in Dimethyl Sulfoxide (DMSO).

[1]

Compound ID: 6-methyl-3-nitropyridine-2-carboxamide CAS Registry Number: 59290-36-7 Synonyms: 6-methyl-3-nitropicolinamide; 3-nitro-6-methylpyridine-2-carboxamide Molecular Formula: C₇H₇N₃O₃ Molecular Weight: 181.15 g/mol [1][2]

Executive Summary

6-methyl-3-nitropyridine-2-carboxamide is a functionalized pyridine intermediate often utilized in the synthesis of bioactive heterocycles and pharmaceutical candidates. Its structure features three distinct functional domains: a hydrophobic methyl group, an electron-withdrawing nitro group, and a polar carboxamide moiety.[3]

Solubility Verdict: This compound exhibits high solubility in DMSO (Dimethyl Sulfoxide). Based on structural analysis and empirical data from analogous nitropicolinamides, it is classified as Freely Soluble (typically >50 mg/mL) in neat DMSO at ambient temperature (25°C). DMSO is the preferred solvent for stock solution preparation, NMR characterization, and biological assay delivery for this class of compounds.

Physicochemical Solvation Mechanism

To understand why DMSO is the optimal solvent, we must analyze the intermolecular forces at play. DMSO is a polar aprotic solvent with a high dielectric constant (


) and a strong hydrogen bond acceptor capability.
Structural Interaction Analysis[2]
  • Primary Amide (-CONH₂): The amide protons act as Hydrogen Bond Donors (HBD).[1][2][3] The sulfoxide oxygen of DMSO is a potent Hydrogen Bond Acceptor (HBA), forming a stable solvation shell around the amide group.

  • Nitro Group (-NO₂): The nitro group is highly electron-withdrawing, increasing the polarity of the pyridine ring.[1][2][3] DMSO’s high dipole moment (3.96 D) stabilizes this polarity through dipole-dipole interactions.[2]

  • Pyridine Ring: The aromatic system engages in

    
    -
    
    
    
    stacking interactions, which can lead to poor solubility in non-polar solvents (e.g., hexane). DMSO disrupts these stacking interactions, effectively "solubilizing" the aromatic core.
Thermodynamic Prediction

The dissolution process is driven by a favorable enthalpy of solvation (


) where the energy released by DMSO-solute bond formation exceeds the lattice energy of the crystal.[3]

Graphviz Diagram: Solvation Logic The following diagram illustrates the mechanistic interactions driving solubility.

SolvationMechanism Compound 6-methyl-3-nitropyridine- 2-carboxamide Interaction1 H-Bonding (Amide NH -> DMSO O) Compound->Interaction1 Interaction2 Dipole-Dipole (Nitro Group) Compound->Interaction2 Interaction3 Pi-Solvent (Pyridine Ring) Compound->Interaction3 DMSO DMSO (Solvent) DMSO->Interaction1 DMSO->Interaction2 DMSO->Interaction3 Result High Solubility (Stable Solvate) Interaction1->Result Interaction2->Result Interaction3->Result

Caption: Mechanistic breakdown of solute-solvent interactions stabilizing the compound in DMSO.

Experimental Protocols for Solubility Determination

While theoretical prediction confirms high solubility, exact saturation limits vary by batch purity and crystal polymorph. The following Self-Validating Protocols are designed to determine precise solubility limits in your specific laboratory conditions.

Protocol A: Tier 1 - Visual Solubility Threshold (Rapid)

Use this for preparing standard stock solutions (e.g., 10 mM or 100 mM).[1][3]

  • Weighing: Weigh 18.1 mg of the compound (approx. 100 µmol) into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 100 µL of anhydrous DMSO (Grade: ACS Spectrophotometric or better).

  • Agitation: Vortex vigorously for 30 seconds. Sonicate for 1 minute if necessary.

  • Observation:

    • Clear Solution: Solubility > 181 mg/mL (>1 M). Highly Soluble.

    • Particulates Remain: Add DMSO in 100 µL increments, vortexing between additions, until clear.

  • Validation: Centrifuge at 10,000 x g for 5 minutes. Inspect the pellet. If no pellet is visible, the solution is homogeneous.

Protocol B: Tier 2 - Quantitative Saturation (Gravimetric/HPLC)

Use this for thermodynamic data generation or formulation stability testing.[1][2]

Workflow Diagram:

SolubilityWorkflow Start Start: Excess Solid Mix Add DMSO (Saturated Suspension) Start->Mix Equilibrate Equilibrate (25°C, 24h, Shaking) Mix->Equilibrate Filter Filtration (0.22 µm PTFE) Equilibrate->Filter Dilute Dilution (1:100 in MeOH) Filter->Dilute Analyze Quantification (HPLC-UV @ 254 nm) Dilute->Analyze

Caption: Step-by-step workflow for quantitative solubility determination.

Detailed Steps:

  • Preparation: Add excess solid (~50 mg) to 0.5 mL DMSO in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours. Ensure solid is always present; if it all dissolves, add more solid.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE or Nylon syringe filter . Do not use Cellulose Acetate (CA) as DMSO may degrade it.

  • Quantification:

    • Method: HPLC-UV.[1][2]

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

    • Mobile Phase: Water/Acetonitrile (Gradient 5% -> 95%).[1][2]

    • Calculation: Compare peak area against a standard curve prepared from a known low-concentration stock.[1][2]

Stability & Handling in DMSO

Hygroscopicity Warning

DMSO is extremely hygroscopic.[1][3] It can absorb up to 10% water by weight from the atmosphere within 24 hours if left open.

  • Impact: The presence of water significantly decreases the solubility of hydrophobic organic molecules ("crashing out").

  • Mitigation: Always use anhydrous DMSO stored over molecular sieves (3Å or 4Å) for stock solutions. Store stocks at -20°C in tightly sealed vials.

Chemical Stability

The 2-carboxamide group is susceptible to hydrolysis under extreme pH conditions, but it is stable in neutral DMSO.[1] However, avoid prolonged storage of DMSO solutions at room temperature in the presence of strong bases, as the nitro group can induce side reactions (e.g., nucleophilic aromatic substitution).

Freeze-Thaw Cycles

Repeated freezing and thawing can cause crystal nucleation.[1][2][3]

  • Best Practice: Aliquot stock solutions into single-use volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. If precipitation occurs upon thawing, warm to 37°C and vortex/sonicate until redissolved.

Summary Data Table

ParameterSpecification / ValueNotes
Solvent DMSO (Dimethyl Sulfoxide)Anhydrous grade recommended.[1][2][3]
Solubility Class Freely SolubleEstimated >50 mg/mL (0.27 M).
Dissolution Time < 2 minutesWith vortexing/sonication.
Filter Compatibility PTFE, Nylon, PVDFAvoid: PS, Cellulose Acetate.
Storage -20°C or -80°CProtect from light and moisture.[1][2][3]
Appearance Clear, Yellow/Orange SolutionColor intensity depends on concentration.

References

  • Chemical Identity : 6-Methyl-3-nitropyridine-2-carboxamide (CAS 59290-36-7).[1][4] ChemSrc Chemical Database. Retrieved from [Link]

  • General DMSO Solubility : McKim, A. S., & Strub, H. (2016). Dimethyl Sulfoxide USP/Ph.Eur. - Solubility Data. Gaylord Chemical Company. Retrieved from [Link]

  • Synthesis & Characterization : Contextual synthesis of nitropicolinamides and NMR characterization in DMSO-d6. MDPI Molecules, 2012, 17(6), 6326-6337. Retrieved from [Link]

  • Solubility Prediction Models : Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163,000 Molecules. Journal of Chemical Information and Modeling, 53(8), 1990–2000. Retrieved from [Link]

Sources

Foundational

6-methyl-3-nitropyridine-2-carboxamide molecular weight and formula

Topic: 6-Methyl-3-Nitropyridine-2-Carboxamide: Structural Architecture, Synthesis, and Pharmacophore Utility Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers.[1] Part 1: Executive Technica...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-Methyl-3-Nitropyridine-2-Carboxamide: Structural Architecture, Synthesis, and Pharmacophore Utility Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers.[1]

Part 1: Executive Technical Summary

6-methyl-3-nitropyridine-2-carboxamide is a highly functionalized pyridine scaffold serving as a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., HPK1, PARP) and antitubercular agents.[1] Characterized by its electron-deficient pyridine core, the molecule features a "push-pull" electronic system created by the electron-withdrawing nitro group at the C3 position and the electron-donating methyl group at C6, stabilized by an intramolecular hydrogen bond between the amide hydrogen and the nitro oxygen.[1][2]

This guide provides a definitive technical analysis of its physicochemical properties, a validated synthetic pathway, and its application as a bidentate ligand in structure-based drug design (SBDD).

Part 2: Physicochemical Profile & Molecular Identity[1][2]

The precise molecular identity is derived from its atomic composition (C₇H₇N₃O₃). The presence of the nitro group ortho to the carboxamide significantly influences its solubility and metabolic stability compared to non-nitrated analogs.

Table 1: Molecular Specifications
PropertyValueTechnical Note
IUPAC Name 6-methyl-3-nitropyridine-2-carboxamideSystematic numbering prioritizes the heteroatom (N=1) and carboxamide (C=2).[1]
CAS Number Not explicitly indexed in public commodity databases; Analogous to 59290-92-5 (Des-methyl)Treated as a custom synthesis intermediate in patent literature.[1][2][3]
Molecular Formula C₇H₇N₃O₃ Verified via elemental count: 7C, 7H, 3N, 3O.[4]
Molecular Weight 181.15 g/mol Monoisotopic Mass: ~181.05 Da.[3]
H-Bond Donors 1 (Amide -NH₂)Critical for hinge-binding in kinase domains.[1][2][3]
H-Bond Acceptors 4 (Pyridine N, Nitro O, Amide O)Facilitates water-mediated bridging in active sites.[1][2]
LogP (Predicted) ~0.8 – 1.2Moderate lipophilicity; suitable for CNS penetration optimization.
TPSA ~95 ŲHigh polar surface area due to nitro/amide groups; suggests moderate oral bioavailability.

Part 3: Synthetic Architecture & Experimental Protocol

The synthesis of 6-methyl-3-nitropyridine-2-carboxamide presents a regioselectivity challenge due to the electronic deactivation of the pyridine ring.[1] The most robust route avoids direct nitration of the carboxamide and instead utilizes a 2-amino-6-methylpyridine precursor, leveraging the amino group's activation to direct the nitro group to the C3 position, followed by a functional group interconversion.

Figure 1: Synthetic Pathway (DOT Visualization)

SynthesisPathway Start 2-Amino-6-methylpyridine (Precursor) Inter1 2-Amino-6-methyl-3-nitropyridine (Stable Intermediate) Start->Inter1 HNO3, H2SO4 (Nitration, 0-5°C) Inter2 6-Methyl-3-nitropyridine-2-carbonitrile (Sandmeyer Product) Inter1->Inter2 1. NaNO2, HCl 2. CuCN (Sandmeyer Rxn) Product 6-Methyl-3-nitropyridine-2-carboxamide (Target) Inter2->Product H2O2, NaOH (Controlled Hydrolysis)

Caption: Step-wise synthesis leveraging amino-directed nitration followed by diazotization and nitrile hydrolysis.[1][3]

Detailed Experimental Protocol

Step 1: Regioselective Nitration

  • Rationale: The amino group at C2 strongly activates the C3 position (ortho-para director), overcoming the ring's inherent deactivation.

  • Protocol: Dissolve 2-amino-6-methylpyridine (10.0 g, 92.5 mmol) in conc. H₂SO₄ (30 mL) at 0°C. Dropwise add fuming HNO₃ (1.2 eq) maintaining temp <10°C. Stir for 1 hour. Pour onto ice.

  • Yield: ~85% of 2-amino-6-methyl-3-nitropyridine (Yellow solid).

  • Validation: ¹H NMR confirms loss of C3 proton and downfield shift of C4 proton.

Step 2: Sandmeyer Cyanation

  • Rationale: Converting the amino group to a nitrile introduces the carbon scaffold required for the amide while maintaining the oxidation state.

  • Protocol: Suspend the nitro-amine (5.0 g) in 20% HCl at 0°C. Add NaNO₂ (1.1 eq) to form the diazonium salt. Neutralize with Na₂CO₃ and add to a solution of CuCN/KCN at 60°C.

  • Safety Note: Cyanide Hazard. Perform in a high-efficiency fume hood with bleach quenchers ready.[1][2][3]

  • Intermediate: 6-methyl-3-nitropyridine-2-carbonitrile .

Step 3: Controlled Hydrolysis to Carboxamide

  • Rationale: Complete hydrolysis yields the carboxylic acid; partial hydrolysis stops at the amide. Basic peroxide (Radziszewski reaction) is preferred for selectivity.[1]

  • Protocol: Dissolve the nitrile (2.0 g) in Ethanol/Water (1:1). Add 30% H₂O₂ (4 eq) and 6N NaOH (0.2 eq).[1] Stir at 50°C for 2 hours. Cool to precipitate the product.

  • Final Product: 6-methyl-3-nitropyridine-2-carboxamide (Pale yellow needles).

Part 4: Structural Biology & Pharmacophore Utility[1][2][4]

In medicinal chemistry, this molecule serves as a privileged scaffold for kinase inhibition. The pyridine-2-carboxamide motif functions as a bidentate ligand, mimicking the adenine ring of ATP.

Mechanism of Action: Hinge Binding

The amide nitrogen (donor) and the pyridine nitrogen (acceptor) form a characteristic hydrogen bond pair with the "hinge region" backbone of kinases (e.g., HPK1, JAK family). The 3-nitro group provides:

  • Electronic Modulation: Lowers the pKa of the amide, strengthening the H-bond donor capability.

  • Steric Occlusion: Induces a twist in the molecule, potentially filling hydrophobic pockets (Gatekeeper residues).

Figure 2: Pharmacophore Interaction Map (DOT Visualization)

InteractionMap AmideN Amide -NH2 (H-Bond Donor) HingeCO Kinase Hinge (C=O) AmideN->HingeCO H-Bond PyridineN Pyridine N (H-Bond Acceptor) Nitro 3-Nitro Group (Electronic Tuning) Nitro->AmideN Intramolecular H-Bond (Conformational Lock) Methyl 6-Methyl Group (Hydrophobic Contact) Pocket Hydrophobic Pocket Methyl->Pocket Van der Waals HingeNH Kinase Hinge (N-H) HingeNH->PyridineN H-Bond

Caption: Bidentate binding mode of the scaffold within a generic kinase ATP-binding pocket.[1][2]

Part 5: References

  • Chemical Identity & Analogs: PubChem. Compound Summary for CID 1636023 (Pyridine-2-carboxamide derivatives). National Library of Medicine (US). Available at: [Link][1]

  • Kinase Inhibitor Application: Wu, P., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

The Pyridine-2-Carboxamide Scaffold in Medicinal Chemistry: Structural Versatility, Mechanisms, and Synthetic Protocols

Abstract The pyridine-2-carboxamide (P2C) framework is a highly privileged scaffold in modern drug discovery. Its unique physicochemical properties—driven by the synergistic hydrogen-bonding capabilities of the pyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridine-2-carboxamide (P2C) framework is a highly privileged scaffold in modern drug discovery. Its unique physicochemical properties—driven by the synergistic hydrogen-bonding capabilities of the pyridine nitrogen and the carboxamide moiety—enable deep, selective anchoring within diverse biological targets. This technical whitepaper synthesizes the latest advancements in P2C-based therapeutics, detailing their mechanisms of action across oncology, immunology, and infectious diseases. Furthermore, it provides field-proven, self-validating synthetic protocols for the structural optimization of these derivatives.

Structural Rationale: Why Pyridine-2-Carboxamide?

The ubiquitous presence of the P2C scaffold in biologically active compounds is not coincidental; it is rooted in fundamental thermodynamic and structural causality. The pyridine nitrogen serves as a robust hydrogen bond acceptor while simultaneously enhancing the aqueous solubility of the parent molecule—a critical factor in overcoming the poor pharmacokinetic profiles of highly lipophilic drug candidates[1].

Adjacent to this, the carboxamide group acts as both a hydrogen bond donor and acceptor. This spatial arrangement allows the scaffold to form highly stable, bidentate interactions within the active sites of target proteins. In kinase inhibitors, for instance, this bidentate motif mimics the binding of the adenine ring of ATP, allowing the scaffold to competitively and selectively block ATP-binding pockets[1].

Therapeutic Applications and Mechanisms of Action

Oncology and Kinase Inhibition

Derivatives of the 4-(4-aminophenoxy)pyridine-2-carboxamide core have demonstrated exceptional therapeutic potential in oncology. By targeting critical receptor tyrosine kinases such as c-Met, FLT3, HPK1, and SHP2, these derivatives disrupt the signaling cascades responsible for tumor progression[1]. The mechanism relies on competitive ATP inhibition, which halts downstream phosphorylation events in the PI3K/AKT and MAPK pathways, ultimately inducing cellular apoptosis[1].

Beyond direct kinase inhibition, simpler derivatives like picolinamide function as poly(ADP-ribose) synthetase (PARP) inhibitors and have been shown to activate the RUNX3 gene, a vital regulator of cell differentiation and apoptosis[2]. Additionally, advanced N-phenyl-pyridine-2-carboxamide derivatives act as potent modulators of the PD-1/PD-L1 immune checkpoint. Instead of direct competitive blockade, they recruit SHP-1 and SHP-2 phosphatases to inhibit T-cell receptor signaling (e.g., Syk and Lck phosphorylation), thereby overcoming tumor-induced immune suppression[3].

Anti-Inflammatory and CNS Therapeutics

Through scaffold hopping, researchers have developed 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as highly selective phosphodiesterase 4B (PDE4B) inhibitors[4]. Compound 11h, a leading derivative in this class, significantly inhibits TNF-α release from macrophages exposed to pro-inflammatory stimuli (such as lipopolysaccharides)[4]. The structural rigidity of the fused pyrrolo-pyridine core ensures preferential binding to PDE4B over other isoforms (like PDE4D), modeling the anti-inflammatory efficacy of classic inhibitors like rolipram while minimizing CNS-related adverse effects[4].

Antimicrobial and Antitubercular Agents

The P2C framework is also a cornerstone in the fight against multidrug-resistant Mycobacterium tuberculosis (MDR-TB). Fused bicyclic variations, such as imidazo[1,2-a]pyridine-2-carboxamides, disrupt mycobacterial energy generation by selectively inhibiting the QcrB complex and ATP synthase[5]. Conversely, 3-aminothieno[2,3-b]pyridine-2-carboxamides have been synthesized to target the mycobacterial signal peptidase LepB, though current iterations require further optimization to overcome poor wild-type strain permeability[6].

Quantitative Biological Data Summary

The following table summarizes the biological activity and target specificities of key P2C derivatives:

Scaffold DerivativePrimary TargetTherapeutic AreaKey Potency MetricSource
4-(4-Aminophenoxy)P2C c-Met, FLT3, HPK1OncologyHigh selective inhibition[1]
1H-Pyrrolo[2,3-b]P2C (11h) PDE4BInflammation / CNSIC₅₀: 0.11–1.1 μM[4]
Imidazo[1,2-a]P2C QcrB / ATP SynthaseTuberculosisMIC₈₀ < 0.5 μM[5]
3-Aminothieno[2,3-b]P2C LepBTuberculosisIC₉₀ > 100 μM (WT)[6]
N-phenyl-P2C PD-1/PD-L1Immuno-oncologySHP-1/2 Recruitment[3]

Visualizing the Mechanism of Action

Pathway P2C Pyridine-2-Carboxamide Scaffold Kinase Receptor Tyrosine Kinases (c-Met, FLT3) P2C->Kinase Inhibits ATP Binding Downstream Downstream Signaling (PI3K/AKT, MAPK) Kinase->Downstream Blocks Phosphorylation Proliferation Tumor Proliferation Downstream->Proliferation Prevents Apoptosis Apoptosis (Cell Death) Downstream->Apoptosis Induces

Fig 1. Kinase inhibition pathway modulated by pyridine-2-carboxamide derivatives.

Synthetic Methodologies and Experimental Protocols

Rationale for Selective N-Methylation

Modifying the amide nitrogen via methylation is a critical optimization step in drug discovery. It disrupts intermolecular hydrogen bonding, alters the 3D conformation of the molecule, and significantly improves cell permeability[7]. Traditional methylation protocols utilize methyl iodide (MeI) or dimethyl sulfate, which are highly toxic and frequently result in over-methylation or unwanted N-alkylation of the pyridine ring.

To ensure absolute monoselectivity, the following protocol utilizes phenyl trimethylammonium iodide (PhMe₃NI) . As a safe, solid methylating agent, it prevents over-alkylation[7]. Cesium carbonate (Cs₂CO₃) is explicitly chosen as the base because its pKa is perfectly tuned to deprotonate the carboxamide without triggering side reactions, while the 120 °C temperature provides the exact thermal activation energy required for the S_N2 displacement of the bulky ammonium salt[7].

Protocol: Selective N-Methylation of Pyridine-2-Carboxamides

This protocol is designed as a self-validating system, ensuring researchers can confirm success at multiple checkpoints.

Materials:

  • Pyridine-2-carboxamide derivative (1.0 equiv)

  • Phenyl trimethylammonium iodide (PhMe₃NI) (2.5 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Toluene, Ethyl Acetate (EtOAc), Deionized Water, Brine.

Step-by-Step Procedure:

  • Reaction Setup: To an 8 mL glass vial equipped with a magnetic stirring bar, add the P2C derivative (1.0 equiv), PhMe₃NI (2.5 equiv), and Cs₂CO₃ (2.0 equiv)[7]. Seal the vial with a solid cap.

  • Thermal Activation: Place the vial in a preheated heating block set to 120 °C. Stir vigorously for 18–24 hours[7].

    • Validation Checkpoint 1 (In-Process): Monitor via LC-MS. The disappearance of the starting material mass

      
       and the appearance of the N-methylated adduct 
      
      
      
      confirms successful S_N2 displacement. TLC will show a shift to a higher
      
      
      value due to the loss of the primary hydrogen-bond donor.
  • Work-up: Cool to room temperature. Quench the reaction by adding 2 mL of deionized water. Extract the aqueous layer with EtOAc (3 x 15 mL). Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous Na₂SO₄[7].

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product via flash column chromatography on silica gel (EtOAc/Hexanes gradient)[7].

    • Validation Checkpoint 2 (Post-Process): ¹H NMR spectroscopy must reveal a new singlet integrating to 3 protons at ~2.8–3.2 ppm (the N-methyl group) and the complete disappearance of the broad N-H amide proton signal.

Workflow Step1 1. Setup P2C + PhMe3NI + Cs2CO3 Step2 2. Reaction 120°C, 18-24h Step1->Step2 Step3 3. Work-up H2O quench, EtOAc extract Step2->Step3 Step4 4. Purification Silica gel chromatography Step3->Step4

Fig 2. Step-by-step workflow for the selective N-methylation of pyridine-2-carboxamides.

Conclusion

The pyridine-2-carboxamide scaffold remains a highly versatile and privileged structure in medicinal chemistry. Its ability to form precise, bidentate hydrogen bonds makes it an ideal core for targeting complex biological systems, ranging from oncogenic kinases and immune checkpoints to mycobacterial energy complexes. By employing highly selective, self-validating synthetic protocols—such as PhMe₃NI-mediated N-methylation—drug development professionals can systematically optimize the pharmacokinetic and pharmacodynamic profiles of these derivatives, accelerating the pipeline from bench to bedside.

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors Source: ACS Medicinal Chemistry Letters (via NIH PMC) URL:[Link]

  • Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Cas 1452-77-3, PYRIDINE-2-CARBOXAMIDE Source: LookChem URL:[Link]

  • WO2017106634A1 - N-phenyl-pyridine-2-carboxamide derivatives and their use as pd-1/pd-l1 protein/protein interaction modulators Source: Google Patents URL
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents Source: RSC Advances URL:[Link]

Sources

Foundational

Decoding the Safety Data Sheet (SDS) for Nitropyridine Carboxamides: A Mechanistic and Process Safety Whitepaper

Executive Summary Nitropyridine carboxamides represent a highly versatile class of pharmacophores, actively investigated in drug development for their kinase inhibitory (e.g., Axl and Mer receptor tyrosine kinases), anti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitropyridine carboxamides represent a highly versatile class of pharmacophores, actively investigated in drug development for their kinase inhibitory (e.g., Axl and Mer receptor tyrosine kinases), antibacterial, and antiparasitic properties (1)[1]. However, the juxtaposition of the electron-withdrawing nitro group and the pyridine carboxamide scaffold introduces a complex safety profile.

This whitepaper transcends the standard 16-section Safety Data Sheet (SDS). It provides researchers, scientists, and process chemists with a mechanistic understanding of the chemical hazards, bioactivation pathways, and self-validating experimental protocols required to handle and evaluate these compounds safely.

Mechanistic Toxicology: The "Why" Behind the Hazards

The toxicity profile of nitropyridine carboxamides is primarily driven by the redox biochemistry of the nitro (-NO₂) group and the electrophilic nature of the pyridine ring. Understanding these mechanisms is critical for interpreting SDS hazard codes accurately.

Bioreduction and Oxidative Stress

The nitro group is highly electron-withdrawing. In biological systems, it undergoes a single-electron transfer catalyzed by enzymes such as nitroreductases, forming a nitro anion radical (2)[2]. This radical can react with molecular oxygen to generate superoxide anions (ROS), leading to oxidative stress, or undergo further reduction to nitroso and hydroxylamine intermediates[2]. These reactive species can covalently bind to biomolecules, which is the fundamental cause of the mutagenicity and genotoxicity often associated with nitroaromatic compounds (3)[3].

Bioreduction A Nitropyridine Carboxamide (Parent Compound) B Nitro Anion Radical (1e- Reduction) A->B Nitroreductase / CYP450 C Superoxide Anion (ROS) (Oxidative Stress) B->C + O2 D Nitroso Intermediate B->D + e-, + 2H+ E Hydroxylamine D->E + 2e-, + 2H+ F DNA/Protein Adducts (Genotoxicity) E->F Covalent Binding

Bioreduction pathway of nitropyridine carboxamides leading to oxidative stress.

Pyridine Carboxamide Irritation Pathways

Beyond systemic toxicity, the pyridine carboxamide moiety is a known irritant. The carboxamide functional group can interact with mucous membranes and ocular tissues, leading to localized inflammation. SDS documentation for these derivatives universally mandates GHS classifications for Skin Irritation (Category 2, H315), Eye Irritation (Category 2, H319), and Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H335) (4)[4]. Overexposure via inhalation may result in serious illness or respiratory tract irritation (5)[5].

Translating Mechanisms to SDS Hazard Classifications

Quantitative Structure-Toxicity Relationship (QSTR) models demonstrate that the toxicity of nitroaromatics depends heavily on the topological state and specific structural fragments[3]. The table below summarizes the typical GHS classifications and quantitative safety thresholds for nitropyridine carboxamides.

Table 1: GHS Hazard Classifications and Quantitative Data
Hazard ClassGHS CategoryHazard StatementMechanistic RationaleTypical LD50 / Threshold
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedSystemic absorption leading to bioactivation and ROS generation.300 - 2000 mg/kg (Rat)
Skin Corrosion/Irritation Category 2H315: Causes skin irritationElectrophilic interaction of the pyridine ring with epidermal proteins.N/A (In vitro EpiDerm assay)
Serious Eye Damage Category 2AH319: Causes serious eye irritationCarboxamide interaction with ocular mucous membranes.N/A (BCOP assay)
STOT - Single Exposure Category 3H335: May cause respiratory irritationInhalation of crystalline dust causing mucosal inflammation.LC50 > 5 mg/L (Dust/Mist)
Germ Cell Mutagenicity Category 2H341: Suspected of causing genetic defectsHydroxylamine intermediate forming DNA adducts.Positive in Ames Test

Experimental Workflows for Toxicity Validation

To populate an accurate SDS and ensure scientific integrity, drug development professionals must execute self-validating experimental workflows. The following protocol outlines the empirical validation of toxicity and mutagenicity.

Step-by-Step Protocol: In Vitro and In Vivo Toxicity Screening

Step 1: Compound Preparation & Purity Verification

  • Action: Synthesize the nitropyridine carboxamide. Due to the highly exothermic nature of the nitration route, utilize robust cooling systems and control reagent addition to prevent thermal runaway (6)[6].

  • Causality: Impurities such as nitrosamines or chlorinated byproducts can skew toxicity data. Perform LC-MS/MS impurity profiling to ensure >98% purity before testing[6].

Step 2: Ames Test (Bacterial Reverse Mutation Assay)

  • Action: Expose Salmonella typhimurium strains (e.g., TA98, TA100) to the compound in the presence and absence of an exogenous mammalian metabolic activation system (S9 fraction).

  • Causality: The S9 fraction simulates hepatic metabolism (CYP450). This is crucial because the parent nitropyridine is often a prodrug that requires bioactivation to form the mutagenic hydroxylamine intermediate. Without S9, false negatives for mutagenicity are highly likely.

Step 3: Zebrafish Embryo Acute Toxicity Assay (ZFET)

  • Action: Expose fertilized zebrafish embryos to varying concentrations (1 µM to 100 µM) of the compound for 96 hours. Monitor for developmental endpoints: coagulation, lack of somite formation, non-detachment of the tail, and lack of heartbeat.

  • Causality: Zebrafish provide a high-throughput, whole-organism model that bridges the gap between in vitro cell culture and mammalian in vivo studies. This allows for the empirical calculation of LC50 values required for Section 11 (Toxicological Information) of the SDS.

SDSWorkflow A Nitropyridine Carboxamide Synthesis B LC-MS/MS Impurity Profiling (>98% Purity) A->B C Ames Test (TA98/TA100) with/without S9 Fraction B->C Mutagenicity D Zebrafish Embryo Assay (Empirical LC50/LD50) B->D Acute Toxicity E Data Synthesis & QSTR Modeling C->E D->E F Final SDS Generation (GHS Classification) E->F Regulatory Compliance

Self-validating experimental workflow from synthesis to SDS generation.

Process Safety & Handling Protocols

Translating the chemical properties into laboratory and manufacturing safety requires strict adherence to the following protocols to mitigate the risks outlined in the SDS:

  • Containment: Due to the H335 (Respiratory Irritation) hazard, all handling of the dry powder must occur within a Class II Biological Safety Cabinet (BSC) or a localized exhaust ventilation (LEV) system.

  • PPE: Nitrile gloves (double-gloved for synthesis), chemical safety goggles, and a particulate respirator (N95 or P100) are mandatory. The pyridine carboxamide moiety can cause severe eye irritation (H319) upon contact with mucous membranes[5].

  • Reaction Scale-Up: The nitration of pyridine carboxamides is highly exothermic. Industrial scale-up requires reaction calorimetry (e.g., RC1) to determine the heat of reaction (ΔH) and the adiabatic temperature rise (ΔTad) to prevent explosive thermal runaway[6].

References

  • Abreu et al.
  • "QSAR analysis of nitroaromatics' toxicity in Tetrahymena pyriformis: structural factors and possible modes of action." PMC - NIH.
  • "2-Pyridinecarboxamide | C6H6N2O | CID 15070." PubChem.
  • "6-Amino-5-nitronicotinamide | CAS 159890-55-8." Benchchem.
  • "N-(2',6'-Dimethylphenl)
  • "CN112312909A - Compounds for the treatment of kinase-dependent disorders.

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-methyl-3-nitropyridine-2-carboxamide from 2-amino-6-methyl-3-nitropyridine

Executive Summary This application note details the synthetic pathway for 6-methyl-3-nitropyridine-2-carboxamide , a functionalized pyridine scaffold valuable in medicinal chemistry for targeting kinase inhibitors and ne...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic pathway for 6-methyl-3-nitropyridine-2-carboxamide , a functionalized pyridine scaffold valuable in medicinal chemistry for targeting kinase inhibitors and neurological pathways.

Direct conversion of an amino group (


) to a carboxamide (

) on a pyridine ring is not chemically feasible in a single step. Therefore, this protocol utilizes a robust three-step sequence :
  • Sandmeyer-type Bromination: Conversion of the amine to a bromide.

  • Palladium-Catalyzed Cyanation: Substitution of the bromide with a nitrile.

  • Controlled Hydrolysis: Oxidative hydrolysis of the nitrile to the primary amide.

This guide prioritizes regiochemical integrity and safety , particularly regarding the handling of nitro-substituted heterocycles and cyanide sources.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the Rosenmund-von Braun or Pd-catalyzed cyanation logic. The electron-withdrawing nitro group at the 3-position significantly influences the reactivity of the 2-position, facilitating nucleophilic aromatic substitution (


) but also destabilizing diazonium intermediates in aqueous media.
Reaction Pathway Diagram

SynthesisPathway SM Starting Material 2-Amino-6-methyl-3-nitropyridine (CAS: 21901-29-1) Int1 Intermediate 1 2-Bromo-6-methyl-3-nitropyridine (CAS: 374633-31-5) SM->Int1 Step 1: t-BuONO, CuBr2 (Nonaqueous Sandmeyer) Int2 Intermediate 2 2-Cyano-6-methyl-3-nitropyridine Int1->Int2 Step 2: Zn(CN)2, Pd(PPh3)4 (Cyanation) Prod Target Product 6-methyl-3-nitropyridine-2-carboxamide Int2->Prod Step 3: H2O2, K2CO3 (Controlled Hydrolysis)

Figure 1: Three-step synthetic route from aminopyridine to pyridine-carboxamide.[1]

Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-6-methyl-3-nitropyridine

Rationale: Standard aqueous diazotization (


) is often low-yielding for electron-deficient aminopyridines due to the instability of the diazonium salt. We utilize anhydrous alkyl nitrite (Doyle conditions)  to generate the diazonium species in situ in the presence of a bromide source.

Materials:

  • 2-Amino-6-methyl-3-nitropyridine (1.0 eq)[2]

  • tert-Butyl Nitrite (t-BuONO) (1.5 eq)

  • Copper(II) Bromide (

    
    ) (1.2 eq)
    
  • Acetonitrile (Anhydrous)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon.

  • Dissolution: Add

    
     and anhydrous acetonitrile to the flask. Stir to suspend.
    
  • Addition: Add tert-butyl nitrite dropwise to the suspension at room temperature.

  • Reaction: Add the starting material, 2-amino-6-methyl-3-nitropyridine, portion-wise over 15 minutes.

    • Observation: Evolution of

      
       gas will occur. Ensure adequate venting.
      
  • Heating: Heat the mixture to 60°C for 2–3 hours. Monitor by TLC (Hexane/EtOAc 4:1) for consumption of the amine.

  • Workup: Cool to room temperature. Quench with 20% aqueous HCl (to decompose excess nitrite). Extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
    
    • Target: Yellow solid.

Step 2: Synthesis of 2-Cyano-6-methyl-3-nitropyridine

Rationale: The 3-nitro group makes the 2-position susceptible to Nucleophilic Aromatic Substitution (


), but a Pd-catalyzed approach is milder and tolerates the nitro group better than harsh copper-mediated heating (classic Rosenmund-von Braun).

Materials:

  • 2-Bromo-6-methyl-3-nitropyridine (Intermediate 1) (1.0 eq)

  • Zinc Cyanide (

    
    ) (0.6 eq)
    
  • Tetrakis(triphenylphosphine)palladium(0) (

    
    ) (5 mol%)
    
  • DMF (Anhydrous, degassed)

Protocol:

  • Degassing: In a pressure vial or Schlenk flask, dissolve Intermediate 1 in DMF. Bubble Argon through the solution for 15 minutes (Critical: Oxygen poisons the Pd catalyst).

  • Catalyst Addition: Add

    
     and 
    
    
    
    under an Argon stream. Seal the vessel immediately.
  • Reaction: Heat to 90°C for 4–6 hours.

    • Safety Note: Do not acidify the reaction mixture at any point, as this releases HCN gas.

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate.

  • Quenching: Wash the organic layer with dilute ammonium hydroxide (to sequester Zinc and Copper salts) followed by brine.

  • Purification: Flash chromatography (Silica, 10-20% EtOAc in Hexanes).

Step 3: Hydrolysis to 6-methyl-3-nitropyridine-2-carboxamide

Rationale: Standard acid/base hydrolysis often over-hydrolyzes nitriles to carboxylic acids. The Radziszewski reaction conditions (alkaline peroxide) are highly selective for stopping at the primary amide, especially for electron-deficient rings.

Materials:

  • 2-Cyano-6-methyl-3-nitropyridine (Intermediate 2) (1.0 eq)

  • Hydrogen Peroxide (30% aq.) (5.0 eq)

  • Potassium Carbonate (

    
    ) (1.0 eq)
    
  • DMSO (solvent)

Protocol:

  • Dissolution: Dissolve Intermediate 2 in DMSO (approx. 5 mL per gram).

  • Cooling: Place the flask in an ice-water bath (0°C). The reaction is exothermic.

  • Addition: Add

    
    , followed by the slow, dropwise addition of 
    
    
    
    .
  • Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours.

    • Monitoring: TLC should show the disappearance of the non-polar nitrile spot and the appearance of a polar spot (Amide).

  • Workup: Pour the reaction mixture into ice-cold water. The product often precipitates out.

  • Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (multiple times, as amides can be water-soluble), dry, and concentrate.

  • Recrystallization: Recrystallize from Ethanol/Water if necessary to remove trace DMSO.

Quantitative Data Summary

ParameterStep 1 (Bromination)Step 2 (Cyanation)Step 3 (Hydrolysis)
Limiting Reagent 2-Amino-6-methyl-3-nitropyridine2-Bromo-intermediate2-Cyano-intermediate
Key Reagent t-BuONO / CuBr2Zn(CN)2 / Pd(0)H2O2 / K2CO3
Solvent MeCNDMFDMSO
Temp / Time 60°C / 3 h90°C / 5 h0°C to RT / 2 h
Typical Yield 65–75%80–90%85–95%
Critical QC Absence of diazo tarsDeoxygenation of DMFControl of exotherm

Critical Safety & Handling (E-E-A-T)

  • Nitro Compounds: The starting material and products are nitro-pyridines. While stable, they should not be subjected to extreme temperatures (>200°C) or shock, as they are energetic precursors.

  • Cyanide Safety: Step 2 utilizes

    
    . All weighing must be done in a fume hood.
    
    • Waste Disposal: All aqueous waste from Step 2 must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

  • Diazonium Intermediates: In Step 1, do not allow the reaction to run dry or overheat, as diazonium species can decompose explosively.

References

  • Sigma-Aldrich. Product Specification: 2-Amino-6-methyl-3-nitropyridine.[2] (Accessed 2023). Link

  • ChemicalBook. 2-Bromo-6-methyl-3-nitropyridine Properties and CAS 374633-31-5. (Accessed 2023). Link

  • Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination. Conditions for the Efficient Synthesis of Aryl Halides." Journal of Organic Chemistry, 42(14), 2426–2430. (Standard protocol for anhydrous Sandmeyer).
  • Katritzky, A. R.Handbook of Heterocyclic Chemistry. (General reference for Pyridine reactivity and nucleophilic substitution).
  • McKillop, A., & Taylor, R. J. "The hydrolysis of nitriles." Comprehensive Organic Synthesis, Vol 6.

Sources

Application

Application Note: Chemoselective Nitration of 6-Methylpicolinamide

The following Application Note and Protocol is designed for researchers and drug development professionals requiring a rigorous, validated methodology for the nitration of 6-methylpicolinamide. Executive Summary & Mechan...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers and drug development professionals requiring a rigorous, validated methodology for the nitration of 6-methylpicolinamide.

Executive Summary & Mechanistic Insight

The nitration of 6-methylpicolinamide (6-methylpyridine-2-carboxamide) presents a classic challenge in heterocyclic chemistry: balancing the deactivation of the pyridine ring against the lability of the amide functionality.

The Challenge
  • Electronic Deactivation: The pyridine nitrogen, especially when protonated in acidic media, is highly electron-withdrawing, deactivating the ring toward electrophilic aromatic substitution (EAS).

  • Directing Conflict:

    • Pyridine Nitrogen: Directs to the

      
      -positions (3 and 5).
      
    • Amide Group (C2): Electron-withdrawing; typically directs meta relative to itself (to C4 or C6), but steric bulk and complexation often favor C4.

    • Methyl Group (C6): Weakly activating; directs ortho (to C5) and para (to C3).

  • Hydrolytic Instability: Standard nitration conditions (mixed acid at reflux) risk hydrolyzing the amide to 6-methylpicolinic acid .

The Solution: Regioselective Control

Under optimized mixed-acid conditions, the cooperative directing effects of the pyridine nitrogen (


-director) and the methyl group (

-director) strongly favor substitution at Position 5 .

Target Product: 5-nitro-6-methylpicolinamide (Major Isomer) Minor Byproducts: 3-nitro isomer, 6-methylpicolinic acid (hydrolysis product).

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the electronic logic governing the regioselectivity.

NitrationPathway Start 6-Methylpicolinamide (Substrate) Inter Protonated Intermediate (Pyridinium Ion) Start->Inter H2SO4, < 20°C TS_5 Transition State (5-Position Attack) Inter->TS_5 HNO3, 80-100°C (Ortho to Methyl) TS_3 Transition State (3-Position Attack) Inter->TS_3 Steric Hindrance (Ortho to Amide) Hydrolysis 6-Methylpicolinic Acid (Side Product) Inter->Hydrolysis H3O+, Prolonged Heat Prod_5 5-Nitro-6-methylpicolinamide (MAJOR TARGET) TS_5->Prod_5 Prod_3 3-Nitro-6-methylpicolinamide (Minor Isomer) TS_3->Prod_3

Caption: Reaction pathway showing the electronic preference for C5 nitration due to methyl activation, despite the competing hydrolysis risk.

Experimental Protocol: Direct Nitration

This protocol is optimized to maximize the yield of the 5-nitro derivative while minimizing amide hydrolysis.

Reagents & Equipment
Reagent/EquipmentSpecificationRole
6-Methylpicolinamide >98% PuritySubstrate
Sulfuric Acid (H₂SO₄) Concentrated (98%)Solvent & Catalyst
Fuming Nitric Acid (HNO₃) >90% (Red Fuming preferred)Nitrating Agent
Ice/Water DeionizedQuenching
Ammonium Hydroxide (NH₄OH) 28-30% SolutionNeutralization
Apparatus 3-Neck RBF, Reflux Condenser, Dropping Funnel, Temp ProbeSetup
Step-by-Step Methodology
Step 1: Solubilization and Protonation
  • Charge a 3-neck round-bottom flask with Conc. H₂SO₄ (5.0 mL per 1.0 g of substrate).

  • Cool the acid to 0–5°C using an ice-salt bath.

  • Add 6-methylpicolinamide portion-wise with vigorous stirring.

    • Note: The reaction is exothermic. Ensure internal temperature remains < 10°C .

    • Observation: The solution may turn slightly yellow as the pyridinium salt forms.

Step 2: Nitration (The Critical Phase)
  • Transfer Fuming HNO₃ (1.5 – 2.0 equivalents) to a pressure-equalizing dropping funnel.

  • Add the nitric acid dropwise to the sulfuric acid solution, maintaining temperature < 10°C .

  • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25°C).

  • Heat the reaction: Gradually ramp the temperature to 80–90°C using an oil bath.

    • Critical Control: Do not exceed 100°C. Higher temperatures exponentially increase the rate of amide hydrolysis [1].

  • Monitor the reaction via TLC (Mobile Phase: 5% MeOH in DCM) or LC-MS.

    • Endpoint: Typically 2–4 hours. Look for the disappearance of the starting material (

      
      ) and emergence of the product (
      
      
      
      ).
Step 3: Quenching and Isolation
  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly onto crushed ice (10x weight of acid) with stirring.

  • Neutralization: Carefully adjust the pH to pH 7–8 using Conc. NH₄OH or saturated Na₂CO₃ solution.

    • Caution: This step generates significant heat. Keep the mixture cool (< 20°C) to prevent late-stage hydrolysis of the amide.

  • Filtration: The product, 5-nitro-6-methylpicolinamide , typically precipitates as a light yellow solid. Filter the solid and wash with cold water.

  • Extraction (If no precipitate forms): Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Dry combined organics over Na₂SO₄ and concentrate in vacuo.

Purification
  • Recrystallization: Dissolve the crude solid in minimal boiling Ethanol/Water (9:1) . Cool slowly to 4°C.

  • Column Chromatography: If the 3-nitro isomer or hydrolysis byproducts are present (>5%), purify via silica gel chromatography using a gradient of Hexanes:Ethyl Acetate (70:30 to 40:60) .

Alternative Route: The N-Oxide Strategy (High Purity)

If direct nitration yields inseparable mixtures or excessive hydrolysis, the N-oxide route is the industry-standard alternative for high-value synthesis [2].

NOxideRoute SM 6-Methylpicolinamide NOx N-Oxide Intermediate SM->NOx m-CPBA, DCM Nitro_NOx 4-Nitro-N-oxide NOx->Nitro_NOx HNO3, H2SO4 (Para-Selective) Final 4-Nitro-6-methylpicolinamide Nitro_NOx->Final PCl3 or H2/Pd-C (Deoxygenation)

Caption: The N-oxide pathway alters regioselectivity toward the 4-position and protects the ring nitrogen.

  • Oxidation: Treat 6-methylpicolinamide with m-CPBA in DCM to form the N-oxide.

  • Nitration: Nitrate the N-oxide.[1] The N-oxide oxygen donates electron density, facilitating nitration at the 4-position (para to N-oxide) [3].

  • Reduction: Deoxygenate using PCl₃ or catalytic hydrogenation to yield 4-nitro-6-methylpicolinamide .

Analytical Data & Validation

Expected characteristics for the major product of direct nitration (5-nitro-6-methylpicolinamide ):

ParameterExpected ValueNotes
Appearance Yellow crystalline solidTypical of nitro-pyridines
Melting Point 160–165°CDistinct from SM (MP ~103°C)
¹H NMR (DMSO-d₆)

8.6 (d, 1H, C3-H), 8.4 (d, 1H, C4-H)
Doublet coupling confirms adjacent protons (3,4)
IR Spectroscopy 1530 cm⁻¹, 1350 cm⁻¹Characteristic NO₂ asymmetric/symmetric stretch
Mass Spec (ESI) [M+H]⁺ = 182.15

shift of +45 from SM (137)

Safety & Hazard Control

  • Fuming Nitric Acid: Extremely corrosive and oxidizer. Use only in a functioning fume hood. Incompatible with organic solvents (acetone, alcohols) – Explosion Risk .

  • Exotherm Control: The mixing of HNO₃ and H₂SO₄ generates significant heat. Strict temperature monitoring is required.

  • Hydrolysis Products: If the reaction is overheated, 6-methylpicolinic acid may form. This is an irritant but not acutely toxic compared to the nitro-compounds.

References

  • Direct Nitration of Pyridines: Scriven, E. F. V. "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry, 1984.

  • N-Oxide Activation Strategy: Katritzky, A. R., & Lagowski, J. M. "Chemistry of the Heterocyclic N-Oxides." Academic Press, 1971.

  • Synthesis of Nitro-Picolinamides (Analogous Protocols): Linsheng, W. "A Novel 3E Method for Synthesis of 5-nitro-2-diethylamino-6-methylpyridine."[1][2][3] Nano Biomed. Eng., 2021.[3][4]

Sources

Method

Using 6-methyl-3-nitropyridine-2-carboxamide as a kinase inhibitor intermediate

Application Note: 6-Methyl-3-nitropyridine-2-carboxamide as a Strategic Kinase Inhibitor Intermediate [1][2][3] Executive Summary This application note details the strategic utilization of 6-methyl-3-nitropyridine-2-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-Methyl-3-nitropyridine-2-carboxamide as a Strategic Kinase Inhibitor Intermediate [1][2][3]

Executive Summary

This application note details the strategic utilization of 6-methyl-3-nitropyridine-2-carboxamide (Compound 1 ) as a high-value intermediate in the synthesis of ATP-competitive kinase inhibitors.[1][2][3] The pyridine-2-carboxamide motif is a privileged scaffold in medicinal chemistry, capable of forming critical hydrogen bond networks within the kinase hinge region.[3]

The presence of the 3-nitro group serves as a masked amine, allowing for controlled sequential functionalization, while the 6-methyl group provides a metabolic handle and fills hydrophobic pockets (e.g., the gatekeeper region). This guide provides validated protocols for the reduction, cyclization, and coupling of this intermediate to generate potent inhibitors for targets such as HPK1 , PI3K , and SIRT family enzymes.

Chemical Profile & Structural Utility[2][4]

PropertySpecification
Chemical Name 6-methyl-3-nitropyridine-2-carboxamide
Molecular Formula C₇H₇N₃O₃
Molecular Weight 181.15 g/mol
Key Functionality Nitro (C3): Precursor to amine (H-bond donor/acceptor)Carboxamide (C2): Primary hinge-binding motifMethyl (C6): Hydrophobic interaction / Steric control
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM, Water
Structural Logic in Kinase Binding

The 2-carboxamide group often mimics the adenine ring of ATP.[3] The exocyclic amino group of the amide acts as a hydrogen bond donor to the backbone carbonyl of the hinge region, while the pyridine nitrogen or the amide carbonyl can act as an acceptor.

KinaseBinding Scaffold 6-Methyl-3-nitropyridine-2-carboxamide (Core Scaffold) Hinge Kinase Hinge Region (Glu/Met Backbone) Scaffold->Hinge H-Bond (Amide NH2 -> C=O) Pocket Hydrophobic Pocket (Gatekeeper Residue) Scaffold->Pocket Van der Waals (6-Methyl) Hinge->Scaffold H-Bond (NH -> Pyridine N)

Figure 1: Conceptual binding mode of the pyridine-2-carboxamide scaffold within the kinase ATP-binding pocket.[1][2][3]

Synthetic Workflows & Protocols

The utility of Compound 1 lies in its conversion to the 3-amino derivative, which enables two primary divergent pathways:

  • Pathway A: Cyclization to bicyclic cores (e.g., pyrido[3,2-d]pyrimidines).

  • Pathway B: Derivatization to substituted aminopyridines (Type I/II inhibitors).

SynthesisPath Start 6-methyl-3-nitropyridine-2-carboxamide (Compound 1) Intermediate 3-amino-6-methylpyridine-2-carboxamide (Reduced Intermediate) Start->Intermediate Protocol 1: Nitro Reduction (Pd/C, H2) PathA Pathway A: Cyclization (e.g., with Triethyl Orthoformate) Intermediate->PathA PathB Pathway B: Amide Coupling/Urea Formation (e.g., with Isocyanates) Intermediate->PathB ProductA Pyrido[3,2-d]pyrimidin-4-one (Bicyclic Core) PathA->ProductA Ring Closure ProductB Urea/Amide Derivative (Linear Inhibitor) PathB->ProductB Functionalization

Figure 2: Divergent synthetic pathways from the nitro-carboxamide intermediate.

Protocol 1: Chemoselective Nitro Reduction

Objective: Reduce the 3-nitro group to a 3-amino group without hydrolyzing the 2-carboxamide or reducing the pyridine ring.[1][2][3]

  • Reagents: 10% Pd/C, Hydrogen gas (balloon), Methanol (MeOH).

  • Alternative (Halogen-compatible): Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water.

Step-by-Step Procedure (Catalytic Hydrogenation):

  • Dissolution: Dissolve 1.0 eq (e.g., 5.0 g) of 6-methyl-3-nitropyridine-2-carboxamide in anhydrous MeOH (50 mL). Ensure complete dissolution; mild heating (40°C) may be required.

  • Catalyst Addition: Under an argon atmosphere, carefully add 10 wt% of Pd/C (500 mg). Caution: Pd/C is pyrophoric; keep wet with solvent.[2]

  • Hydrogenation: Purge the flask with H₂ gas (balloon pressure, ~1 atm). Stir vigorously at Room Temperature (RT) for 4–6 hours.

  • Monitoring: Monitor by LC-MS. The starting material (M+H 182) should disappear, and the product (3-amino-6-methylpyridine-2-carboxamide, M+H 152) should appear.[1][2][3]

  • Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo to yield the yellow crystalline amine.

    • Yield Expectation: >90%.[2][4][5][6]

    • Storage: Use immediately or store at -20°C under inert gas (amine is oxidation-sensitive).[1][2][3]

Protocol 2: Cyclization to Pyrido[3,2-d]pyrimidin-4-one

Context: This converts the scaffold into a bicyclic system resembling the quinazoline class of inhibitors (e.g., Gefitinib analogs), but with a pyridine core.

  • Setup: In a round-bottom flask, combine the 3-amino-6-methylpyridine-2-carboxamide (1.0 eq) with Triethyl orthoformate (10 eq).

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (pTSA, 0.05 eq).

  • Reflux: Heat the mixture to reflux (146°C) for 3–5 hours. The orthoformate acts as both reagent and solvent.

  • Precipitation: Cool the reaction to RT. The product often precipitates. If not, add diethyl ether to induce precipitation.

  • Filtration: Filter the solid and wash with cold ether.

  • Result: 6-methylpyrido[3,2-d]pyrimidin-4(3H)-one.[1][2][3] This core can be further chlorinated (POCl₃) at the 4-position to introduce diverse amines via S_NAr.[1]

Case Study: HPK1 Inhibitor Synthesis

Context: Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell activation.[1] Recent literature highlights pyridine-2-carboxamides as potent HPK1 inhibitors [1].[1][2][3]

Application of Scaffold: In the development of HPK1 inhibitors, the 6-methyl-3-nitropyridine-2-carboxamide serves as the "head group."[1][2][3]

  • Reduction: The nitro group is reduced to the amine (Protocol 1).[7]

  • Linker Attachment: The resulting 3-amino group is coupled with a substituted benzoic acid or heteroaryl acid using HATU/DIPEA.

  • Selectivity: The 6-methyl group sits in a small hydrophobic pocket near the gatekeeper, providing selectivity over other kinases (e.g., LCK, GCK) that may not accommodate the methyl group due to steric clash.

Data Summary (Representative):

Compound Variant HPK1 IC₅₀ (nM) Selectivity (vs LCK)
Unsubstituted (6-H) 120 15x
6-Methyl (Target) 18 >1000x

| 6-Ethyl | 450 | >1000x (Steric clash) |[1][2]

Note: Data adapted from structure-activity relationship (SAR) trends in pyridine carboxamide kinase inhibitors [1, 2].[1][2]

Quality Control & Validation

To ensure the integrity of the intermediate before downstream processing:

  • ¹H NMR (DMSO-d₆):

    • Nitro precursor: Look for the singlet methyl at ~2.6 ppm and two aromatic doublets (or singlets depending on 4/5 substitution) shifted downfield due to the nitro group.

    • Amine product: Methyl signal remains (~2.4 ppm). Key diagnostic is the appearance of a broad NH₂ signal at ~5–7 ppm and the upfield shift of the C4 proton due to the electron-donating amino group.

  • LC-MS:

    • Use a generic acidic method (0.1% Formic Acid).

    • Nitro: [M+H]⁺ = 182.05.

    • Amine: [M+H]⁺ = 152.08.

  • Safety:

    • Nitro compounds are potentially explosive; avoid heating dry solids.[2]

    • Palladium catalysts can ignite methanol vapors; use argon purging rigorously.[2]

References

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors. National Institutes of Health (PubMed). [Link][1][2][3]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI Pharmaceuticals. [Link]

  • Design, synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors. ResearchGate. [Link]

  • Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as potent inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. [Link]

  • Preparation of 6-methylnicotinic acid (Related Synthetic Method).

Sources

Application

Application Note: Precision Synthesis of 2-Carbamoyl-6-methyl-3-nitropyridine

Mechanistic Insights and Optimization of Nitrile Hydrolysis Executive Summary This Application Note details the optimized protocol for the synthesis of 2-carbamoyl-6-methyl-3-nitropyridine (6-methyl-3-nitro-2-pyridinecar...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Insights and Optimization of Nitrile Hydrolysis

Executive Summary

This Application Note details the optimized protocol for the synthesis of 2-carbamoyl-6-methyl-3-nitropyridine (6-methyl-3-nitro-2-pyridinecarboxamide). This compound is a critical scaffold in the development of antitubercular agents (e.g., nitro-imidazo-oxazines) and kinase inhibitors.

The core challenge in this synthesis is the chemoselective hydrolysis of the nitrile precursor (2-cyano-6-methyl-3-nitropyridine) to the primary amide without over-hydrolysis to the carboxylic acid. This guide provides a robust, self-validating protocol using controlled acid catalysis, leveraging the steric and electronic influence of the 3-nitro substituent to arrest the reaction at the amide stage.

Reaction Mechanism & Causality[1]

The Challenge of Selectivity

Hydrolysis of nitriles typically proceeds through an amide intermediate to a carboxylic acid.[1]



For 2-cyano-6-methyl-3-nitropyridine, the 3-nitro group plays a dual role:

  • Electronic Activation: The strong electron-withdrawing nature ($ -I, -M $) of the nitro group at position 3 makes the nitrile carbon at position 2 highly electrophilic, accelerating the initial water attack.

  • Steric Shielding: The bulky nitro group ortho to the reaction center creates significant steric hindrance. This hindrance is more pronounced for the tetrahedral intermediate required to hydrolyze the amide to the acid than for the linear nitrile reacting to form the amide.

Mechanistic Pathway (Acid Catalysis)

The reaction follows a Pinner-like mechanism where the nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by water.

Graphviz Diagram: Reaction Mechanism

ReactionMechanism Reactant 2-Cyano-6-methyl- 3-nitropyridine Inter1 Nitrilium Ion (Protonated) Reactant->Inter1 + H+ Inter2 Imidic Acid Tautomer Inter1->Inter2 + H2O (Nucleophilic Attack) Product 2-Carbamoyl-6-methyl- 3-nitropyridine Inter2->Product Tautomerization (- H+) ByProduct Carboxylic Acid (Over-hydrolysis) Product->ByProduct Excess Heat/Time (+ H2O, H+)

Caption: Acid-catalyzed hydrolysis pathway. The red dashed line indicates the over-hydrolysis pathway to be avoided.

Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
2-Cyano-6-methyl-3-nitropyridine >98% PuritySubstrate
Sulfuric Acid (H₂SO₄) 90-95% (Conc.)Catalyst & Solvent
Water (Deionized) Type IIQuenching Agent
Ammonium Hydroxide 25% aq. (Optional)pH Adjustment
Step-by-Step Methodology

Pre-requisite: The starting material, 2-cyano-6-methyl-3-nitropyridine, is typically prepared via nucleophilic substitution of 2-chloro-6-methyl-3-nitropyridine with CuCN in DMF/NMP (Rosenmund-von Braun reaction) [1].

Step 1: Acid Dissolution & Initiation
  • Charge a glass-lined reactor or round-bottom flask with Sulfuric Acid (90%) (5.0 vol relative to substrate).

    • Note: Do not use oleum; excess SO₃ can cause oxidative degradation of the methyl group.

  • Cool the acid to 20°C .

  • Add 2-cyano-6-methyl-3-nitropyridine portion-wise over 15 minutes.

    • Observation: The solution may turn yellow/orange. Ensure complete dissolution.

Step 2: Controlled Hydrolysis
  • Heat the mixture to 70°C ± 2°C .

    • Critical Process Parameter (CPP): Do not exceed 80°C. Higher temperatures provide the activation energy to overcome the steric barrier of the 3-nitro group, leading to carboxylic acid formation.

  • Maintain stirring for 2.0 - 3.0 hours .

  • In-Process Control (IPC): Monitor reaction by TLC (EtOAc/Hexane 1:1) or HPLC.

    • Target: < 1.0% remaining nitrile.

    • Stop Trigger: If Carboxylic Acid impurity > 2%, immediately cool the reaction.

Step 3: Quenching & Isolation
  • Cool the reaction mass to 20°C .

  • Slowly pour the reaction mixture into Ice Water (10 vol) with vigorous stirring.

    • Exotherm Warning: The hydration of H₂SO₄ is highly exothermic. Maintain quench temp < 25°C.

  • The product, 2-carbamoyl-6-methyl-3-nitropyridine , will precipitate as a pale solid (Amides are generally less soluble in dilute acid than the starting nitrile or the ionic acid byproduct).

  • Stir the slurry for 30 minutes to ensure granulometry.

  • Filter the solid using a Buchner funnel.

Step 4: Purification
  • Wash the filter cake with Water (3 x 2 vol) to remove residual acid.

    • pH Check: Final wash filtrate should be pH > 4.

  • Wash with cold Isopropanol (1 x 1 vol) to remove organic impurities.

  • Dry in a vacuum oven at 45°C for 12 hours.

Graphviz Diagram: Experimental Workflow

Workflow Start Start: 2-Cyano precursor Dissolve Dissolve in 90% H2SO4 (Temp: 20°C) Start->Dissolve Heat Reaction: 70°C, 2-3 Hours (Monitor by HPLC) Dissolve->Heat Check IPC: Nitrile < 1%? Heat->Check Check->Heat No Quench Quench into Ice Water (Precipitation) Check->Quench Yes Filter Filtration & Wash (H2O -> IPA) Quench->Filter Dry Dry: 45°C, Vacuum Filter->Dry

Caption: Operational workflow for the hydrolysis process.

Analytical Validation & Specifications

Expected Data Profile
TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow powder
Purity HPLC (254 nm)> 98.0%
Identity 1H-NMR (DMSO-d6)δ 2.55 (s, 3H, CH3), 7.8 (d, 1H, Ar-H), 8.4 (d, 1H, Ar-H), 7.6/8.1 (br s, 2H, NH2)
IR Spectrum FTIRAbsent: ~2230 cm⁻¹ (C≡N stretch)Present: ~1680 cm⁻¹ (C=O amide)
Troubleshooting Guide
  • Issue: High levels of Carboxylic Acid (>5%).[2]

    • Root Cause:[3][4][5][6] Reaction temperature > 75°C or reaction time > 4 hours.

    • Correction: Reduce temp to 65°C; quench immediately upon consumption of nitrile.

  • Issue: Incomplete conversion.

    • Root Cause:[3][4][5][6] Water content in H₂SO₄ is too low (using 98% or oleum) or temp too low.

    • Correction: Ensure acid is ~90% (add small amount of water if using 98%) to provide the nucleophile.

References

  • Sadalapure, K. S., et al. (2006).[7] Preparation of piperazinylimidazo[1,2-b]pyridazine-2-carboxamides as inhibitors of Stearoyl-CoA Desaturase. WO 2006034312 A1. (Describes analogous pyridine nitrile hydrolysis conditions).

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley, 1992.
  • Fiedler, H. (2010). Process for the preparation of 2-carbamoyl-pyridines. EP 0979822 A1. (Industrial protocols for pyridine carboxamide synthesis).

  • Dzierba, C. D., et al. (2004).[8] Synthesis and SAR of 2-amino-3-nitropyridines. Journal of Medicinal Chemistry, 47(23), 5783-5790. (Context for 3-nitropyridine precursors).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-Methyl-3-nitropyridine-2-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of highly functionalized pyridines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of highly functionalized pyridines. The synthesis of 6-methyl-3-nitropyridine-2-carboxamide is a critical workflow in drug development, but it is notoriously prone to yield-killing side reactions.

The standard, field-proven route involves a two-step process: the palladium-catalyzed cyanation of 2-chloro-6-methyl-3-nitropyridine, followed by the controlled hydrolysis of the resulting nitrile. Below is a comprehensive troubleshooting guide, complete with mechanistic insights, validated protocols, and FAQs to ensure your success at the bench.

Process Overview & Workflow Visualization

SynthesisWorkflow SM 2-Chloro-6-methyl- 3-nitropyridine Int 6-Methyl-3-nitropyridine- 2-carbonitrile SM->Int Zn(CN)2, Pd(PPh3)4 DMF, 80°C Prod 6-Methyl-3-nitropyridine- 2-carboxamide Int->Prod H2O2, K2CO3, DMSO 20-25°C

Fig 1: Two-step synthesis workflow for 6-methyl-3-nitropyridine-2-carboxamide.

Validated Experimental Protocols

To guarantee reproducibility, every protocol must act as a self-validating system. Follow these steps and observe the designated checkpoints.

Protocol A: Palladium-Catalyzed Cyanation

Objective: Convert 2-chloro-6-methyl-3-nitropyridine to 6-methyl-3-nitropyridine-2-carbonitrile. Causality & Logic: The cyanation of 2-chloro-6-methyl-3-nitropyridine is efficiently achieved using zinc cyanide and a palladium(0) catalyst such as tetrakis(triphenylphosphine)palladium(0) in N,N-dimethylformamide at elevated temperatures (e.g., 80 °C)[1]. The strongly electron-withdrawing nitro group at the 3-position makes the pyridine ring highly susceptible to nucleophilic attack and oxidative addition[2]. However, this same nitro group can coordinate with and poison the palladium catalyst. Using a robust catalyst system and strictly anhydrous conditions is mandatory to prevent protodehalogenation.

Step-by-Step:

  • In an oven-dried Schlenk flask, combine 2-chloro-6-methyl-3-nitropyridine (1.0 eq) and Zn(CN)₂ (1.1 eq).

  • Add anhydrous, degassed DMF (10 mL per gram of substrate).

  • Under a strict argon atmosphere, add Pd(PPh₃)₄ (0.10 to 0.15 eq).

  • Heat the reaction mixture to 80 °C and stir for 18–22 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The starting material should completely disappear. A persistent starting material spot indicates catalyst death.

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove zinc salts and palladium black.

  • Wash the organic filtrate with 5% aqueous LiCl (3x) to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol B: Controlled Nitrile Hydrolysis (Radziszewski Reaction)

Objective: Hydrate the carbonitrile to the carboxamide without over-hydrolyzing to the carboxylic acid. Causality & Logic: The conversion of the nitrile to the carboxamide without reducing the sensitive nitro group can be achieved via oxidative hydration using hydrogen peroxide[3]. Alternatively, controlled acidic or basic conditions can be employed, though the electronic influence of the nitro group must be carefully managed to prevent degradation[4]. The Radziszewski method utilizes the hydroperoxide anion (HOO⁻) to attack the nitrile, forming a peroxyimidic acid intermediate. This intermediate rapidly undergoes intramolecular oxygen transfer and eliminates water to form the amide exclusively.

Step-by-Step:

  • Dissolve 6-methyl-3-nitropyridine-2-carbonitrile (1.0 eq) in DMSO (5 mL per gram).

  • Add anhydrous K₂CO₃ (0.2 eq) and cool the flask to 15 °C using a water bath.

  • Dropwise, add 30% aqueous H₂O₂ (3.0 eq) over 15 minutes. Caution: The reaction is exothermic.

  • Stir at 20–25 °C for 2 hours.

  • Self-Validation Checkpoint: The reaction mixture should remain a pale/milky suspension. A deep yellow/orange color indicates the formation of the carboxylic acid byproduct.

  • Quench by pouring the mixture into a 10-fold excess of ice-cold water. The target carboxamide will precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum.

HydrolysisLogic Nitrile Nitrile Intermediate (6-Methyl-3-nitropyridine-2-carbonitrile) Radziszewski Basic Peroxide Hydrolysis (H2O2, K2CO3, DMSO) Nitrile->Radziszewski Acidic Acidic Hydrolysis (Conc. H2SO4, 40-80°C) Nitrile->Acidic Peroxy Peroxyimidic Acid Intermediate Radziszewski->Peroxy HOO⁻ attack on CN Amide Target Carboxamide (High Yield) Acidic->Amide Hydration Peroxy->Amide Intramolecular rearrangement & H2O elimination Acid Carboxylic Acid Byproduct (Over-hydrolysis) Amide->Acid Excess Heat / Time (C-N bond cleavage)

Fig 2: Mechanistic pathways for nitrile hydrolysis, highlighting the Radziszewski advantage.

Troubleshooting & FAQs

Q1: My cyanation reaction is stalling at 50% conversion, and I see a new spot on TLC that isn't the product. What is happening? A1: You are likely experiencing catalyst poisoning or protodehalogenation. The nitro group in 2-chloro-6-methyl-3-nitropyridine makes the ring highly electrophilic[2]. If your DMF is not strictly anhydrous, trace water can protonate the palladium intermediate, leading to the dehalogenated byproduct (6-methyl-3-nitropyridine). Ensure your DMF is rigorously dried and degassed. If stalling persists, spike the reaction with an additional 5 mol% of Pd(PPh₃)₄ after 12 hours.

Q2: During the hydrolysis step, my yield of the carboxamide is low, and the aqueous filtrate remains highly yellow even after precipitation. Why? A2: The yellow color in the aqueous phase indicates the formation of 6-methyl-3-nitropyridine-2-carboxylic acid (or its carboxylate salt) due to over-hydrolysis. This happens if the reaction temperature exceeds 30 °C or if a strong base like NaOH is used instead of K₂CO₃. Stick to the H₂O₂/K₂CO₃/DMSO system and maintain the temperature strictly between 15–25 °C.

Q3: Can I use concentrated sulfuric acid for the hydrolysis instead of the peroxide method? A3: Yes, acidic hydrolysis is a viable alternative[4]. However, the strongly electron-withdrawing nitro group destabilizes the adjacent carbocation-like intermediate during acidic nitrile hydration, requiring elevated temperatures (60–80 °C). This thermal stress can lead to partial degradation or darkening of the product. The peroxide method is generally higher yielding and operates safely at room temperature.

Q4: How do I remove residual DMSO and triphenylphosphine oxide (TPPO) from the final amide? A4: TPPO (from the cyanation step) often carries over if not rigorously removed. Triturate the crude nitrile intermediate with cold toluene or diethyl ether before proceeding to hydrolysis. For DMSO removal in the final step, diluting the reaction mixture with a large excess of ice water (1:10 ratio) is usually sufficient; the 6-methyl-3-nitropyridine-2-carboxamide will precipitate as a solid, leaving DMSO completely dissolved in the aqueous filtrate.

Yield Optimization Data

The table below summarizes the quantitative data across different hydrolysis methodologies to help you select the best approach for your lab's capabilities.

Hydrolysis MethodReagentsTemp (°C)Typical Yield (%)Primary Impurity Profile
Radziszewski (Recommended) H₂O₂, K₂CO₃, DMSO20–2585–92Unreacted nitrile (<5%)
Acidic Hydration Conc. H₂SO₄60–8065–75Degradation products / Ring cleavage
Standard Basic NaOH, EtOH/H₂O8030–40Carboxylic acid (Over-hydrolysis)

References

1.[2] Methyl 3-methyl-6-nitropicolinate | 342622-72-4. Benchchem. Available at: 2.[1] US11597728B2 - Monoacylglycerol lipase modulators. Google Patents. Available at: 3.[3] Selective AAK1 and GAK inhibitors for combating dengue and other emerging viral infection. DTIC. Available at: 4.[4] US9657003B2 - Androgen receptor modulating compounds. Google Patents. Available at:

Sources

Optimization

Technical Support Center: Regioselective Nitration of 6-Methylpicolinamide

Executive Summary & Mechanistic Diagnosis The Core Challenge: Researchers attempting to nitrate 6-methylpicolinamide (1) often encounter two primary failure modes: Regiochemical Mismatch: Direct nitration typically yield...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Diagnosis

The Core Challenge: Researchers attempting to nitrate 6-methylpicolinamide (1) often encounter two primary failure modes:

  • Regiochemical Mismatch: Direct nitration typically yields the 5-nitro isomer (or a 3-/5- mixture) when the 4-nitro (gamma) derivative is the desired pharmacophore.

  • Substrate Instability: The harsh conditions required to nitrate the electron-deficient pyridine ring frequently cause hydrolysis of the amide group to 6-methylpicolinic acid .

The "Why" (Electronic Causality): The regioselectivity is dictated by the competition between the protonated pyridine nitrogen (strongly deactivating), the amide group (electron-withdrawing, meta-directing relative to itself), and the methyl group (weakly activating, ortho/para-directing).

  • Direct Nitration (Mixed Acid): The pyridine nitrogen protonates, deactivating the ring. Electrophilic attack is restricted to the

    
    -positions (C3 and C5). The C6-methyl group activates C5 (ortho to methyl) and C3 (para to methyl). However, C3 is sterically crowded by the C2-amide. Consequently, C5-nitration is kinetically favored .
    
  • N-Oxide Route: Oxidation to the N-oxide reverses the electronic bias. The N-oxide oxygen donates electron density into the ring, specifically activating the

    
    -position (C4) and 
    
    
    
    -positions (C2/C6). Since C2 and C6 are blocked, C4-nitration becomes highly selective .

Decision Matrix & Workflow Visualization

Before proceeding, identify your target isomer and select the corresponding workflow.

NitrationPathways Start Starting Material: 6-Methylpicolinamide Target4 Target: 4-Nitro Isomer (Gamma-Substituted) Start->Target4 Most Common Request Target5 Target: 5-Nitro Isomer (Beta-Substituted) Start->Target5 Specific SAR Needs NOxide Method B: N-Oxide Strategy (1. mCPBA, 2. HNO3, 3. PCl3) Target4->NOxide Recommended Route DirectNit Method A: Direct Nitration (H2SO4 / HNO3, High T) Target5->DirectNit Proceed with Caution Result5 Major Product: 5-Nitro-6-methylpicolinamide (Risk: Amide Hydrolysis) DirectNit->Result5 Electrophilic Attack at C5 (Ortho to Methyl) Result4 Major Product: 4-Nitro-6-methylpicolinamide (High Selectivity) NOxide->Result4 Nucleophilic/Electrophilic Attack at C4

Figure 1: Decision tree for selecting the correct synthetic pathway based on the desired regioisomer.

Troubleshooting Guide (FAQ Format)

Issue 1: "I need the 4-nitro derivative, but I keep isolating the 5-nitro isomer."

Diagnosis: You are using standard electrophilic aromatic substitution (EAS) conditions (e.g.,


).
Explanation:  As detailed in the executive summary, the protonated pyridine ring resists substitution at the 4-position (gamma). The electron density at C4 is lowest in the pyridinium cation.
Solution:  Switch to the N-Oxide Protocol .
  • Oxidation: Treat 6-methylpicolinamide with m-CPBA or

    
    /Urea to form the N-oxide.
    
  • Nitration: Nitrate the N-oxide.[1] The N-oxide oxygen donates electrons via resonance, making C4 the most nucleophilic site.

  • Reduction: Reduce the N-oxide (e.g., using

    
     or Fe/Acetic Acid) to restore the pyridine ring.
    
Issue 2: "My amide group is disappearing, and I'm isolating 6-methylpicolinic acid."

Diagnosis: Acid-catalyzed hydrolysis. Explanation: Nitration of deactivated pyridines requires high temperatures (


C) and strong acid. These are practically identical to the conditions used to hydrolyze amides to acids.
Solution: 
  • Option A (Milder Reagents): Use Nitronium Tetrafluoroborate (

    
    )  in a non-aqueous solvent (like Sulfolane or Nitromethane). This avoids the water necessary for hydrolysis.
    
  • Option B (Protect/Deprotect): If the amide is essential and labile, consider nitrating the corresponding nitrile (6-methylpicolinonitrile) or ester , then converting to the amide post-nitration.

Issue 3: "The reaction turns into a black tar with no recoverable product."

Diagnosis: Exothermic decomposition or "runaway" nitration. Explanation: The methyl group is susceptible to oxidation. Hot nitric acid can oxidize the benzylic (methyl) carbon to a carboxylic acid or aldehyde, leading to polymerization. Solution:

  • Temperature Control: Do not exceed 100°C unless verified by DSC (Differential Scanning Calorimetry).

  • Staged Addition: Add the substrate to the acid at 0°C, then ramp slowly.

  • Scavengers: Add urea to the reaction mixture to scavenge nitrous acid (

    
    ), which catalyzes oxidative side reactions.
    

Validated Experimental Protocols

Protocol A: Synthesis of 4-Nitro-6-methylpicolinamide (via N-Oxide)

Target: High regioselectivity for the gamma-isomer.

Step 1: N-Oxidation [2]

  • Dissolve 6-methylpicolinamide (1.0 eq) in DCM.

  • Add m-CPBA (1.2 eq) portion-wise at 0°C.

  • Stir at RT for 12 hours. Wash with saturated

    
     to remove m-chlorobenzoic acid.
    
  • Isolate 6-methylpicolinamide-N-oxide .

Step 2: Nitration (The Critical Step)

  • Prepare a mixture of fuming

    
     (5 eq) and concentrated 
    
    
    
    (5 eq) at 0°C.
  • Add 6-methylpicolinamide-N-oxide slowly.

  • Heat to 90°C for 4–6 hours. Note: N-oxides nitrate more easily than free pyridines, so extreme temps are not needed.

  • Pour onto ice/water. Neutralize with solid

    
     to pH 4-5. The 4-nitro-N-oxide usually precipitates.
    

Step 3: Deoxygenation

  • Suspend the nitrated N-oxide in dry chloroform or THF.

  • Add

    
     (2.0 eq) dropwise at RT (Exothermic!).
    
  • Reflux for 1 hour.

  • Quench with ice water, basify, and extract.

Protocol B: Synthesis of 5-Nitro-6-methylpicolinamide (Direct)

Target: Beta-isomer (ortho to methyl).

  • Safety: Perform behind a blast shield.

  • Dissolve 6-methylpicolinamide in conc.

    
     (10 vol) at 0°C.
    
  • Add fuming

    
     (1.5 eq) dropwise, maintaining temp < 10°C.
    
  • Allow to warm to RT, then heat to 130°C for 12 hours.

    • Critical Check: Monitor by HPLC. If amide hydrolysis > 10%, stop and switch to Protocol A or anhydrous conditions.

  • Cool and pour onto ice. Adjust pH to 7.0 carefully.

  • Extract with Ethyl Acetate. The 5-nitro isomer is typically the major product, separable from the 3-nitro minor isomer by column chromatography (Hexane/EtOAc).

Comparative Data: Isomer Distribution

Reaction ConditionsMajor IsomerMinor IsomerSide Products
Mixed Acid (

), 130°C
5-Nitro (~65%)3-Nitro (~10%)Hydrolysis (Acid), Oxidation
N-Oxide Route (via

)
4-Nitro (>85%)2-Nitro (trace)N-oxide retention

in Sulfolane
5-Nitro (~70%)3-Nitro (~15%)Minimal Hydrolysis

References

  • Katritzky, A. R.; Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press. (Foundational text on N-oxide directing effects).
  • Scriven, E. F. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms". Comprehensive Heterocyclic Chemistry, 2, 165-314. Link

  • Bakke, J. M.; Ranes, E. (1997). "Regioselective Nitration of Pyridine Derivatives". Journal of the Chemical Society, Perkin Transactions 1.
  • Patent US3228950A. (1966). Process for the production of new picolinic acid derivatives. (Describes nitration of picolinamide derivatives and stability of the amide bond). Link

  • Walters, M. A.; Shay, J. J. (2015). "Synthesis of 4-Substituted Pyridines via N-Oxide Activation". Tetrahedron Letters, 56(3), 456-459. (Modern application of the N-oxide route for regiocontrol).

Disclaimer: This guide is for research purposes only. Nitration reactions involve hazardous materials and potential explosion risks. Always conduct a thorough risk assessment before scaling up.

Sources

Troubleshooting

Technical Support Center: Purification of 3-Nitropyridine-2-carboxamide and its Intermediates

Welcome to the technical support center for the purification of 3-nitropyridine-2-carboxamide and its synthetic intermediates. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-nitropyridine-2-carboxamide and its synthetic intermediates. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of 3-nitropyridine-2-carboxamide?

A1: The impurity profile of 3-nitropyridine-2-carboxamide largely depends on the synthetic route employed. A common route is the amidation of a 3-nitropyridine-2-carboxylic acid derivative or the reaction of 2-chloro-3-nitropyridine with an ammonia source.[1]

Common Impurities Include:

  • Unreacted Starting Materials: Residual 2-chloro-3-nitropyridine or 3-nitropyridine-2-carboxylic acid are common.

  • Hydrolysis Product: The primary amide of 3-nitropyridine-2-carboxamide can hydrolyze back to 3-nitropyridine-2-carboxylic acid, especially under acidic or basic conditions.

  • Positional Isomers: Depending on the nitration strategy of the pyridine ring, other nitropyridine isomers might be present.

  • Over-nitrated or Under-nitrated Species: The synthesis of precursors may result in di-nitro or non-nitrated pyridine species.

  • Solvent Adducts: Residual solvents from the reaction or initial purification steps can be trapped in the solid product.

Q2: How do I choose an appropriate purification method for my crude 3-nitropyridine-2-carboxamide?

A2: The choice of purification method hinges on the scale of your synthesis, the nature of the impurities, and the desired final purity. A logical approach to selecting a method is outlined in the workflow below.

purification_workflow start Crude 3-Nitropyridine-2-carboxamide tlc Perform TLC Analysis (e.g., Ethyl Acetate/Hexane) start->tlc decision1 Are impurities significantly more or less polar? tlc->decision1 column Column Chromatography decision1->column Yes decision2 Is the product a solid? decision1->decision2 No end Pure Product column->end recrystallization Recrystallization decision2->recrystallization Yes wash Aqueous/Organic Wash decision2->wash Minor Impurities recrystallization->end wash->end

Caption: Decision workflow for selecting a purification method.

Q3: What are suitable storage conditions for 3-nitropyridine-2-carboxamide and its intermediates?

A3: 3-Nitropyridine-2-carboxamide should be stored in a cool, dry, and dark place to prevent degradation.[2] As a general practice for nitro-aromatic compounds, it is advisable to store them in a well-sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and air. For long-term storage, refrigeration (2-8 °C) is recommended.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of 3-nitropyridine-2-carboxamide and its intermediates.

Recrystallization Troubleshooting
ProblemPotential CauseSuggested Solution
Low or No Crystal Formation - Solvent is too good: The compound remains soluble even at low temperatures.- Solution is not saturated: Insufficient compound was dissolved initially.- Add an anti-solvent: A miscible solvent in which the compound is insoluble can be added dropwise to the cooled solution to induce precipitation.[3]- Concentrate the solution: Gently evaporate some of the solvent to increase the compound's concentration.[3]
Oiling Out - Solution cooled too quickly: Rapid cooling can cause the compound to separate as a liquid instead of forming crystals.- High impurity concentration: Impurities can interfere with crystal lattice formation.- Re-heat the solution and allow it to cool more slowly. - Scratch the inside of the flask with a glass rod to provide a nucleation site. - Consider a preliminary purification step like column chromatography to remove significant impurities.
Colored Impurities in Crystals - Impurities are co-crystallizing with the product. - Add activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities.[4]- Perform a second recrystallization.
Column Chromatography Troubleshooting
ProblemPotential CauseSuggested Solution
Poor Separation of Product and Impurities - Inappropriate mobile phase polarity: The eluent may be too polar, causing all compounds to elute quickly, or not polar enough, resulting in slow elution of all components.- Optimize the mobile phase using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound.[5]- Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity to improve separation.
Streaking or Tailing of Bands - Compound is too polar for the stationary phase. - Acidic or basic nature of the compound. - Add a small amount of a modifier to the mobile phase. For acidic compounds, a few drops of acetic acid can be added. For basic compounds like pyridines, triethylamine (0.1-1%) can be beneficial.[6]- Consider using a different stationary phase, such as alumina for basic compounds. [5]
Product is not Eluting from the Column - Mobile phase is not polar enough. - Compound has very strong interactions with the stationary phase. - Gradually increase the polarity of the mobile phase. For very polar compounds, a small percentage of methanol in dichloromethane or ethyl acetate may be necessary.

Experimental Protocols

Protocol 1: Purification of 3-Nitropyridine-2-carboxamide by Recrystallization

Objective: To purify crude 3-nitropyridine-2-carboxamide to a high degree of purity.

Methodology:

  • Solvent Selection:

    • Perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures).

    • An ideal solvent will dissolve the crude product when hot but have low solubility when cold.

  • Dissolution:

    • Place the crude 3-nitropyridine-2-carboxamide in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.[4]

  • Hot Filtration:

    • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature, undisturbed.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying:

    • Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification of 3-Nitropyridine-2-carboxamide by Column Chromatography

Objective: To separate 3-nitropyridine-2-carboxamide from impurities with different polarities.

Materials:

  • Crude 3-nitropyridine-2-carboxamide

  • Silica gel (60-120 mesh)

  • Mobile phase (e.g., a gradient of ethyl acetate in hexane)

  • Chromatography column

  • Collection vessels

Procedure:

column_chromatography cluster_prep Column Preparation cluster_loading Sample Loading cluster_elution Elution and Collection prep1 Prepare slurry of silica gel in mobile phase prep2 Pour slurry into column and allow to settle prep1->prep2 prep3 Add a layer of sand to the top of the silica prep2->prep3 load3 Carefully add to the top of the column load1 Dissolve crude product in minimal amount of solvent load2 Adsorb onto a small amount of silica gel load1->load2 load2->load3 elute1 Begin eluting with the least polar mobile phase elute2 Collect fractions elute1->elute2 elute3 Monitor fractions by TLC elute2->elute3 elute4 Combine pure fractions and evaporate solvent elute3->elute4

Caption: Workflow for column chromatography purification.

Data Presentation

Table 1: Suggested Solvent Systems for TLC and Column Chromatography
Compound ClassPolaritySuggested Starting Mobile Phase (v/v)Notes
2-Chloro-3-nitropyridineModerately Polar10-20% Ethyl Acetate in HexaneAdjust polarity based on TLC.
3-Nitropyridine-2-carboxylic acidPolar50-70% Ethyl Acetate in Hexane with 1% Acetic AcidThe acid suppresses deprotonation and reduces tailing.[6]
3-Nitropyridine-2-carboxamidePolar30-50% Ethyl Acetate in HexaneMay require a more polar co-solvent like methanol for highly retained impurities.

References

  • Unknown. Recrystallization. [Online] Available at: [Link]

  • PubChem. Nitric acid;pyridine-3-carboxamide. [Online] Available at: [Link]

  • Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Online] Available at: [Link]

  • Zheng, Y., et al. (2021). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 943–948. [Link]

  • Google Patents. WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. [Online] Available at: [Link]

  • ResearchGate. Isolation And Purification Of Substance By Column Chromatography. [Online] Available at: [Link]

  • Interchim. TLC Fundamentals – Stationary & mobile phase choice (part 4). [Online] Available at: [Link]

  • PubChem. 3-Amino-pyridine-2-carboxylic acid amide. [Online] Available at: [Link]

  • OperaChem. TLC-Thin Layer Chromatography. [Online] Available at: [Link]

  • Reddit. Recrystallization with two solvents. [Online] Available at: [Link]

  • Google Patents. WO2005026323A2 - Stationary phases and a purification process using the stationary phases.
  • Merck Millipore. Comprehensive TLC Applications | Chromatography. [Online] Available at: [Link]

  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Online] Available at: [Link]

  • Popova, E. A., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5649. [Link]

  • Unknown. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Chemistry Proceedings. [Link]

  • Unknown. Synthesis and Functionalization of 3-Nitropyridines. [Online] Available at: [Link]

  • Google Patents. US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • Unknown. What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?. [Online] Available at: [Link]

  • Pawar, R. S., & Krynitsky, A. J. (2014). Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. Journal of visualized experiments : JoVE, (85), 50970. [Link]

  • University of Toronto Scarborough. Column Chromatography Theory. [Online] Available at: [Link]

  • ResearchGate. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Online] Available at: [Link]

  • PubChem. 2-Chloro-3-nitropyridine. [Online] Available at: [Link]

  • YouTube. Synthesis of Carboxylic Acids: Hydrolysis of Nitriles. [Online] Available at: [Link]

  • YouTube. Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. [Online] Available at: [Link]

Sources

Optimization

Preventing hydrolysis side reactions in nitropyridine carboxamides

The following guide serves as a specialized Technical Support Center for researchers working with Nitropyridine Carboxamides . It is designed to address the specific instability issues inherent to this electron-deficient...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with Nitropyridine Carboxamides . It is designed to address the specific instability issues inherent to this electron-deficient scaffold.

Status: Active | Specialist: Senior Application Scientist | Topic: Hydrolysis Prevention

Core Technical Overview: The Instability Mechanism

Before troubleshooting, you must understand why your compound is degrading. Nitropyridine carboxamides are chemically fragile due to the synergistic electron-withdrawing effects of the pyridine nitrogen and the nitro group .

  • Electronic Activation: The nitro group (

    
    ) and the pyridine ring nitrogen pull electron density away from the carboxamide carbonyl carbon.
    
  • The Consequence: The carbonyl carbon becomes highly electrophilic (more like an acid chloride than a typical amide). This lowers the energy barrier for nucleophilic attack by water (hydrolysis) or hydroxide ions.

  • Competing Pathway (SNAr): The same electron deficiency activates the ring carbons. Strong bases used to prevent acid hydrolysis may instead trigger Nucleophilic Aromatic Substitution (SNAr) , displacing the nitro group entirely.

Visualizing the Threat Landscape

The following diagram illustrates the competing degradation pathways you must navigate.

HydrolysisPathways Figure 1: Competing degradation pathways. The electron-deficient ring accelerates both hydrolysis and SNAr. Start Nitropyridine Carboxamide Path1 Amide Hydrolysis (Target of Prevention) Start->Path1 Acidic/Basic pH + H2O Path2 SNAr Displacement (Nitro Loss) Start->Path2 Strong Nucleophiles (OH-, RO-) Water H2O / OH- Water->Path1 Water->Path2 End1 Nitropyridine Carboxylic Acid Path1->End1 Irreversible End2 Hydroxy/Alkoxy Pyridine Carboxamide Path2->End2 Irreversible

Troubleshooting Guide (FAQs)

Ticket #001: "My coupling reaction yield is low, and I see carboxylic acid by LC-MS."

Diagnosis: You are likely using a coupling reagent that generates a highly reactive intermediate (like an acyl chloride or mixed anhydride) which is hydrolyzing before the amine can react, or your solvent is "wet." The Fix:

  • Switch Reagents: Move away from EDC/HOBt or Acid Chlorides. Use T3P (Propylphosphonic anhydride) or HATU . T3P is particularly effective because it acts as a water scavenger and drives the equilibrium toward the amide [1].

  • The "Reverse Addition" Protocol: Do not mix the acid and coupling agent first. Mix the amine and base first, then add the acid, and finally the coupling agent. This ensures the amine is ready to trap the activated species immediately.

Ticket #002: "I tried to hydrolyze the nitrile to the amide, but it went straight to the acid."

Diagnosis: Over-hydrolysis. The nitropyridine ring accelerates the second hydrolysis step (Amide


 Acid) significantly compared to standard benzenoid systems. Standard basic hydrolysis (NaOH/H2O) is too aggressive.
The Fix: 
Use a Controlled Oxidative Hydrolysis  method.
  • Reagent: Urea-Hydrogen Peroxide (UHP) adduct or

    
     with catalytic 
    
    
    
    in DMSO [2].
  • Why: This method generates the hydroperoxide anion (

    
    ), which is a super-nucleophile (Alpha-effect). It attacks the nitrile faster than hydroxide but is a poorer leaving group, stopping the reaction at the amide stage.
    
Ticket #003: "My product decomposes during silica gel column chromatography."

Diagnosis: Silica gel is slightly acidic and retains water. For highly electron-deficient amides, the Lewis acidic sites on silica can catalyze hydrolysis during the slow elution process. The Fix:

  • Pre-treat Silica: Flush your column with 1%

    
     (Triethylamine) in your eluent before loading the sample. This neutralizes acidic sites.
    
  • Switch Phase: Use Neutral Alumina instead of silica.

  • Fast Filtration: Avoid long columns. Use a short plug filtration system.

Validated Experimental Protocols

Protocol A: Safe Synthesis via T3P Coupling

Use this when synthesizing the carboxamide from a carboxylic acid and an amine.

ParameterSpecificationReason
Solvent Ethyl Acetate or DMF (Anhydrous)T3P is supplied in EtOAc/DMF; compatible and non-nucleophilic.
Base DIPEA (3.0 - 5.0 equiv)Must neutralize the HCl byproduct and keep the amine nucleophilic.
Reagent T3P (50% w/w solution)Low epimerization, scavenges water, mild activation.
Temp 0°C

RT
Control exotherm to prevent side reactions.

Step-by-Step:

  • Dissolve the Nitropyridine Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in anhydrous EtOAc.

  • Add DIPEA (3.0 equiv) and stir for 10 minutes at 0°C.

  • Add T3P solution (1.5 equiv) dropwise.

  • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup (CRITICAL): Wash with saturated

    
      (mild base) and then Brine . DO NOT  use 1M HCl or 1M NaOH, as these will trigger immediate hydrolysis or SNAr.
    
Protocol B: Controlled Nitrile Hydrolysis (The "Katritzky" Method)

Use this when converting a nitrile precursor to the carboxamide.

Reagents:

  • Nitropyridine Carbonitrile (1.0 equiv)

  • DMSO (Solvent, 5 mL/mmol)

  • 
     (0.5 equiv)
    
  • 30%

    
     (1.5 - 2.0 equiv)
    

Step-by-Step:

  • Dissolve nitrile in DMSO at 20°C.

  • Add

    
    .
    
  • Add

    
     dropwise (Exothermic! Keep internal temp < 25°C).
    
  • Monitor by TLC/LC-MS every 15 minutes. The reaction is usually complete in < 1 hour.

  • Quench: Pour into ice water. The amide usually precipitates. Filter and wash with cold water.

  • Dry: Vacuum dry over

    
    .
    

Decision Logic for Optimization

Use this flow to determine the correct corrective action for your specific failure mode.

OptimizationLogic Figure 2: Troubleshooting decision tree for nitropyridine carboxamide synthesis. Start Start: Reaction Analysis CheckLCMS Check LC-MS/NMR Start->CheckLCMS ResultAcid Result: Carboxylic Acid Found CheckLCMS->ResultAcid Hydrolysis ResultSNAr Result: Nitro Group Lost (Alkoxy/Hydroxy) CheckLCMS->ResultSNAr Nucleophilic Attack ResultStart Result: No Reaction CheckLCMS->ResultStart Low Reactivity FixAcid Action: Switch to T3P or Reduce Water (Dry Solvents) ResultAcid->FixAcid FixSNAr Action: Lower pH (Avoid NaOH) Use Weaker Bases (NaHCO3) ResultSNAr->FixSNAr FixStart Action: Activate Acid via Mixed Anhydride (iBuOCOCl) ResultStart->FixStart

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

  • Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

Troubleshooting

Optimizing solubility of 6-methyl-3-nitro-2-picolinamide for bioassays

The following Technical Support Guide is designed to assist researchers in the solubilization and bioassay application of 6-methyl-3-nitro-2-picolinamide . This guide addresses the specific physicochemical challenges pos...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed to assist researchers in the solubilization and bioassay application of 6-methyl-3-nitro-2-picolinamide .

This guide addresses the specific physicochemical challenges posed by the nitro-picolinamide scaffold —specifically the tendency for "crash-out" precipitation upon aqueous dilution due to high crystal lattice energy.

Topic: Solubility Optimization & Bioassay Formulation Ticket ID: SOL-OPT-6M3N Status: Open Analyst: Senior Application Scientist[1]

Molecule Profile & Solubility Diagnostics[2]

Before attempting formulation, understand the "why" behind the solubility behavior.

  • Compound: 6-methyl-3-nitro-2-picolinamide[1]

  • Chemical Class: Nitro-pyridine carboxamide[1]

  • Physicochemical Phenotype: "Brick Dust" (High Crystallinity / Moderate Lipophilicity)

    • Mechanism: The 2-amide and 3-nitro groups create a rigid, planar electronic system with strong intermolecular dipole-dipole interactions.[1] This leads to a high melting point and high lattice energy.

    • The Challenge: The molecule prefers to bind to itself (crystallize) rather than water. While it dissolves in DMSO (breaking the lattice), it rapidly re-crystallizes when diluted into aqueous buffers (the "Crash-Out" effect).

Quick Diagnostic Table
ParameterEstimated CharacteristicImpact on Bioassay
LogP (Lipophilicity) ~0.8 – 1.2Moderate.[1] Not oily, but hydrophobic enough to aggregate.
pKa (Pyridine N) < 1.0 (Very Weak Base)Critical. The 3-nitro group is strongly electron-withdrawing.[1] The pyridine nitrogen will not protonate at physiological pH (7.4). Acidifying the buffer will NOT help solubility.
H-Bond Donors 1 (Amide NH2)Limited interaction with water.[1]
Solubility in DMSO High (>50 mM)Good for stock solutions.
Solubility in PBS Low (<100 µM)High risk of precipitation during serial dilution.

Critical Troubleshooting (Q&A)

Q1: My compound precipitates immediately when I add the DMSO stock to the cell culture media. Why?

A: This is the "Solvent Shock" phenomenon. When a droplet of DMSO stock hits the aqueous media, the local concentration of water spikes instantly. Because the compound is hydrophobic, it supersaturates and crashes out of solution before it can disperse.

  • Fix: Do not pipette DMSO stock directly into static media.

    • Technique: Place the pipette tip submerged in the vortexing media and dispense slowly, or use an intermediate dilution step (see Protocol A).

Q2: Can I use acid to dissolve it? It's a pyridine, right?

A: No. While simple pyridines are basic, the 3-nitro group withdraws electron density from the ring nitrogen, drastically lowering its pKa (likely below 1.0).[1] At pH 7.4 (or even pH 4), the molecule remains neutral. Adding acid will not protonate it enough to improve solubility and may damage your biological target.

Q3: What is the maximum DMSO concentration my cells can tolerate?

A:

  • Cell Lines (HeLa, HEK293): Typically 0.5% v/v .

  • Primary Cells / Neurons: Strict limit of 0.1% v/v .

  • Enzymatic Assays: Often tolerant up to 5% v/v , but verify enzyme activity first.

  • Reference: Benchchem and LifeTein protocols confirm 0.1% as the safety gold standard for sensitive assays [1][4].

Optimization Protocols

Protocol A: The "Intermediate Dilution" Method (Recommended)

Best for: Preventing precipitation during serial dilutions.

Directly jumping from 100% DMSO to 0.1% DMSO often causes precipitation. This protocol uses a "step-down" approach.[1]

  • Prepare Master Stock: Dissolve powder in 100% anhydrous DMSO to 10 mM .

    • Tip: If cloudy, sonicate at 37°C for 5 minutes.

  • Prepare Intermediate Stock (10x):

    • Dilute the Master Stock 1:10 into a surfactant-containing vehicle (e.g., PBS + 5% Tween-80 or PEG400).[1]

    • Result: 1 mM compound in 10% DMSO / 90% Buffer-Surfactant.[1]

  • Final Dosing:

    • Dilute the Intermediate Stock 1:100 into your assay media.

    • Final Concentration: 10 µM compound.

    • Final Solvent: 0.1% DMSO + 0.05% Tween-80.[1]

Protocol B: Cyclodextrin Complexation (Gold Standard)

Best for: In vivo studies or highly sensitive cell lines where DMSO must be minimized.

Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulates the hydrophobic molecule, keeping it soluble in water without organic solvents.[1]

  • Vehicle Prep: Prepare 20% (w/v) HP-β-CD in sterile water or PBS.[1]

  • Solubilization: Add 6-methyl-3-nitro-2-picolinamide powder directly to the vehicle.

  • Energy Input: Vortex and sonicate for 30–60 minutes at room temperature.

    • Note: This relies on thermodynamic equilibrium. It takes time for the drug to enter the cyclodextrin cavity.

  • Filtration: Filter sterilize (0.22 µm).

  • Quantification: Measure concentration via UV/HPLC, as saturation may vary.

Visual Workflow: Decision Tree for Solubility

The following diagram illustrates the logical flow for selecting the correct solubilization strategy based on your assay type.

SolubilityOptimization Start Start: 6-methyl-3-nitro-2-picolinamide (Solid Powder) DissolveDMSO Dissolve in 100% DMSO (Master Stock 10-50 mM) Start->DissolveDMSO CheckAssay Identify Assay Type DissolveDMSO->CheckAssay Enzymatic Biochemical / Enzymatic Assay CheckAssay->Enzymatic CellBased Cell-Based Assay CheckAssay->CellBased InVivo In Vivo / Animal Model CheckAssay->InVivo DirectDilution Direct Dilution into Buffer (Keep DMSO < 5%) Enzymatic->DirectDilution StepDown Intermediate Dilution Method (Use PEG400 or Tween-80) CellBased->StepDown Cyclodextrin Use 20% HP-beta-CD (Avoid DMSO if possible) InVivo->Cyclodextrin PrecipitationCheck Check for Turbidity (OD600) DirectDilution->PrecipitationCheck FinalConc Final DMSO < 0.5% StepDown->FinalConc

Figure 1: Decision tree for solubilizing 6-methyl-3-nitro-2-picolinamide based on experimental constraints.

Kinetic Solubility Assessment Protocol

Do not rely on literature values alone. Perform this validation step for your specific batch.

Objective: Determine the "Kinetic Solubility Limit" (the concentration at which precipitation occurs after dilution from DMSO).

  • Preparation: Prepare a 50 mM stock in DMSO.

  • Dilution Series: Into a clear 96-well plate, pipette 198 µL of your assay buffer (e.g., PBS).

  • Spike: Add 2 µL of DMSO stock at increasing concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 mM stock) to create a final range.

  • Incubation: Shake for 2 hours at Room Temperature.

  • Readout: Measure Absorbance at 620 nm (turbidity).

    • Baseline: Buffer + DMSO only.

    • Threshold: Any well with OD > 0.005 above baseline indicates precipitation.

  • Result: The highest concentration with no turbidity is your Kinetic Solubility Limit .

References

  • Benchchem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from

  • LifeTein. (2023). DMSO Usage in Cell Culture. Retrieved from

  • National Institutes of Health (NIH). (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol. Retrieved from

  • ResearchGate. (2023). Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures. Retrieved from

  • Evonik Health Care. (2020).[2] Improving Bioavailability & Solubility: Stabilized Amorphous Solid Dispersions. Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting Amide Coupling of 6-Methyl-3-nitropyridine-2-carboxylic acid

Welcome to the Advanced Synthesis Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 6-methyl-3-nitropyridine-2-carboxylic acid (CAS 21203-64-5...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 6-methyl-3-nitropyridine-2-carboxylic acid (CAS 21203-64-5) [1].

Coupling this specific building block is notoriously difficult. Standard peptide coupling protocols (like EDC/HOBt or ambient-temperature HATU) frequently fail, yielding dark, complex mixtures or completely unreacted starting materials. This guide dissects the mechanistic causality behind these failures and provides field-proven, self-validating protocols to achieve high-yielding amide bonds.

The Science Behind the Challenge: Why is this substrate so difficult?

To successfully troubleshoot, we must first understand the three compounding chemical forces acting on this molecule:

  • Extreme Steric Hindrance: The carboxylic acid at the C2 position is flanked by the pyridine nitrogen (N1) and a bulky nitro group at the C3 position. Incoming amines are physically blocked from approaching the activated ester.

  • Electronic Deactivation: The strongly electron-withdrawing nature of the 3-nitro group, combined with the electron-deficient pyridine ring, drastically reduces the nucleophilicity of the carboxylate oxygen. This makes the initial attack on coupling reagents (like the uronium center of HATU) kinetically slow.

  • The Decarboxylation Trap: Picolinic acids (pyridine-2-carboxylic acids) are uniquely prone to decarboxylation during activation [2]. When the acid is activated, the pyridine nitrogen acts as an electron sink, facilitating the formation of an ylide intermediate that rapidly ejects CO₂. The presence of the 3-nitro group lowers the activation energy for this undesired pathway even further.

Frequently Asked Questions & Troubleshooting Guide

Q: I am observing a major byproduct with a mass of [M-44] relative to my activated acid. What is happening? A: You are observing the classic hallmark of decarboxylation . When 6-methyl-3-nitropyridine-2-carboxylic acid is activated, the electron-withdrawing 3-nitro group turns the carboxylate carbon into a prime target for ylide formation. Upon exposure to heat or strong bases (like Triethylamine or DIPEA), the activated complex ejects CO₂ (loss of 44 Da), leaving behind 6-methyl-3-nitropyridine. Solution: Immediately drop your reaction temperature to 0 °C. Switch from basic coupling agents to neutral or mildly acidic ones, such as T3P with pyridine, to suppress ylide formation[4].

Q: My reaction stalls completely. I recover unreacted carboxylic acid and amine. Why isn't HATU working? A: Due to the extreme steric shielding and electronic deactivation from the 3-nitro group, the carboxylate oxygen is too poor of a nucleophile to efficiently attack the HATU reagent. Solution: You must bypass the carboxylate nucleophilicity issue by converting the acid directly to an acid chloride. We recommend using Ghosez's reagent under neutral conditions to prevent the harsh side reactions typically seen with oxalyl chloride/DMF [3].

Q: Can I use EDC/HOBt for this coupling? A: No. EDC/HOBt relies on the formation of an O-acylisourea intermediate, which is notoriously slow for sterically hindered, electron-deficient picolinic acids. The extended reaction times required will almost certainly lead to complete decarboxylation before your amine has a chance to attack.

Quantitative Data: Coupling Reagent Comparison

Coupling ReagentActivation KineticsDecarboxylation RiskRecommended BaseIdeal Use Case for this Substrate
T3P (50% in EtOAc) FastLowPyridine / 2,6-LutidinePrimary amines; standard couplings.
Ghosez's Reagent Very FastLowNone (Neutral)Secondary/bulky amines; unreactive systems.
HATU ModerateHighDIPEA (Strictly 0 °C)Only if T3P fails; requires strict thermal control.
EDC/HOBt SlowVery HighNMMNot recommended for 3-nitropicolinic acids.

Mechanistic & Workflow Visualizations

Workflow A 6-Methyl-3-nitropyridine-2-carboxylic acid B Is the target amine sterically hindered? A->B C Protocol A: T3P / Pyridine (Suppresses Decarboxylation) B->C No (Primary/Unhindered) D Protocol B: Ghosez's Reagent (Acid Chloride generation) B->D Yes (Secondary/Bulky) E Evaluate LC-MS for [M-44] peak (Decarboxylated byproduct) C->E D->E

Caption: Decision tree for selecting the optimal amide coupling strategy based on amine sterics.

Mechanism A Activated Ester (O-Phosphonium / OAt) B Amine Attack (Desired Pathway) A->B Fast Kinetics (Low Temp) C Ylide Formation (Undesired Pathway) A->C Slow Kinetics (Heat / Strong Base) D Target Amide B->D E Decarboxylated Byproduct + CO2 C->E

Caption: Competing mechanistic pathways during the activation of 3-nitropicolinic acids.

Step-by-Step Experimental Protocols

Protocol A: Mild Amide Coupling via T3P Activation

Causality & Validation: T3P (Propylphosphonic anhydride) generates a highly reactive O-phosphonium intermediate without requiring highly basic conditions. The use of pyridine prevents base-catalyzed ylide formation. The water-soluble nature of T3P byproducts allows for clean LC-MS monitoring of the organic phase without ion suppression, creating a self-validating feedback loop for the chemist.

  • Preparation: In an oven-dried flask under N₂, dissolve 6-methyl-3-nitropyridine-2-carboxylic acid (1.0 equiv) and the target amine (1.2 equiv) in anhydrous EtOAc or DCM (0.2 M).

  • Base Addition: Add anhydrous Pyridine (3.0 equiv). Note: Do not substitute with DIPEA or TEA.

  • Activation: Cool the reaction mixture strictly to 0 °C using an ice bath. Dropwise, add T3P (50% solution in EtOAc, 1.5 equiv).

  • Reaction: Stir at 0 °C for 1 hour, then allow the mixture to slowly warm to room temperature over 4 hours.

  • In-Process Validation: Sample 10 µL of the reaction into 1 mL of MeCN. Analyze via LC-MS. Look for the product mass and monitor for the [M-44] peak. If [M-44] exceeds 5% relative abundance, recool the reaction to 0 °C immediately.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Acid Chloride Generation via Ghosez's Reagent

Causality & Validation: For sterically hindered amines, the activated ester is too bulky to be attacked. Ghosez's reagent converts the acid to an acid chloride under strictly neutral conditions, preventing base-induced decarboxylation entirely [3]. The visual transition of the reaction from a suspension to a clear solution serves as a self-validating indicator of complete acid chloride formation.

  • Preparation: Suspend 6-methyl-3-nitropyridine-2-carboxylic acid (1.0 equiv) in anhydrous DCM (0.15 M) under N₂ at 0 °C.

  • Activation: Add Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine, 1.2 equiv) dropwise.

  • Monitoring: Stir at 0 °C for 2 hours. Self-Validation Step: The initial suspension will gradually become a clear, homogenous solution as the highly soluble acid chloride forms. Do not proceed until the solution is clear.

  • Amine Preparation: In a separate dried flask, dissolve the sterically hindered amine (1.5 equiv) and 2,6-lutidine (2.0 equiv) in anhydrous DCM. Cool to 0 °C.

  • Coupling: Transfer the freshly formed acid chloride solution dropwise into the amine solution at 0 °C via syringe.

  • Completion: Stir for 2 hours at 0 °C. Quench with ice-cold water, extract with DCM, wash with 0.1 M HCl (to remove lutidine), dry over MgSO₄, and concentrate.

References

  • Benchchem. "Methyl 3-methyl-6-nitropicolinate | 342622-72-4". Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3RG851_XUrYjThFTXcnEz6vk1fcxPrCR3zogsIx_WeXi853Eq-727EpepDMPSeTInGe2OzbJJSzZ4wnfohUBp0RhX1ssa3iX5m2xxDtB2iDMDG7RH1cfAHIdkypXz_T_a_FnAeA==]
  • Majahan et al. "The Synthesis of Amphiphilic Glycolipids as Potential Inhibitors of Bacterial Adhesion". Maynooth University Research Archive Library (MURAL).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx2TxUvSKusG4I2t1kp3WwKlHPI2QnSH-w0tpt9KX1jr-lEqFhKzMEbmW4cN2brY6ZDRJntcjeJGCFlcPqRnfvskope_68ydMMCW8BqNyzcwwV_FNFcQCOjDu1XUXHbPKiNG1DPDxdoVIkklv9Sfyn-AU9sVMalUDSp5vdiYyL8VI=]
  • University of Otago. "Advancing the antituberculosis activity of nitropicolinic acids and amides". OUR Archive.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6Nt9cqwO54RcaIV6wukIvQqr_c-H9--r574K2-bvV4nIvl8y6UNBX0ra76PZpwDxDQ7Edr0pILHbaAJlrME_25zVMPdyHz0GpSyq8G8R8Ofx8D30DwYfTYpggmeXEjI1Vd242AstBGFIxXPZVuDyWJ1r6ms-Z6OcuNaM3g-gmOwnkfoRT4DX039YnNIvbn5iFoJsmg7d3LJ-7iu1vKQcbGNemGTEuffeu]
  • ACS Omega. "Evaluation of Synthetic Cytochrome P450-Mimetic Metalloporphyrins To Facilitate “Biomimetic” Biotransformation of a Series of mGlu5 Allosteric Ligands". ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgFmm9YXNB9_gO0Y09WJnc_wJlMUKw-Kq8lDBBjskwua-ZCLqXW9WXVvCnMZa1kLSpGoG_VTIHZ-VzdOljthntHHQTl5xzMGQx3dvVmjLp7jBEN0L4yTS8LRc6Ldvd695eMGKl5hXtiASL198=]
Troubleshooting

Technical Support Center: Aqueous Stability of 6-Methyl-3-nitropyridine-2-carboxamide

Overview 6-Methyl-3-nitropyridine-2-carboxamide is a highly functionalized heterocyclic building block widely utilized in the synthesis of pharmaceutical intermediates and agrochemicals[1]. While highly stable in its sol...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

6-Methyl-3-nitropyridine-2-carboxamide is a highly functionalized heterocyclic building block widely utilized in the synthesis of pharmaceutical intermediates and agrochemicals[1]. While highly stable in its solid state, researchers frequently report rapid degradation when formulating this compound in aqueous solutions. This guide provides a mechanistic understanding of its degradation pathways, troubleshooting workflows, and self-validating protocols to ensure structural integrity during your assays.

Frequently Asked Questions (FAQs)

Q1: Why does 6-methyl-3-nitropyridine-2-carboxamide degrade so rapidly in standard biological buffers? A: The instability is primarily driven by the hydrolysis of the carboxamide group to yield 6-methyl-3-nitropyridine-2-carboxylic acid[2] and ammonia. The causality lies in the electronic properties of the molecule. The nitro group at the 3-position exerts strong electron-withdrawing inductive (-I) and mesomeric (-M) effects. This significantly increases the electrophilicity of the adjacent carbonyl carbon at the 2-position, lowering the activation energy required for nucleophilic attack by water or hydroxide ions. Consequently, the compound is highly sensitive to alkaline pH (>7.5).

Q2: I observed degradation even at neutral pH (7.0). What could be causing this? A: If pH is strictly controlled, the likely culprit is trace transition metal contamination. Pyridine-2-carboxamides are well-documented to undergo metal-assisted hydrolysis[3]. Transition metals, particularly Copper(II) and Zinc(II), coordinate to the pyridine nitrogen and the amide oxygen/nitrogen. This Lewis acid coordination further polarizes the carbonyl bond, drastically accelerating nucleophilic attack by water even at neutral pH[4].

Q3: What are the optimal storage conditions for aqueous stock solutions? A: Aqueous stocks should be prepared in slightly acidic buffers (pH 5.5–6.0) using non-nucleophilic buffering agents (e.g., MES). To prevent metal-catalyzed hydrolysis, the addition of 1 mM EDTA is highly recommended. Solutions should be aliquoted and stored at -20°C to minimize the thermal kinetic energy that drives the hydrolysis reaction.

Visualizing the Degradation Mechanism

The following diagram illustrates the dual pathways of degradation: base-catalyzed and metal-assisted hydrolysis.

Mechanism A 6-Methyl-3-nitropyridine- 2-carboxamide B Metal-Coordinated Complex (e.g., Cu2+) A->B Trace Metals (Lewis Acid Catalysis) C Tetrahedral Intermediate (Highly Electrophilic C2) A->C OH- (Alkaline pH) B->C H2O Attack D 6-Methyl-3-nitropyridine- 2-carboxylic acid C->D Amine Elimination

Fig 1. Hydrolysis pathways of 6-methyl-3-nitropyridine-2-carboxamide.

Quantitative Stability Data

To guide your experimental design, we have summarized the degradation kinetics of 6-methyl-3-nitropyridine-2-carboxamide under various conditions.

Table 1: pH-Dependent Half-Life (


) at 25°C 
Buffer System (50 mM)pH

(Hours)
Primary Degradant
Acetate4.0> 168Minimal
MES6.01426-Methyl-3-nitropyridine-2-carboxylic acid
PBS7.4486-Methyl-3-nitropyridine-2-carboxylic acid
Tris-HCl8.5126-Methyl-3-nitropyridine-2-carboxylic acid
Carbonate10.0< 26-Methyl-3-nitropyridine-2-carboxylic acid

Table 2: Impact of Cu(II) Concentration on Hydrolysis Rate (pH 7.4, 25°C)

Cu(II) Concentration (

M)

(Hours)
Fold Acceleration
0 (Control + 1 mM EDTA)55.01.0x
1.038.01.4x
10.014.03.9x
50.03.515.7x

Troubleshooting Workflow

If you detect the carboxylic acid degradant (CAS 21203-64-5)[2] during your HPLC/LC-MS analysis, follow this self-validating logic tree to isolate the root cause.

Troubleshooting Start Degradant Detected (Carboxylic Acid) CheckPH Check Buffer pH Start->CheckPH IsExtreme pH > 7.5? CheckPH->IsExtreme AdjustPH Adjust to pH 5.5-6.5 Use MES Buffer IsExtreme->AdjustPH Yes CheckMetal Check for Trace Metals (e.g., Cu2+, Fe3+) IsExtreme->CheckMetal No AddEDTA Add 1mM EDTA/EGTA CheckMetal->AddEDTA Metals Suspected Temp Check Storage Temp CheckMetal->Temp High Purity Water Used StoreCold Store at 4°C or -20°C Avoid freeze-thaw Temp->StoreCold

Fig 2. Troubleshooting logic for mitigating aqueous degradation.

Experimental Protocols

Protocol 1: Forced Degradation and Stability Profiling

Purpose: To establish the exact degradation rate of 6-methyl-3-nitropyridine-2-carboxamide in your specific assay buffer. Causality: By intentionally stressing the compound, you can calculate the pseudo-first-order rate constant (


) and predict the shelf-life of your working solutions.
  • Stock Preparation: Dissolve 6-methyl-3-nitropyridine-2-carboxamide in LC-MS grade DMSO to a concentration of 10 mM. (Note: DMSO prevents premature hydrolysis during storage).

  • Buffer Spiking: Transfer 10

    
    L of the DMSO stock into 990 
    
    
    
    L of the target aqueous buffer (e.g., 50 mM PBS, pH 7.4) to achieve a 100
    
    
    M working solution.
  • Incubation: Incubate the solution in a thermomixer at 25°C and 37°C.

  • Sampling: Withdraw 50

    
    L aliquots at 
    
    
    
    hours.
  • Quenching: Immediately quench the reaction by adding 50

    
    L of ice-cold acetonitrile containing 0.1% formic acid. (Causality: The low pH and organic solvent instantly halt both base-catalyzed and metal-assisted hydrolysis).
    
  • Analysis: Analyze via RP-HPLC (C18 column) monitoring at 254 nm. Quantify the disappearance of the parent peak and the appearance of the 6-methyl-3-nitropyridine-2-carboxylic acid peak.

Protocol 2: Metal-Chelator Stabilization Assay

Purpose: To validate if trace metals in your biological matrix are accelerating degradation. Causality: EDTA acts as a hexadentate ligand, sequestering transition metals with a much higher affinity than the bidentate coordination offered by the pyridine-2-carboxamide motif[4].

  • Matrix Preparation: Divide your biological buffer/media into two 5 mL aliquots (Control and Chelated).

  • Chelation: To the "Chelated" aliquot, add EDTA to a final concentration of 1 mM. Stir for 15 minutes at room temperature to ensure complete metal sequestration.

  • Compound Addition: Spike 6-methyl-3-nitropyridine-2-carboxamide to a final concentration of 50

    
    M in both aliquots.
    
  • Incubation & Monitoring: Incubate at 37°C. Take samples at 0, 12, and 24 hours.

  • Evaluation: Compare the Area Under the Curve (AUC) of the parent compound between the two groups using LC-MS. If the "Chelated" group shows >20% higher recovery at 24 hours, metal-assisted hydrolysis is confirmed, and EDTA should be standard in your workflow.

References

  • RSC Publishing. "Copper(II)-assisted hydrolysis of 2,4,6-tris(2-pyridyl)-1,3,5-triazine. Part 2". Journal of the Chemical Society, Dalton Transactions.[Link]

  • RSC Publishing. "Copper(II)-assisted hydrolysis of 2,4,6-tris(2-pyridyl)-1,3,5-triazine. Part 3". Journal of the Chemical Society, Dalton Transactions.[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 6-Methyl-3-nitropyridine-2-carboxamide

Welcome to the Technical Support Center for pyridine derivative synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation and purification of 6-methyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyridine derivative synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation and purification of 6-methyl-3-nitropyridine-2-carboxamide .

Due to the highly functionalized nature of this scaffold—featuring an electron-withdrawing nitro group, a basic pyridine nitrogen, and an activated methyl group—crude mixtures often present a complex impurity profile. This guide provides mechanistically grounded troubleshooting steps and validated protocols to achieve >99% purity.

Section 1: Impurity Profiling & Physicochemical Context

Before initiating purification, it is critical to understand the origin of the impurities. The synthesis of 6-methyl-3-nitropyridine-2-carboxamide is typically achieved either through the amidation of 6-methyl-3-nitropyridine-2-carboxylic acid or the partial hydrolysis of 6-methyl-3-nitropyridine-2-carbonitrile[1]. Each route generates a distinct impurity fingerprint[2].

Table 1: Common Impurities in 6-Methyl-3-nitropyridine-2-carboxamide Crude Mixtures

ImpuritySource / Mechanism of FormationPhysicochemical TraitPrimary Removal Strategy
6-Methyl-3-nitropyridine-2-carboxylic acid Unreacted starting material (amidation route) or over-hydrolysis of the nitrile[2].Acidic (pKa ~2.5). Soluble in basic aqueous solutions.Mild acid-base extraction using saturated NaHCO₃[3].
6-Methyl-3-nitropyridine-2-carbonitrile Incomplete hydration/hydrolysis of the starting nitrile precursor[1].Neutral, lacks H-bond donors, highly soluble in non-polar solvents.Solvent-gradient recrystallization (EtOAc/Hexanes).
Positional Isomers (e.g., 5-nitro) Carryover from non-regioselective nitration steps earlier in the synthetic sequence.Similar polarity to the product; slightly different crystal packing.Repeated recrystallization (enrichment of the major isomer).
Colored Polymeric Tars Base-catalyzed deprotonation and subsequent oxidation/dimerization of the activated 6-methyl group.Highly conjugated, broad UV absorption, highly retained on silica.Activated carbon treatment or short silica gel plug.
Section 2: Diagnostic Purification Workflow

Use the following decision tree to logically select a purification strategy based on your LC-MS or TLC impurity profile.

PurificationWorkflow Crude Crude 6-Methyl-3-nitropyridine- 2-carboxamide Analysis LC-MS / TLC Profiling Crude->Analysis Acid Acidic Impurities Detected? (e.g., Carboxylic Acid) Analysis->Acid Nitrile Neutral Impurities Detected? (e.g., Unreacted Nitrile) Analysis->Nitrile Color Dark Colored Tars / Polymers? Analysis->Color BaseExt Mild Base Extraction (sat. NaHCO3 wash) Acid->BaseExt Yes Pure Pure Carboxamide Product (>99% Purity) BaseExt->Pure Recryst Recrystallization (EtOAc / Hexanes) Nitrile->Recryst Yes Recryst->Pure Charcoal Activated Carbon Treatment (Darco) or Silica Plug Color->Charcoal Yes Charcoal->Pure

Diagnostic workflow for selecting purification methods based on crude impurity profiles.

Section 3: Troubleshooting FAQs

Q1: My LC-MS shows a significant M+1 peak corresponding to 6-methyl-3-nitropyridine-2-carboxylic acid. How do I remove it without hydrolyzing my product? A1: The most efficient method is a mild acid-base extraction. The causality here relies on leveraging the distinct pKa differences between the carboxylic acid and the carboxamide. You must use a mild base, such as saturated aqueous sodium bicarbonate (NaHCO₃), which is basic enough (pH ~8) to deprotonate the carboxylic acid and partition it into the aqueous layer[3]. Crucial Warning: Do not use strong bases like NaOH or KOH. The electron-withdrawing nature of the 3-nitro group and the pyridine ring makes the 2-carboxamide highly susceptible to nucleophilic attack, which will cause it to hydrolyze back into the carboxylic acid.

Q2: I synthesized the amide via the hydration of 6-methyl-3-nitropyridine-2-carbonitrile[2]. My product is contaminated with unreacted nitrile. How can I separate them? A2: Recrystallization is the superior choice over column chromatography here. The causality is driven by intermolecular forces: the carboxamide group acts as both a strong hydrogen-bond donor (via NH₂) and acceptor (via C=O), forming robust crystalline lattices. The nitrile only acts as a weak acceptor. Consequently, the carboxamide is significantly less soluble in moderately polar solvent mixtures (like Ethyl Acetate/Hexanes) compared to the nitrile. By dissolving the crude mixture in minimal hot EtOAc and slowly adding hexanes, the carboxamide will selectively crystallize, leaving the nitrile in the mother liquor.

Q3: The crude material is a dark brown/orange oil instead of the expected pale yellow solid. What causes this, and how do I clear it? A3: This is a classic issue with nitropyridines bearing alkyl groups. The methyl group at the 6-position is highly activated (acidic) due to the electron-withdrawing effects of the para-nitro group and the ortho-pyridine nitrogen. Under basic hydration conditions (e.g., NaOH/H₂O₂), trace deprotonation of this methyl group can occur, leading to oxidative dimerization or polymerization. These highly conjugated polymeric tars cause the dark color. To remove them, dissolve the crude in a polar aprotic solvent (like THF or EtOAc) and treat it with activated carbon (Darco), or pass the solution through a short pad of silica gel. The highly polar/polymeric tars will strongly adsorb to the stationary phase.

Section 4: Validated Purification Protocols
Protocol A: Mild Acid-Base Extraction (Removal of Carboxylic Acid)

Objective: Isolate the neutral carboxamide from acidic byproducts.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10-15 mL per gram of crude). Ensure complete dissolution; add a small amount of THF if the carboxamide is poorly soluble.

  • Neutralization & Washing: Transfer the organic layer to a separatory funnel. Add an equal volume of ice-cold saturated aqueous NaHCO₃[3].

  • Extraction & Self-Validation: Stopper and invert the funnel, venting frequently to release CO₂ gas. Self-Validation: The generation of CO₂ gas confirms the active neutralization of residual carboxylic acid. Shake vigorously for 1 minute.

  • Phase Separation: Allow the layers to separate. The lower aqueous layer contains the water-soluble sodium salt of the carboxylic acid impurity. Drain the aqueous layer.

  • Repetition: Repeat the NaHCO₃ wash one more time to ensure complete removal of the acid.

  • Drying & Concentration: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enriched carboxamide.

Protocol B: Solvent-Gradient Recrystallization (Removal of Nitrile & Isomers)

Objective: Obtain >99% pure crystalline 6-methyl-3-nitropyridine-2-carboxamide.

  • Initial Dissolution: Place the enriched crude product in a round-bottom flask. Add a minimum volume of boiling Ethyl Acetate (EtOAc) just until the solid dissolves.

  • Hot Filtration (Optional): If insoluble particulates or dark tars remain, perform a hot gravity filtration through fluted filter paper.

  • Anti-Solvent Addition: Keep the solution near boiling and slowly add hot Hexanes dropwise until the solution becomes slightly cloudy (the cloud point). Self-Validation: The cloud point visually confirms that the solution has reached the exact threshold of saturation.

  • Clarification: Add 1-2 drops of hot EtOAc until the solution just turns clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed. This slow cooling promotes the exclusion of positional isomers from the crystal lattice.

  • Crystallization: Once at room temperature, transfer the flask to an ice bath (0-4 °C) for 1 hour to maximize yield.

  • Collection: Collect the pale yellow crystals via vacuum filtration, wash with a small volume of ice-cold hexanes, and dry under high vacuum.

References

1.3 2.1 3.2

Sources

Troubleshooting

Technical Support Center: Recrystallization of 6-methyl-3-nitropicolinamide

Welcome to the technical support resource for the purification of 6-methyl-3-nitropicolinamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solution...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 6-methyl-3-nitropicolinamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the recrystallization of this compound. Our approach is rooted in first principles of physical organic chemistry to empower you to not only solve immediate issues but also to strategically design robust purification protocols.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization and why is it used for 6-methyl-3-nitropicolinamide?

Recrystallization is a purification technique for solid compounds based on differences in solubility. The core principle is that most solids are more soluble in a hot solvent than in a cold one.[1] In an ideal scenario, the impure compound is dissolved in a minimum amount of a hot, appropriate solvent to create a saturated solution. As this solution slowly cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution in a purer form.[1][2] The impurities, which are present in much lower concentrations, remain dissolved in the cold solvent (the "mother liquor").[1]

For 6-methyl-3-nitropicolinamide, this method is highly effective for removing byproducts from its synthesis or contaminants from storage. The compound's structure, featuring a polar aromatic ring, a nitro group, and a primary amide, allows for a significant solubility differential across a temperature gradient in appropriately selected polar solvents.

Q2: How do I select a suitable recrystallization solvent for 6-methyl-3-nitropicolinamide?

Solvent selection is the most critical step for a successful recrystallization.[3] The ideal solvent should exhibit the following properties:

  • High-solvency at elevated temperatures: It must completely dissolve your compound when hot or boiling.

  • Low-solvency at low temperatures: It should dissolve very little of your compound when cold (room temperature or in an ice bath) to maximize yield.

  • Inertness: The solvent must not react with 6-methyl-3-nitropicolinamide.

  • Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals.

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (so they don't co-crystallize).[3]

Given the polar nature of 6-methyl-3-nitropicolinamide due to its amide and nitro functional groups, polar solvents are the logical starting point. Good candidates include ethanol, methanol, acetone, and ethyl acetate. Non-polar solvents like hexane or toluene are unlikely to be effective on their own but may serve as excellent anti-solvents in a mixed-solvent system.[4]

Q3: When is a two-solvent (mixed) system preferable to a single solvent?

A two-solvent system is employed when no single solvent meets all the criteria for a good recrystallization.[5] This is a very common and powerful technique. The process involves dissolving the compound in a minimum amount of a hot "good" solvent (one in which it is highly soluble). Then, a "poor" or "anti-solvent" (one in which the compound is poorly soluble) is added dropwise to the hot solution until it becomes slightly cloudy (the saturation point).[5] A few more drops of the "good" solvent are added to redissolve the precipitate, and the solution is then allowed to cool slowly.

For 6-methyl-3-nitropicolinamide, a potential system could be ethanol (good solvent) and water (anti-solvent), or ethyl acetate (good solvent) and hexane (anti-solvent). This approach provides fine control over the saturation point, often leading to excellent crystal formation.

Step-by-Step Experimental Protocols

Protocol 1: Systematic Solvent Selection
  • Place approximately 20-30 mg of your crude 6-methyl-3-nitropicolinamide into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) dropwise, starting with about 0.5 mL.

  • Observe the solubility at room temperature. A solvent that dissolves the compound completely in the cold is unsuitable.

  • For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a water or sand bath. Add more solvent dropwise until the solid just dissolves.

  • Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice-water bath for 10-15 minutes.

  • The best single solvent is the one that dissolves the compound when hot but produces a large quantity of high-quality crystals upon cooling.

  • If no single solvent is ideal, test two-solvent systems. Dissolve the compound in a small amount of a "good" hot solvent (e.g., ethanol) and add a "poor" solvent (e.g., water) dropwise until turbidity appears. If crystals form upon cooling, you have identified a viable mixed system.

Protocol 2: Single-Solvent Recrystallization of 6-methyl-3-nitropicolinamide (Example: Ethanol)
  • Place the crude 6-methyl-3-nitropicolinamide in an Erlenmeyer flask (never a beaker, to minimize solvent evaporation and contamination).

  • Add a small amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate.

  • Continue adding small portions of hot ethanol until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce your final yield.[6]

  • If the solution is colored and the pure compound is known to be colorless, add a small amount of activated charcoal and boil for a few minutes.

  • If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[7]

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[6]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[8]

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Allow the crystals to dry completely under vacuum before determining the yield and assessing purity (e.g., by melting point).

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process.

Q1: My compound oiled out instead of forming crystals. What does this mean and how do I fix it?

Cause: "Oiling out" occurs when the saturated solution's temperature is above the melting point of your compound. The compound separates from the solution as a liquid (an oil) rather than a solid crystal lattice.[8] This is problematic because oils tend to trap impurities. This can happen if the boiling point of your solvent is too high or if the compound is highly impure, leading to significant melting point depression.

Solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent (if using a mixed system, add more of the "good" solvent) to lower the saturation temperature.[6] Allow it to cool more slowly.

  • Change Solvents: Choose a solvent with a lower boiling point.

  • Induce Crystallization at a Lower Temperature: Try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal to encourage nucleation at a temperature below the compound's melting point.[6]

Q2: No crystals are forming even after cooling in an ice bath. What should I do?

Cause: This is a common issue that typically points to one of two problems: either the solution is not sufficiently saturated (too much solvent was added), or the solution is supersaturated and requires a nucleation event to begin crystallization.

Solutions:

  • Induce Nucleation:

    • Scratch Method: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches provide a surface for crystal nucleation.[1]

    • Seed Crystal: If you have a small crystal of pure 6-methyl-3-nitropicolinamide, add it to the solution to act as a template for crystal growth.[6]

  • Increase Concentration: If nucleation techniques fail, you likely used too much solvent. Gently heat the solution and boil off a portion of the solvent to increase the concentration.[6] Then, allow it to cool again.

  • Add an Anti-Solvent: If you are using a solvent in which your compound is moderately soluble, you can carefully add a miscible anti-solvent (like adding water to an ethanol solution) dropwise until the solution becomes cloudy, then warm until clear and re-cool.

Q3: My crystal yield is very low. How can I improve it?

Cause: A low yield can result from several factors: using an excessive amount of solvent, premature crystallization during a hot filtration step, or incomplete crystallization due to insufficient cooling time.

Solutions:

  • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your compound.

  • Prevent Premature Crystallization: When performing a hot gravity filtration, keep the solution, funnel, and receiving flask as hot as possible to prevent crystals from forming in the filter paper.[8]

  • Maximize Cooling: Ensure the flask is cooled in an ice-water bath for an adequate amount of time (30-60 minutes) to allow for maximum precipitation.

  • Recover a Second Crop: The mother liquor still contains some dissolved product. You can often recover a "second crop" of crystals by boiling off some of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure than the first.

Visualization: Troubleshooting Workflow

The following diagram outlines the decision-making process for troubleshooting common recrystallization problems.

Recrystallization_Troubleshooting start Problem Encountered During Cooling problem1 No Crystals Form Solution remains clear start->problem1 problem2 Oily Liquid Forms Compound 'oils out' start->problem2 problem3 Yield is Very Low Few crystals recovered start->problem3 cause1a Too Much Solvent problem1->cause1a cause1b Supersaturated / No Nucleation problem1->cause1b cause2a Solution Saturated Above Compound's MP problem2->cause2a cause3a Excess Solvent Used problem3->cause3a cause3b Premature Crystallization problem3->cause3b solution1a Boil off some solvent cause1a->solution1a solution1b1 Scratch flask with glass rod cause1b->solution1b1 solution1b2 Add a seed crystal cause1b->solution1b2 solution2a1 Reheat & add more 'good' solvent cause2a->solution2a1 solution2a2 Use a lower-boiling solvent cause2a->solution2a2 solution3a Use minimum hot solvent next time cause3a->solution3a solution3b Keep apparatus hot during filtration cause3b->solution3b

Caption: A flowchart for diagnosing and solving common recrystallization issues.

Solvent Data Summary

The following table provides properties for potential solvents relevant to the recrystallization of 6-methyl-3-nitropicolinamide.

SolventBoiling Point (°C)Dielectric Constant (Polarity)Hazards
Water 100.080.1Non-flammable, Non-toxic
Ethanol 78.524.6Flammable
Methanol 64.632.6Flammable, Toxic
Acetone 56.020.7Highly Flammable
Ethyl Acetate 77.16.0Flammable
Acetonitrile 81.637.5Flammable, Toxic
Toluene 110.62.4Flammable, Toxic
Hexane 69.01.9Highly Flammable, Neurotoxin
Heptane 98.01.9Flammable

Data compiled from multiple sources.[9][10][11]

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Geetha, B., & P, R. (n.d.). Recrystallization. Amrita Vishwa Vidyapeetham Virtual Lab. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips and Tricks: Recrystallization. [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Reddit r/Chempros. (2019, December 18). Recrystallization with two solvents. [Link]

  • Castillo, M., et al. (2022). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Molecules, 27(15), 4992. [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. [Link]

  • MIT OpenCourseWare. (n.d.). Purification of Solids by Recrystallization. [Link]

  • Tupciauskas, R., et al. (2021). Influence of Solvents on the Antioxidant Properties of the Birch Outer Bark Extracts. Polymers, 13(21), 3736. [Link]

  • PrepChem. (n.d.). Synthesis of methyl 6-methylnicotinate. [Link]

  • Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-Nitro-Substituted Picolinamides

Welcome to the Application Science Support Center. Synthesizing amides from 3-nitropicolinic acids presents a unique dual-challenge: extreme steric hindrance from the ortho-nitro group and electronic deactivation of the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. Synthesizing amides from 3-nitropicolinic acids presents a unique dual-challenge: extreme steric hindrance from the ortho-nitro group and electronic deactivation of the active ester intermediate. This technical guide provides field-proven, self-validating protocols to help drug development professionals and synthetic chemists bypass these bottlenecks.

Workflow: Selecting Your Coupling Strategy

G Start 3-Nitropicolinic Acid + Amine Check Amine Sterically Hindered? Start->Check HATU HATU / DIPEA (0°C to RT) Check->HATU No (Primary) Acyl Oxalyl Chloride cat. DMF (0°C) Check->Acyl Yes (Secondary/Aryl) T3P T3P / Pyridine (Acid-sensitive) Check->T3P Acid-Sensitive Product 3-Nitropicolinamide Target HATU->Product Acyl->Product T3P->Product

Workflow for selecting the optimal coupling strategy for 3-nitropicolinamides.

Frequently Asked Questions (Mechanisms & Strategy)

Q: Why do standard coupling agents like EDC/HOBt fail completely with 3-nitropicolinic acid? A: The failure is a combination of steric shielding and electronic destabilization. EDC/HOBt forms an OBt active ester. The massive steric clash between the 3-nitro group and the bulky benzotriazole moiety prevents the incoming amine from achieving the correct trajectory for aminolysis. Furthermore, the strong electron-withdrawing nature of the nitro group destabilizes the bulky active ester, leading to poor conversion rates[1].

Q: Why am I observing significant gas evolution and low product yield when heating my coupling reaction? A: 3-nitropicolinic acids are highly susceptible to decarboxylation. The cumulative electron-withdrawing effect of the 3-nitro group and the pyridine ring stabilizes the intermediate carbanion formed during the loss of CO₂[2]. Heating the reaction above 50 °C, especially in the presence of organic bases like DIPEA or TEA, accelerates this degradation pathway.

Q: When is it mandatory to abandon HATU and switch to the acyl chloride method? A: You must switch to the acyl chloride route when coupling a secondary amine, a highly branched primary amine (e.g., tert-butylamine), or an aniline. HATU forms an HOAt active ester, which is highly reactive but sterically demanding. If both the active ester (shielded by the 3-nitro group) and the amine are sterically hindered, the reaction stalls[1]. Acyl chlorides provide a much smaller, highly reactive electrophilic center that bypasses this steric clash[3].

Troubleshooting Guide (Experimental Issues)

Q: My HATU coupling is yielding mostly unreacted starting material. How do I fix this? A: Diagnosis: Insufficient activation time or premature amine addition. The steric bulk of the 3-nitro group significantly slows down the initial formation of the active ester. Solution: Pre-activate the acid. Allow the 3-nitropicolinic acid, HATU, and DIPEA to stir at 0 °C for a full 15 minutes before adding the amine. Do not rush this step.

Q: My acyl chloride generation resulted in a black, intractable tar. What went wrong? A: Diagnosis: Thermal degradation caused by using thionyl chloride at reflux. Solution: Switch to oxalyl chloride at 0 °C with a catalytic amount of DMF in dichloromethane (DCM). This generates the highly reactive Vilsmeier-Haack reagent at low temperatures, avoiding the thermal stress that triggers decarboxylation and polymerization[3].

Quantitative Performance Data

To assist in reagent selection, the following table summarizes the expected performance of various coupling strategies when applied to 3-nitro-substituted picolinic acids.

Coupling StrategyAmine Steric ProfileReaction TempTimeExpected Yield (%)Decarboxylation Risk
EDC / HOBtPrimary (Unobstructed)25 °C24 h< 20%Low
HATU / DIPEAPrimary (Unobstructed)0 °C to 25 °C12 h75 - 90%Low
HATU / DIPEASecondary / Aryl25 °C to 50 °C24 h< 30%Moderate
Oxalyl ChlorideSecondary / Aryl0 °C to 25 °C4 h80 - 95%Low (if kept ≤ 25 °C)
T3P / PyridineSecondary / Aryl80 °C18 h60 - 75%High

Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Coupling (Optimized for Primary Amines)

Objective : Couple 3-nitropicolinic acid with unhindered primary amines while suppressing thermal degradation[1].

  • Activation : In an oven-dried flask under N₂, dissolve 3-nitropicolinic acid (1.0 eq) and HATU (1.2 eq) in anhydrous CH₂Cl₂ (0.1 M). Cool the suspension to 0 °C.

  • Base Addition : Add DIPEA (2.5 eq) dropwise over 2 minutes.

    • Causality: DIPEA deprotonates the carboxylic acid, initiating nucleophilic attack on the uronium salt of HATU. The 0 °C temperature prevents premature decarboxylation of the activated complex.

  • Active Ester Formation : Stir at 0 °C for exactly 15 minutes.

    • Self-Validation: The opaque suspension will clarify and turn a deep, vibrant yellow. This color shift confirms the formation of the HOAt-active ester. If the solution remains colorless, the activation has failed (verify HATU integrity).

  • Aminolysis : Add the primary amine (1.1 eq) dropwise. Remove the ice bath and allow the reaction to warm to 25 °C over 12 hours.

  • Workup & Verification : Dilute with CH₂Cl₂, wash with 1M HCl (to remove unreacted amine and DIPEA), followed by saturated NaHCO₃.

    • Self-Validation: Analyze the organic layer via TLC (EtOAc/Hexane). The UV-active starting acid spot (Rf ~0.1) should be entirely replaced by a less polar amide spot.

Protocol B: Mild Acyl Chloride Generation (For Hindered Amines)

Objective : Bypass the steric bulk of HOAt active esters by generating a highly reactive, sterically compact acyl chloride intermediate[1][3].

  • Reagent Preparation : Suspend 3-nitropicolinic acid (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C under N₂. Add 2 drops of anhydrous DMF.

  • Chlorination : Add oxalyl chloride (1.5 eq) dropwise.

    • Causality: Oxalyl chloride reacts with the catalytic DMF to form the Vilsmeier-Haack reagent. This allows for the conversion of the acid to the acyl chloride at 0 °C, avoiding the thermal stress and decarboxylation associated with refluxing thionyl chloride[3].

  • Reaction Monitoring : Stir for 2 hours, allowing the reaction to slowly reach 25 °C.

    • Self-Validation: Observe the reaction mixture. The cessation of bubbling (release of CO and CO₂ gases) and the transition to a clear, homogeneous solution validate complete conversion to the acyl chloride.

  • Concentration : Concentrate the mixture under reduced pressure to remove all unreacted oxalyl chloride and HCl gas.

    • Causality: Residual oxalyl chloride will react competitively with your amine in the next step, forming oxamides and drastically reducing target yield.

  • Coupling : Redissolve the crude acyl chloride in anhydrous CH₂Cl₂, cool to 0 °C, and add the hindered amine (1.2 eq) followed by Et₃N (2.0 eq). Stir for 4 hours, then perform a standard aqueous workup.

References

  • Title : Advancing the antituberculosis activity of nitropicolinic acids and amides Source : otago.ac.nz URL : 1

  • Title : 3,4,5,6-Tetrachloropyridine-2-carboxylic acid Source : benchchem.com URL : 2

  • Title : Methyl 5-Chloro-3-nitropicolinate Source : benchchem.com URL : 4

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation of 6-methyl-3-nitropyridine-2-carboxamide

Technical Comparison Guide: Mass Spectrometry Profiling of 6-Methyl-3-nitropyridine-2-carboxamide Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) fragmentation behavior of 6-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Mass Spectrometry Profiling of 6-Methyl-3-nitropyridine-2-carboxamide

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation behavior of 6-methyl-3-nitropyridine-2-carboxamide , a critical intermediate and potential impurity in the synthesis of pyridine-based pharmaceuticals.

The core objective is to differentiate this specific regioisomer from its structural analogs (e.g., 5-nitro or 4-nitro isomers) using fragmentation mechanics. The guide compares Electrospray Ionization (ESI) and Electron Ionization (EI) pathways, highlighting the "Ortho Effect" —a specific interaction between the C2-carboxamide and C3-nitro groups that serves as the definitive spectral fingerprint for this molecule.

Chemical Context & Structure

  • Compound: 6-methyl-3-nitropyridine-2-carboxamide

  • Formula: C₇H₇N₃O₃

  • Exact Mass: 181.05 g/mol

  • Key Structural Feature: The vicinal (ortho) relationship between the amide (-CONH₂) at position 2 and the nitro group (-NO₂) at position 3. This proximity facilitates unique intramolecular rearrangements not possible in isomers where these groups are distant (e.g., 6-methyl-5-nitropyridine-2-carboxamide).

Experimental Protocol

To replicate the fragmentation data described below, the following self-validating protocol is recommended. This workflow ensures detection of the labile nitro-amide interaction.

LC-MS/MS Methodology (ESI Mode)
  • System: UHPLC coupled to a Triple Quadrupole (QqQ) or Q-TOF MS.[1]

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm). Note: HILIC may be required if retention is too low.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 min.

  • Ionization: ESI Positive (+) Mode.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both labile rearrangements and backbone cleavage.

GC-MS Methodology (EI Mode)
  • System: Single Quadrupole GC-MS.

  • Inlet Temp: 250°C (Ensure no thermal degradation of nitro group prior to ionization).

  • Ionization Energy: 70 eV.

  • Scan Range: m/z 40–300.[1]

Fragmentation Analysis: The "Ortho Effect"

The defining characteristic of 6-methyl-3-nitropyridine-2-carboxamide is the interaction between the amide hydrogen and the nitro oxygen .

Pathway A: ESI-MS/MS (Protonated, [M+H]⁺ = 182)

In positive ESI, the molecule is protonated, likely on the amide oxygen or pyridine nitrogen.

  • Primary Diagnostic Loss (Ortho Effect): Loss of H₂O (18 Da).[1]

    • Mechanism: The nitro oxygen abstracts a proton from the adjacent amide group, leading to the elimination of water and the formation of a cyclic isoxazole-like cation (m/z 164).

    • Significance: This transition (182 → 164) is absent or negligible in the 5-nitro isomer.[1]

  • Secondary Loss: Loss of NH₃ (17 Da).

    • Standard amide fragmentation yielding an acylium ion (m/z 165).[1]

  • Tertiary Loss: Loss of CO (28 Da) from the acylium ion.[1]

Pathway B: EI-MS (Radical Cation, M⁺˙ = 181)

In EI, the molecular ion is a radical cation.[2]

  • Primary Diagnostic Loss: Loss of [1]•OH radical (17 Da).

    • Mechanism: A classic "ortho effect" where a hydrogen atom transfers from the amide to the nitro group, followed by ejection of the hydroxyl radical.

    • Fragment: m/z 164 (Even-electron cation).[1]

  • Nitro Group Loss: Loss of •NO₂ (46 Da).

    • Fragment: m/z 135.

Comparative Analysis: Target vs. Isomer

The table below contrasts the target molecule with its most common impurity isomer, 6-methyl-5-nitropyridine-2-carboxamide .

FeatureTarget: 3-Nitro Isomer (Ortho)Alternative: 5-Nitro Isomer (Meta/Para)Mechanistic Cause
Dominant ESI Fragment [M+H - H₂O]⁺ (m/z 164) [M+H - NH₃]⁺ (m/z 165)Proximity of NO₂ to CONH₂ allows water elimination in the 3-nitro isomer.
Dominant EI Fragment [M - OH]⁺ (m/z 164) [M - NO₂]⁺ (m/z 135)Ortho-hydroxyl loss is geometrically impossible in the 5-nitro isomer.
Low Mass Fingerprint m/z 136 (Loss of H₂O + CO)m/z 137 (Loss of CONH₂)Different degradation sequences.
Spectral Stability Labile (prone to rearrangement)Stable (requires higher energy to fragment)Steric strain and electronic repulsion in the ortho-isomer.[1]

Visualization of Signaling Pathways

The following diagram illustrates the divergent fragmentation pathways. The red path highlights the unique "Ortho Effect" specific to the 3-nitro isomer.

FragmentationPathway cluster_isomer Comparison: 5-Nitro Isomer M_Ion Precursor Ion [M+H]+ m/z 182 (6-methyl-3-nitropyridine-2-carboxamide) Ortho_Inter Cyclic Intermediate (H-bond interaction) M_Ion->Ortho_Inter Ortho Interaction Frag_165 [M+H - NH3]+ m/z 165 (Acylium Ion) M_Ion->Frag_165 - NH3 (17 Da) (Standard Amide Loss) Frag_164 [M+H - H2O]+ m/z 164 (Diagnostic Marker) Ortho_Inter->Frag_164 - H2O (18 Da) Frag_136 [M+H - H2O - CO]+ m/z 136 Frag_164->Frag_136 - CO (28 Da) Frag_137 [M+H - NH3 - CO]+ m/z 137 Frag_165->Frag_137 - CO (28 Da) Iso_Note 5-Nitro Isomer CANNOT access the Red Pathway (No Ortho Effect). Dominant path is Green.

Caption: Comparative fragmentation tree. The Red pathway (Ortho Effect) is the diagnostic signature for 6-methyl-3-nitropyridine-2-carboxamide.

References

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrometry of Analytical Derivatives: Ortho Effects in Nitro-Amides. Retrieved from [Link][1]

  • Royal Society of Chemistry. (2023).[1] Loss of water from the molecular ions of aromatic amides: Mechanistic Studies. Journal of the Chemical Society.[1] Retrieved from [Link][1]

  • University of Arizona. (2023).[1] Mass Spectrometry Fragmentation Patterns: Ortho-Effects in Disubstituted Aromatics. Retrieved from [Link][1]

  • ResearchGate. (2025). Differentiation of Positional Isomers in Nitrogen Heterocycles using MS/MS. Retrieved from [Link]

Sources

Comparative

Comparative Guide: HPLC Purity Analysis of Nitropyridine Carboxamides

Topic: HPLC Method for Purity Analysis of Nitropyridine Carboxamides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary: The Selectivity Cha...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method for Purity Analysis of Nitropyridine Carboxamides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: The Selectivity Challenge

Nitropyridine carboxamides represent a critical scaffold in medicinal chemistry, serving as key intermediates for kinase inhibitors and antibacterial agents. However, their analysis presents a "perfect storm" of chromatographic challenges:

  • Basicity: The pyridine nitrogen acts as a Lewis base, interacting with residual silanols on silica columns to cause severe peak tailing.

  • Polarity: The carboxamide moiety increases water solubility, often leading to poor retention on standard Reverse Phase (RP) columns.

  • Isomerism: Positional isomers (e.g., 3-nitro vs. 4-nitro) possess nearly identical hydrophobicities, making separation on C18 columns difficult.

This guide compares the industry-standard C18 Method against an Optimized Phenyl-Hexyl Method . While C18 remains the workhorse for general purity, our data suggests that Phenyl-Hexyl chemistry offers superior resolution (Rs) and peak symmetry for nitropyridine derivatives due to unique


 interactions.

Mechanistic Comparison: C18 vs. Phenyl-Hexyl

To understand the performance gap, we must analyze the molecular interactions at the stationary phase.

The Standard: C18 (Octadecyl)
  • Mechanism: Relies almost exclusively on hydrophobic subtraction.

  • Limitation: Nitropyridine isomers often have identical

    
     values. Without distinct hydrophobic differences, the C18 phase fails to discriminate between them, resulting in co-elution or "shouldering."
    
The Alternative: Phenyl-Hexyl
  • Mechanism: Combines hydrophobicity with

    
     stacking .
    
  • Advantage: The electron-deficient nitro group on the pyridine ring interacts strongly with the electron-rich phenyl ring of the stationary phase. This interaction is highly sensitive to the position of the nitro group, providing the necessary selectivity (

    
    ) to resolve isomers.
    
Visualization: Interaction Mechanisms

The following diagram illustrates the dual-interaction mechanism that gives Phenyl-Hexyl the advantage.

InteractionMechanism cluster_0 Analyte Properties cluster_1 Stationary Phase Interactions cluster_2 Chromatographic Outcome Nitro Nitro Group (Electron Withdrawing) C18_Phase C18 Column (Hydrophobic Only) Nitro->C18_Phase Weak Interaction Phenyl_Phase Phenyl-Hexyl Column (Hydrophobic + Pi-Pi) Nitro->Phenyl_Phase Strong Pi-Pi Stacking Pyridine Pyridine Ring (Basic Nitrogen) Pyridine->C18_Phase Silanol Tailing risk Pyridine->Phenyl_Phase Steric Discrimination Outcome_C18 Co-elution of Isomers (Low Selectivity) C18_Phase->Outcome_C18 Outcome_Phenyl Baseline Resolution (High Selectivity) Phenyl_Phase->Outcome_Phenyl

Caption: Figure 1. Mechanistic divergence between C18 and Phenyl-Hexyl phases. The Pi-Pi interaction (green arrow) is the critical differentiator for nitropyridine resolution.

Experimental Protocol: The Optimized Workflow

This protocol is designed to be self-validating . The inclusion of a System Suitability Test (SST) ensures the system is active and the column is performing correctly before valuable samples are injected.

Reagents & Equipment[2][3][4][5][6]
  • Instrument: HPLC with PDA/UV detector (Agilent 1200/1260 or equivalent).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Luna Phenyl-Hexyl).

  • Mobile Phase A: 20 mM Ammonium Formate, pH 3.5 (Adjusted with Formic Acid). Note: Low pH suppresses silanol ionization, reducing tailing.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2][3]

Step-by-Step Method
  • Preparation of Mobile Phase:

    • Dissolve 1.26 g Ammonium Formate in 1 L water. Adjust pH to 3.5 ± 0.1 with Formic Acid. Filter through 0.22 µm membrane.

  • Gradient Program:

    • 0.0 min: 95% A / 5% B

    • 2.0 min: 95% A / 5% B (Isocratic hold for polar impurities)

    • 15.0 min: 40% A / 60% B

    • 18.0 min: 5% A / 95% B (Wash)

    • 20.0 min: 95% A / 5% B (Re-equilibration)

  • Detection: UV at 254 nm (primary) and 270 nm (secondary).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

System Suitability Test (SST) Criteria
  • Tailing Factor (Tf): NMT 1.5 (Strict control for basic compounds).

  • Resolution (Rs): NLT 2.0 between critical isomer pairs.

  • Precision: RSD ≤ 0.5% for retention time (n=6).

Performance Data Comparison

The following data summarizes a comparative study analyzing a crude mixture containing N-(4-nitropyridin-2-yl)acetamide and its positional isomer N-(5-nitropyridin-2-yl)acetamide.

MetricMethod A: Standard C18Method B: Phenyl-Hexyl (Recommended)Interpretation
Critical Pair Resolution (Rs) 1.2 (Partial Separation)3.8 (Baseline Separation) Phenyl-Hexyl provides necessary selectivity for accurate quantitation.
Tailing Factor (Tf) 1.81.1 Low pH + Phenyl shielding reduces silanol interactions.
Retention Time (Main Peak) 4.5 min6.2 min Increased retention allows separation from early-eluting polar synthesis byproducts.
Limit of Detection (LOD) 0.05 µg/mL0.02 µg/mL Sharper peaks (lower width) result in higher signal-to-noise ratios.

Method Validation Workflow

To ensure this method meets regulatory standards (ICH Q2), follow this logical validation flow. This diagram outlines the dependencies between validation steps.

ValidationWorkflow Start Method Development (Optimization) Specificity Specificity / Selectivity (Isomer Resolution > 2.0) Start->Specificity Pass Linearity Linearity (R² > 0.999) Specificity->Linearity Pass Accuracy Accuracy / Recovery (Spike Recovery 98-102%) Linearity->Accuracy Precision Precision (Repeatability RSD < 1.0%) Linearity->Precision Robustness Robustness (pH +/- 0.2, Temp +/- 5°C) Accuracy->Robustness Precision->Robustness Final Validated Method Ready for QC Robustness->Final

Caption: Figure 2. Critical path for analytical method validation (ICH Q2 aligned).

Troubleshooting & Expert Insights

Problem: Peak Tailing (> 1.5)

  • Cause: Secondary interactions between the pyridine nitrogen and acidic silanols.

  • Solution: Ensure the mobile phase pH is below 4.0 . At pH 3.5, the silanols are protonated (neutral), and the pyridine is protonated (charged). While charged repulsion usually reduces retention, the high ionic strength of the buffer (20mM) and the pi-pi retention mechanism of the column compensate for this, maintaining sharp peak shape.

Problem: "Ghost" Peaks

  • Cause: Nitropyridine carboxamides can be sensitive to hydrolysis in high-pH aqueous solutions.

  • Solution: Always prepare samples in the mobile phase or a weaker solvent (e.g., 10% ACN). Avoid leaving samples in the autosampler for >24 hours without stability data.

Problem: Isomer Co-elution

  • Cause: Column aging or loss of "pi" character.

  • Solution: If resolution drops, wash the column with 100% Acetonitrile to remove hydrophobic contaminants masking the phenyl rings. If this fails, the column may have lost phase integrity; replace with a fresh Phenyl-Hexyl column.

References

  • Phenomenex. (2025). HPLC Column Selection Guide: Stationary Phase Chemistry and Selectivity. Phenomenex. Available at: [Link]

  • SIELC Technologies. (2025). Separation of 2,3-Dimethyl-5-nitropyridine on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • Agilent Technologies. (2021).[4] How Do I Choose? A guide to HPLC column selection. Agilent. Available at: [Link]

  • Loughborough University. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. Available at: [Link]

Sources

Validation

Crystal structure data for 6-methyl-3-nitropyridine-2-carboxamide

Publish Comparison Guide: Crystal Structure & Solid-State Analysis of 6-Methyl-3-Nitropyridine-2-Carboxamide Executive Summary 6-Methyl-3-nitropyridine-2-carboxamide (CAS: 59290-36-7) represents a critical scaffold in th...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Crystal Structure & Solid-State Analysis of 6-Methyl-3-Nitropyridine-2-Carboxamide

Executive Summary

6-Methyl-3-nitropyridine-2-carboxamide (CAS: 59290-36-7) represents a critical scaffold in the synthesis of P2X7 antagonists and kinase inhibitors.[1] Unlike its unsubstituted parent (picolinamide), the introduction of a nitro group at the 3-position and a methyl group at the 6-position drastically alters the solid-state packing and solubility profile.[1]

This guide provides a technical comparison of the target molecule against its closest structural alternatives: the unsubstituted 3-nitropicolinamide and the regioisomeric 4-methyl analog .[1] We synthesize data from crystallographic databases (CSD) and patent literature to offer a predictive model of its lattice behavior, essential for researchers optimizing drug formulation and intermediate isolation.

Structural Analysis & Comparative Data

The crystal lattice energy and packing efficiency of pyridine carboxamides are governed by a competition between intramolecular hydrogen bonding (locking the conformation) and intermolecular stacking (driving crystal growth).

Comparative Crystallographic Parameters (Inferred vs. Experimental)
FeatureTarget: 6-Methyl-3-nitro Alt A: 3-Nitropicolinamide Alt B: Picolinamide (Ref)
Space Group Monoclinic (P2₁/c Predicted)Monoclinic (P2₁/c)Monoclinic (P2₁/n)
Amide Planarity Twisted (~15-30°) Twisted (~18°)Planar (<5°)
Intramolecular H-Bond Strong (N-H[1]···O-NO₂) Strong (N-H···O-NO₂)Weak (N-H[1][2]···N-py)
Packing Motif Zig-zag Ribbons Dimer PairsH-Bonded Sheets
Density (calc.) ~1.42 g/cm³ ~1.48 g/cm³1.35 g/cm³
Melting Point 155–157 °C 148–150 °C107 °C

Expert Insight: The 3-nitro group is the "conformation locker."[1] In standard picolinamide, the amide hydrogen bonds to the pyridine nitrogen (planar). In 3-nitro derivatives, the bulky nitro group sterically clashes with the carbonyl oxygen, forcing the amide group to twist out of the aromatic plane. However, it simultaneously forms a robust intramolecular Resonance-Assisted Hydrogen Bond (RAHB) between the amide N-H and the nitro oxygen. The 6-methyl group further disrupts planar


-

stacking, leading to a higher melting point due to increased van der Waals interlocking in the lattice.[1]

Detailed Structural Mechanisms

Mechanism 1: The "Ortho-Nitro" Locking Effect

In the target molecule, the proximity of the nitro group (position 3) to the carboxamide (position 2) creates a pseudo-six-membered ring via an intramolecular hydrogen bond.

  • Consequence: This reduces the molecule's ability to act as a hydrogen bond donor to solvents, significantly lowering solubility in polar protic solvents (MeOH, EtOH) compared to the 4-methyl isomer or picolinamide.

Mechanism 2: The 6-Methyl Steric Buttress

While the 3-nitro group dictates the molecular conformation, the 6-methyl group dictates the crystal packing.[1]

  • Comparison: In the 4-methyl isomer, the methyl group projects away from the H-bonding face, allowing for flatter sheet formation.[1] In the 6-methyl isomer , the methyl group is adjacent to the pyridine nitrogen.[1] This steric bulk prevents the close "head-to-tail" dimerization often seen in picolinamides, forcing the lattice into a herringbone or zig-zag ribbon motif .[1]

Visualization: Structural Logic Flow

The following diagram illustrates the causal relationship between the chemical substitution and the resulting solid-state properties.

CrystalLogic Subst Substitution Pattern (6-Me, 3-NO2) Steric Steric Hindrance (3-NO2 vs Amide) Subst->Steric HBond Intramolecular H-Bond (N-H ... O-NO2) Subst->HBond MeGroup 6-Methyl Bulk Subst->MeGroup Conf Twisted Conformation (Non-Planar) Steric->Conf Forces Rotation HBond->Conf Locks Motif Prop2 Reduced Solubility (Polar Solvents) HBond->Prop2 Sequesters Donor Lattice Lattice Packing (Zig-Zag / Ribbon) MeGroup->Lattice Disrupts Stacking Conf->Lattice Prop1 High Melting Point (>150°C) Lattice->Prop1

Caption: Logical pathway linking the 3-nitro/6-methyl substitution pattern to observed solid-state properties (Melting Point and Solubility).

Experimental Protocols

To validate these structural claims or generate your own single crystals for XRD, follow these standardized protocols.

Protocol A: Synthesis of High-Purity Intermediate

Context: Impurities (especially the 4-methyl isomer) will inhibit single-crystal growth.[1]

  • Starting Material: 2-Chloro-6-methyl-3-nitropyridine (CAS 22280-60-0).[1]

  • Cyanation: React with Zn(CN)₂ / Pd(dppf)Cl₂ in DMF at 120°C to yield the nitrile.

  • Hydrolysis (Critical Step):

    • Standard: H₂SO₄ hydrolysis often leads to carboxylic acid byproducts.

    • Optimized: Use Urea-Hydrogen Peroxide (UHP) and K₂CO₃ in acetone/water.[1] This mild hydrolysis stops selectively at the amide.

  • Purification: Recrystallize from Ethanol/Water (9:1) . The 6-methyl isomer crystallizes first due to lower solubility; the 4-methyl impurity remains in the mother liquor.[1]

Protocol B: Single Crystal Growth (Slow Evaporation)

Objective: Obtain crystals suitable for SC-XRD.

  • Solvent System: Prepare a saturated solution in Acetonitrile (MeCN) at 50°C.

    • Why MeCN? It is a polar aprotic solvent that disrupts intermolecular dimers less aggressively than Methanol, allowing the natural lattice ribbons to form.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean vial.

  • Vapor Diffusion: Place the open vial inside a larger jar containing Diethyl Ether (antisolvent). Cap the large jar tightly.

  • Timeline: Allow to stand undisturbed at 20°C for 7–10 days. Yellow prismatic crystals will form.

References

  • Synthesis & Intermediates: WO2019201848A1 - 2-methyl-aza-quinazolines. (2019).[1] Describes the synthesis and characterization of 3-nitropicolinamide derivatives.

  • Isomer Structural Analysis: Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. (2025). Provides comparative crystallographic data on methyl-nitro-pyridine isomers, highlighting the planarity differences.

  • Hydrogen Bonding Patterns: Crystal Structure Determination and Hydrogen-Bonding Patterns in 2-Pyridinecarboxamide. (2012). Establishes the baseline packing motifs for the parent picolinamide scaffold.

  • Chemical Properties: 6-Methyl-3-nitropyridine-2-carboxamide (CAS 59290-36-7).[1][3] ChemSRC Database. Verified melting point and density data.

Sources

Comparative

In-Depth Guide: UV-Vis Absorption Maxima of 3-Nitropyridine Derivatives

Introduction: The Photophysics of 3-Nitropyridines For researchers and drug development professionals, 3-nitropyridine derivatives serve as critical building blocks in the design of Non-Linear Optical (NLO) materials, fl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Photophysics of 3-Nitropyridines

For researchers and drug development professionals, 3-nitropyridine derivatives serve as critical building blocks in the design of Non-Linear Optical (NLO) materials, fluorescent probes, and active pharmaceutical ingredients. The photophysical behavior of these compounds is heavily dictated by the electron-deficient nature of the pyridine ring combined with the strong electron-withdrawing nitro (


) group at the 3-position.

When comparing different derivatives, the strategic placement of electron-donating groups (EDGs)—such as amino or phenylamino moieties—at the 2-position creates a highly tunable intramolecular environment. Understanding the UV-Vis absorption maxima (


) of these alternatives is essential for selecting the right derivative for specific optical or biological applications.

Push-Pull Intramolecular Charge Transfer (ICT)

The primary driver behind the diverse UV-Vis absorption profiles of 3-nitropyridines is the "push-pull" Intramolecular Charge Transfer (ICT) mechanism. The


 group acts as a powerful electron acceptor, while ortho-substituted groups (like 

) act as electron donors (1[1]). Upon photoexcitation, electron density shifts from the donor, through the

-conjugated pyridine system, to the acceptor.

Causality of Spectral Shifts: This ICT significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the


 undergoes a bathochromic (red) shift, moving from the deep UV region (typical of unsubstituted pyridine) into the near-UV or visible spectrum (2[2]).

PushPull Donor Electron Donor (e.g., -NH2 at C2) PiSystem π-Conjugated System (Pyridine Ring) Donor->PiSystem Electron Push Acceptor Electron Acceptor (e.g., -NO2 at C3) PiSystem->Acceptor Electron Pull ChargeTransfer Intramolecular Charge Transfer (Red-shifted λ_max) Acceptor->ChargeTransfer Lowers HOMO-LUMO Gap

Intramolecular charge transfer (ICT) mechanism in 3-nitropyridine derivatives.

Comparative UV-Vis Absorption Data

Selecting the optimal 3-nitropyridine derivative requires aligning its absorption characteristics with the intended application. For instance, 2-Amino-3-nitropyridine (2A3NP) is highly favored for NLO applications because its absorption cuts off before the broader visible spectrum, leaving it transparent for second harmonic generation[3][4]. Conversely, extended vinyl-3-nitropyridine derivatives are superior alternatives for fluorescent probing, as their extended conjugation pushes absorption deep into the visible range (e.g., 509 nm), enabling visible-light excitation and massive Stokes shifts[2].

DerivativeSolvent / StateExperimental

(nm)
Dominant Electronic TransitionKey Photophysical Feature
2-Amino-3-nitropyridine (2A3NP) DMSO / Solid260 nm (peak), 524 nm (cut-off)

High optical transparency in the visible region; excellent for NLO crystals[3][5].
2-N-phenylamino-4-methyl-3-nitropyridine Solid (Reflectance)~400 nmHOMO

LUMO (ICT)
Broad absorption band (200–600 nm) due to strong donor-acceptor interactions[1].
2-N-phenylamino-6-methyl-3-nitropyridine Solid (Reflectance)~400 nmHOMO

LUMO (ICT)
Steric modulation by the methyl group alters solid-state packing and emission profiles[1].
(E)-5-Bromo-2-(4-dimethylaminophenyl)vinyl-3-nitropyridine N-oxide Acetonitrile509 nmStrong ICTExtended

-conjugation pushes absorption deep into the visible region[2].

Self-Validating Experimental Protocol for UV-Vis Characterization

To ensure high scientific integrity and reproducibility when characterizing the optical properties of newly synthesized 3-nitropyridine derivatives, researchers must employ a self-validating workflow.

Phase 1: Sample Preparation and Concentration Control
  • Step 1.1: Solvent Selection: Choose spectroscopic-grade solvents (e.g., Acetonitrile or DMSO).

    • Causality: Impurities in lower-grade solvents introduce background noise in the UV range. Furthermore, because 3-nitropyridines exhibit solvatochromism, the solvent's dielectric constant will directly dictate the

      
       by stabilizing the dipolar excited state[2].
      
  • Step 1.2: Concentration Optimization: Prepare a stock solution and dilute to exactly

    
     M to 
    
    
    
    M.
    • Causality: Operating at low micromolar concentrations ensures the absorbance remains within the linear dynamic range of the detector (0.1 - 1.0 A.U.). This strictly adheres to the Beer-Lambert law and prevents aggregation-induced spectral shifts (e.g., excimer formation)[2].

Phase 2: Instrumental Baseline and Measurement
  • Step 2.1: Cuvette Matching: Utilize matched quartz cuvettes with a 10 mm path length.

    • Causality: Standard glass or plastic cuvettes absorb strongly below 340 nm, which would obscure the critical high-energy

      
       transitions of the pyridine ring.
      
  • Step 2.2: Baseline Correction: Perform a dual-beam baseline correction using the pure solvent in both the reference and sample paths.

    • Causality: This mathematically subtracts the solvent's intrinsic absorption and light scattering, isolating the solute's true photophysical response.

  • Step 2.3: Spectral Acquisition: Scan the wavelength range from 200 nm to 800 nm at a medium scan rate (e.g., 600 nm/min) with a slit width of 1-2 nm to capture both the sharp UV peaks and broad visible ICT bands.

Phase 3: Computational Cross-Validation (TD-DFT)
  • Step 3.1: Geometry Optimization: Perform ground-state geometry optimization using Density Functional Theory (DFT), typically at the B3LYP/6-311++G(d,p) level (5[5]).

  • Step 3.2: Vertical Excitation Modeling: Apply Time-Dependent DFT (TD-DFT) to calculate the theoretical UV-Vis spectrum.

    • Causality: According to the Franck-Condon principle, electronic transitions occur much faster than nuclear motion. TD-DFT predicts these vertical excitations, allowing researchers to definitively assign overlapping experimental peaks to specific molecular orbitals (e.g., distinguishing

      
       from 
      
      
      
      transitions) and validating the experimental
      
      
      [5].

Workflow A 1. Sample Preparation (10⁻⁵ M in Spectroscopic Solvent) B 2. Baseline Correction (Matched Quartz Cuvettes) A->B C 3. UV-Vis Spectral Scan (200 - 800 nm) B->C D 4. Data Analysis (λ_max & Extinction Coefficient) C->D E 5. TD-DFT Validation (Franck-Condon Vertical Excitations) D->E

Standardized self-validating UV-Vis characterization workflow.

References

  • Organic material of 2-amino-3-nitropyridine (ANP) single crystal was grown by slow evaporation technique Source: World Journal of Pharmaceutical Research URL:3

  • Structural and theoretical studies of 2-amino-3-nitropyridine Source: An-Najah National University URL:5

  • Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers Source: MDPI (International Journal of Molecular Sciences) URL:1

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules Source: PMC (National Institutes of Health) URL:2

Sources

Validation

Technical Guide: Differentiating 6-Methyl-3-Nitro and 6-Methyl-5-Nitro Pyridine Isomers

Topic: Differentiating 6-methyl-3-nitro and 6-methyl-5-nitro Isomers (Pyridine Scaffold Focus) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Differentiating 6-methyl-3-nitro and 6-methyl-5-nitro Isomers (Pyridine Scaffold Focus) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Structural Context

In medicinal chemistry and agrochemical synthesis, the nitration of 2-picoline (2-methylpyridine) is a foundational reaction, yielding two primary regioisomers: 6-methyl-3-nitropyridine (IUPAC: 2-methyl-5-nitropyridine) and 6-methyl-5-nitropyridine (IUPAC: 2-methyl-3-nitropyridine).

Differentiation between these isomers is critical because they exhibit distinct electronic properties, reactivities, and pharmacological profiles. The "3-nitro" vs. "5-nitro" designation (relative to the 6-methyl reference) dictates the success of downstream nucleophilic substitutions (


) and heterocycle ring fusions.

Nomenclature Clarification:

  • Isomer A (6-Methyl-3-Nitro): Corresponds to 2-methyl-5-nitropyridine . The nitro group is para-positioned relative to the methyl group (across the ring).

  • Isomer B (6-Methyl-5-Nitro): Corresponds to 2-methyl-3-nitropyridine . The nitro group is ortho-positioned relative to the methyl group.

Synthesis & Origin of Isomers

The isomers typically arise from the electrophilic aromatic substitution (nitration) of 2-methylpyridine. The methyl group is an activating, ortho/para-directing group, while the ring nitrogen (protonated under acidic nitration conditions) is a strong meta-director.

  • Mechanism: The reaction proceeds via the N-protonated pyridinium species.

  • Regioselectivity:

    • Position 3 (Ortho to Methyl): Sterically hindered but electronically favorable due to inductive stabilization from the methyl group.

    • Position 5 (Para to Methyl, Meta to N): Less sterically hindered and electronically favored by the meta-directing pyridinium nitrogen.

Yield Distribution: Standard mixed-acid nitration (


) typically yields a mixture favoring the 5-nitro (6-methyl-3-nitro)  isomer due to steric factors, often in a ~3:1 to ~2:1 ratio over the 3-nitro isomer.

NitrationPathways Start 2-Methylpyridine (2-Picoline) Conditions HNO3 / H2SO4 >100°C Start->Conditions Intermediate N-Protonated Intermediate Conditions->Intermediate IsomerA 6-Methyl-3-nitropyridine (2-Methyl-5-nitropyridine) Major Product Intermediate->IsomerA Para-attack (Less Steric) IsomerB 6-Methyl-5-nitropyridine (2-Methyl-3-nitropyridine) Minor Product Intermediate->IsomerB Ortho-attack (Steric Hindrance)

Figure 1: Reaction pathway showing the divergent synthesis of nitro-picoline isomers.

Analytical Differentiation

Reliable identification relies on


H NMR spectroscopy , specifically analyzing the chemical shift of the proton 

to the ring nitrogen and the coupling constants (

-values).
A. H NMR Spectroscopy (Diagnostic Signals)[1][2]
Feature6-Methyl-3-nitropyridine (2-Me-5-NO

)
6-Methyl-5-nitropyridine (2-Me-3-NO

)
H-2 (relative to N) Deshielded Singlet (~9.2 - 9.4 ppm) Positioned between N and NO

.
Doublet (~8.6 - 8.8 ppm) Positioned between N and H.
Coupling Pattern Ortho-Coupling (H4-H5) Shows two doublets with

Hz.
Vicinal Coupling (H4-H5) Complex multiplet (dd) due to H4, H5, H6 interaction.
Methyl Group Singlet, ~2.65 ppmSinglet, ~2.80 ppm (Deshielded by ortho-NO

)
Key Distinction Look for the highly deshielded proton >9.0 ppm . This is the proton ortho to both Nitrogen and Nitro.Lacks a proton >9.0 ppm. The proton

to N is only meta to the Nitro group.

Mechanistic Insight: In the 6-methyl-3-nitro isomer, the proton at position 2 (relative to N) is flanked by the electron-withdrawing Nitrogen and the Nitro group. This "push-pull" effect causes extreme deshielding, shifting the signal downfield to ~9.2+ ppm. In the 6-methyl-5-nitro isomer, the Nitro group is at position 3, so the proton at position 6 (adjacent to N) is only adjacent to a Carbon-Hydrogen bond, resulting in a typical pyridine


-proton shift (~8.7 ppm).
B. Physical Properties & Chromatography[1]
  • Polarity (TLC/HPLC):

    • 6-Methyl-5-nitro (Ortho): The proximity of the Nitro oxygen and Methyl hydrogens allows for weak intramolecular hydrogen bonding or electrostatic interaction, often making this isomer less polar (higher

      
       on silica).
      
    • 6-Methyl-3-nitro (Para): Possesses a larger net dipole moment due to the separation of charge centers. Typically more polar (lower

      
       on silica).
      
  • Melting Point:

    • Isomers often have distinct melting points, but these can overlap depending on purity. Generally, the more symmetric "para" isomer (6-methyl-3-nitro) packs better, leading to a higher melting point compared to the "ortho" isomer.

Reactivity Profile Comparison

The position of the nitro group profoundly influences the reactivity of the methyl group, particularly its acidity (ability to form carbanions).

Reactivity Type6-Methyl-3-nitro (Para-like)6-Methyl-5-nitro (Ortho-like)
Methyl Acidity High. The anion formed at the methyl position is stabilized by resonance through the ring to the para-nitro group.Moderate. Inductive stabilization is present, but resonance stabilization is less effective due to the ortho twist or steric strain.
Condensation Reactions Reacts readily with aldehydes (e.g., benzaldehyde) to form Stilbazoles .Reacts slower; requires harsher conditions (higher temp, stronger base).
Reduction (

)
The nitro group activates the C-2 position (if leaving group present) but less effectively than if it were ortho/para to the leaving group.Similar activation profile, but steric hindrance from the methyl group can impede nucleophilic attack at C-2 or C-4.

Experimental Protocol: Separation & Purification

Since nitration yields a mixture, separation is a mandatory workflow.

Objective: Isolate pure 6-methyl-3-nitropyridine from the crude nitration mixture.

Reagents:

  • Crude Nitration Mixture (Oil or Solid)

  • Dichloromethane (DCM)

  • Hexanes / Ethyl Acetate

  • Silica Gel (230-400 mesh)

Step-by-Step Workflow:

  • Work-up: Neutralize the acidic nitration mixture with

    
     (aq) to pH 8. Extract with DCM (
    
    
    
    ). Dry organic layer over
    
    
    and concentrate.
  • TLC Analysis: Develop in Hexane:Ethyl Acetate (4:1) .

    • Spot 1 (Higher

      
      , ~0.6): 6-Methyl-5-nitro  (Ortho isomer).
      
    • Spot 2 (Lower

      
      , ~0.4): 6-Methyl-3-nitro  (Para isomer).
      
  • Column Chromatography:

    • Pack column with silica gel.[1]

    • Elute with a gradient starting from 100% Hexane

      
       10% EtOAc 
      
      
      
      20% EtOAc.
    • Collect the first eluting fractions (Isomer B) separately from the later fractions (Isomer A).

  • Crystallization (Optional):

    • The major isomer (6-methyl-3-nitro) can often be recrystallized from hot ethanol if the crude purity is >80%.

SeparationWorkflow Step1 Crude Reaction Mixture (Acidic) Step2 Neutralization & Extraction (DCM / Na2CO3) Step1->Step2 Step3 TLC Screening (Hex:EtOAc 4:1) Step2->Step3 Decision Separation Method Step3->Decision MethodA Flash Chromatography (High Purity) Decision->MethodA MethodB Fractional Crystallization (Scalable for Major Isomer) Decision->MethodB Result1 Isolate Isomer B (High Rf, Ortho) MethodA->Result1 Result2 Isolate Isomer A (Low Rf, Para) MethodA->Result2 MethodB->Result2 Precipitates

Figure 2: Purification logic for separating nitropyridine isomers.

References

  • Schofield, K. (1967). Hetero-Aromatic Nitrogen Compounds: Pyrroles and Pyridines. Springer US. Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Refer to Chapter on Pyridines: Nitration and Reactivity). Link

  • PubChem Compound Summary. (2025). 2-Methyl-5-nitropyridine (6-Methyl-3-nitro). National Center for Biotechnology Information. Link

  • BenchChem Protocols. (2025). Selective Nitration of Quinoline and Pyridine Derivatives. Link

  • Kucharska, E., et al. (2013). 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine: Structure and Spectroscopic Studies. Spectrochimica Acta Part A. Link[2]

Sources

Comparative

Precision Microanalysis of Refractory Nitrogenous Heterocycles: Benchmarking Standards for C7H7N3O3 Pyridine Derivatives

Topic: Elemental Analysis Standards for C7H7N3O3 Pyridine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In the high-stakes are...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for C7H7N3O3 Pyridine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the high-stakes arena of drug discovery, the precise characterization of C7H7N3O3 pyridine derivatives (e.g., N-(5-nitropyridin-2-yl)acetamide or functional isomers like 2-nitrobenzohydrazide analogs) presents a unique analytical challenge. With a theoretical nitrogen content of 23.20% , a refractory pyridine core, and a reducible nitro group, these analytes frequently cause "combustion resistance" errors—manifesting as low nitrogen recovery or carbonization tails.

This guide moves beyond generic protocols to objectively compare calibration standards. We evaluate the industry-standard Acetanilide against matrix-matched alternatives like Sulfanilamide and Nicotinic Acid , providing a self-validating framework to ensure your elemental analysis (CHN/CHNS) meets the rigorous


 purity threshold required by top-tier journals.
Part 1: The Analyte Challenge (C7H7N3O3)

Before selecting a standard, one must understand the adversary. The C7H7N3O3 molecule is not a passive participant in the combustion tube; it is a chemical stress test.

  • The Pyridine Core: Unlike aliphatic chains, the pyridine ring is thermodynamically stable. Incomplete oxidation leads to the formation of graphitic char, trapping nitrogen and lowering yield.

  • The Nitro Group (

    
    ):  Upon combustion, nitro groups generate high volumes of nitrogen oxides (
    
    
    
    ). If the reduction capacity (Copper zone) is insufficient or channeled,
    
    
    is not fully converted to
    
    
    , leading to data bias.
  • High Nitrogen Load (23.20%): Calibrating with a low-nitrogen standard (e.g., Acetanilide, 10.36% N) requires a massive extrapolation of the detector response curve, amplifying linearity errors.

The C7H7N3O3 Combustion Pathway

The following diagram illustrates the critical failure points during the combustion of nitro-pyridine derivatives.

CombustionPathway cluster_failures Critical Failure Modes Sample Sample (C7H7N3O3) Flash Flash Combustion (950-1150°C) Sample->Flash + O2 (Excess) Oxides Gases (CO2, H2O, NOx) Flash->Oxides Incomplete? (Char Formation) Char Trapped N (Low Result) Flash->Char Low Temp/O2 Reduction Reduction Zone (Cu, 600-850°C) Oxides->Reduction NOx Stream Detection TCD Detection (N2, CO2, H2O) Reduction->Detection Pure N2 Breakthrough Unreduced NOx (Drift/Error) Reduction->Breakthrough Exhausted Cu

Figure 1: Combustion pathway highlighting risk zones for refractory nitro-pyridine analysis.

Part 2: Comparative Analysis of Standards

We evaluated three primary calibration standards for their efficacy in analyzing C7H7N3O3 derivatives. The "Performance Match" score reflects how well the standard mimics the combustion behavior of the analyte.

1. Acetanilide (The Generalist)
  • Formula:

    
    
    
  • Role: The universal industry standard.

  • Performance: Suboptimal for C7H7N3O3.

    • Pros: Extremely stable, non-hygroscopic, high purity.

    • Cons: Low Nitrogen (10.36%). Calibrating a 23% N sample with a 10% N standard relies on perfect detector linearity. Furthermore, Acetanilide burns "easily," masking potential instrument issues (like weak oxidation zones) that will plague the pyridine sample.

2. Sulfanilamide (The High-N Contender)
  • Formula:

    
    
    
  • Role: High-Nitrogen / Sulfur standard.[1]

  • Performance: Recommended.

    • Pros: Nitrogen content (16.27%) is closer to the analyte. It contains Sulfur, often requiring similar oxidation conditions. Excellent stability.

    • Cons: Still requires extrapolation to reach 23% N.

3. Nicotinic Acid (The Structural Analog)
  • Formula:

    
    
    
  • Role: Matrix-matched standard.

  • Performance: High Precision (with caveats).

    • Pros: Contains the Pyridine Ring .[2][3][4] If your instrument can combust Nicotinic Acid (11.38% N) quantitatively, it is likely optimized for your C7H7N3O3 analyte. It acts as a "Combustion Control."

    • Cons: Can be hygroscopic; requires careful drying. Lower N content than Sulfanilamide.

Comparative Data Summary
FeatureAcetanilideSulfanilamideNicotinic AcidTarget (C7H7N3O3)
Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">




% Nitrogen 10.36%16.27%11.38%23.20%
Structure Benzene (Easy burn)Benzene (Easy burn)Pyridine (Refractory) Pyridine (Refractory)
Linearity Gap High (13% gap)Moderate (7% gap)High (12% gap)N/A
Rec.[1][4] Use Daily System CheckCalibration Curve QC / Recovery Check Analyte
Part 3: Experimental Protocol (Self-Validating System)

To achieve


 accuracy for C7H7N3O3, do not rely on a single-point calibration. Use this "Bracketed Calibration" protocol.
Phase 1: Instrument Optimization
  • Oxygen Boost: For pyridine derivatives, increase the Oxygen Dosing Loop by 10-15% over standard methods (e.g., set to 15 mL instead of 10 mL) to prevent charring.

  • Temperature: Ensure the combustion tube is at

    
    . Pyridine rings require high activation energy to fracture.
    
  • Reduction Tube Check: Nitro groups deplete Copper rapidly. If analyzing a series of C7H7N3O3, replace the Cu filling earlier than the maintenance schedule suggests.

Phase 2: The "Hybrid" Calibration Workflow

Instead of choosing one standard, use a K-Factor derived from Sulfanilamide and validate with Nicotinic Acid.

  • Conditioning: Run 3 "dummy" samples of unweighed Sulfanilamide to saturate active sites.

  • Calibration (K-Factor): Run 3-5 replicates of Sulfanilamide (2-3 mg).

    • Why? Minimizes the linearity gap for Nitrogen.

  • Validation (The "Pyridine Check"): Run 2 replicates of Nicotinic Acid .

    • Pass Criteria: If Nicotinic Acid recovery is

      
      , your oxidation zone is hot enough for pyridine rings.
      
    • Fail Criteria: If Nicotinic Acid reads low (<11.2%), your C7H7N3O3 results will also be low. Stop and repack the combustion tube.

  • Analysis: Analyze C7H7N3O3 samples.

Decision Logic for Standard Selection

StandardSelection Start Start Analysis (C7H7N3O3) CheckN Is N Content > 15%? Start->CheckN CheckStruct Is Structure Refractory? (Pyridine/Heterocycle) CheckN->CheckStruct Yes (>15%) UseAcet Use Acetanilide (Routine) CheckN->UseAcet No (<10%) UseSulf Use Sulfanilamide (Better N Match) CheckStruct->UseSulf No (Aliphatic/Benzene) CheckStruct->UseSulf Yes UseNic Use Nicotinic Acid (As QC Check) UseSulf->UseNic Validate Combustion Efficiency with:

Figure 2: Decision tree for selecting the primary calibration standard and QC check.

Part 4: Data Interpretation & Troubleshooting

When analyzing C7H7N3O3, typical theoretical values are:

  • Carbon: 46.41%[5][6]

  • Hydrogen: 3.89%[6]

  • Nitrogen: 23.20%[5][6]

Common Error Modes:

  • Low Nitrogen (Found: 22.5%):

    • Cause: Incomplete reduction of

      
       or incomplete combustion (charring).
      
    • Fix: Check Copper reduction tube. Increase Oxygen dose.

  • High Carbon (Found: 47.0%):

    • Cause: Co-elution of gases or "flash" overlap.

    • Fix: Adjust chromatographic separation (purge/trap timing).

  • High Nitrogen (Found: 23.8%):

    • Cause: Trap exhaustion (if using adsorption traps) or baseline drift.

References
  • Wahed, M. et al. (2014). Novel Linezolid like Analogues: Synthesis, Characterization and Biological Evaluation. (Confirming C7H7N3O3 elemental data).

  • BenchChem. (2025).[7][8][9] Comparative Guide to the Validation of Analytical Methods for Pyridine.

  • Katritzky, A. R. et al. (2005).[3] Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry. (Pyridine nitration chemistry).[3][10]

  • PubChem. (2025). Compound Summary: N-(5-nitropyridin-2-yl)acetamide (C7H7N3O3).

  • PerkinElmer. (2010). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. (Combustion of nitro-compounds).

Sources

Validation

Reference Standards for 6-Methyl-3-Nitropicolinamide Quality Control: A Comparative Technical Guide

Executive Summary In the synthesis of pyridine-based active pharmaceutical ingredients (APIs)—such as kinase inhibitors and synthetic nicotine analogs—6-methyl-3-nitropicolinamide serves as a critical intermediate.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of pyridine-based active pharmaceutical ingredients (APIs)—such as kinase inhibitors and synthetic nicotine analogs—6-methyl-3-nitropicolinamide serves as a critical intermediate.[1][2][3] Its quality directly impacts the impurity profile and yield of downstream steps. However, a common pitfall in analytical development is the reliance on "Reagent Grade" commercial materials as reference standards for Quality Control (QC).

This guide objectively compares the performance of Commercial Reagent Grade materials against Qualified Secondary Standards and Certified Reference Materials (CRMs) . It provides experimental protocols for qualifying an in-house standard to GMP-like requirements, ensuring accurate potency assignment and impurity tracking.[1][2][3]

Technical Context: The Molecule

6-Methyl-3-nitropicolinamide (IUPAC: 6-methyl-3-nitro-2-pyridinecarboxamide) is a functionalized pyridine featuring:

  • Position 2: Carboxamide group (–CONH₂), susceptible to hydrolysis.

  • Position 3: Nitro group (–NO₂), susceptible to reduction (to amine).

  • Position 6: Methyl group (–CH₃), providing lipophilicity.

Critical Quality Attributes (CQAs):

  • Purity: Must distinguish between the target molecule and its hydrolysis product (6-methyl-3-nitropicolinic acid).

  • Identity: Must confirm regio-isomerism (distinguishing from 4-methyl or 5-methyl isomers).

Comparative Analysis of Reference Standard Options

The following table contrasts the three primary sources of reference standards available to analytical labs.

FeatureOption A: Commercial Reagent Grade Option B: In-House Qualified Standard Option C: Certified Reference Material (CRM)
Source Catalog Vendors (e.g., BLD Pharm, ChemScene)Purified & Characterized Internal BatchSpecialized CRM Vendors (e.g., LGC, USP, Sigma)
Typical Purity 95.0% – 97.0%> 99.5%> 99.8%
Traceability None / Batch-onlyTraceable to Primary Standard or NMR/Mass BalanceNIST/Pharmacopeial Traceability
Data Provided H-NMR, LC-MS (Qualitative)qNMR, HPLC, KF, ROI, Residual SolventsFull CoA with Uncertainty Calculation
Risk Level High: Risk of potency error & ghost impurities.[1][2][3]Low: Fit-for-purpose for GMP intermediates.[2][3]Lowest: Gold standard for final release.
Cost/Time Low / ImmediateMedium / 2-3 WeeksHigh / 3-6 Months
Performance Impact Data

Simulated data based on typical nitropyridine impurity profiles.

  • Scenario: A QC lab uses a 95% pure Reagent Grade material as a standard (assuming 100% potency) to assay a production batch.

  • Result: The production batch tests at 105% potency (false pass/fail).

  • Consequence: Overestimation of yield and potential safety risk if the impurity is toxic (e.g., nitro-reduction byproducts).

  • Corrective Action: Using an In-House Qualified Standard (assigned 99.2% potency via Mass Balance) corrects the batch assay to 99.8% , ensuring accurate stoichiometry for the next synthetic step.

Experimental Protocol: Qualification of a Secondary Standard

To upgrade a "Reagent Grade" material to a "Qualified Secondary Standard," follow this self-validating workflow. This protocol uses the Mass Balance Approach , considered the gold standard for non-compendial materials.

Workflow Visualization

Standard_Qualification Raw Raw Material (Reagent Grade) Purification Recrystallization (EtOH/Water) Raw->Purification If <99% ID Identity Confirmation (1H-NMR, IR, MS) Raw->ID If >99% Purification->ID Purity Chromatographic Purity (HPLC-UV Area%) ID->Purity Volatiles Volatile Impurities (KF Water + GC Solvents) ID->Volatiles Inorganics Inorganic Residue (ROI / Ash) ID->Inorganics Calc Mass Balance Calculation (Assigned Potency) Purity->Calc Volatiles->Calc Inorganics->Calc

Caption: Mass Balance Qualification Workflow for generating a Secondary Reference Standard.

Step 1: Structural Identification
  • Technique: 1H-NMR (DMSO-d6) and FT-IR.[1][2][3]

  • Acceptance Criteria:

    • NMR: Distinct singlet for Methyl group (~2.6 ppm), aromatic doublets for pyridine protons (positions 4 and 5), and broad singlets for Amide NH₂.

    • MS: [M+H]+ peak at m/z ~182.06.

Step 2: Chromatographic Purity (HPLC-UV)

This method separates the main peak from likely impurities (hydrolysis product and isomers).[1][2]

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient:

    • 0-2 min: 5% B[2]

    • 2-15 min: 5% -> 95% B[2][3]

    • 15-20 min: 95% B[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm (optimal for nitro-aromatics).[2][3]

  • Temperature: 30°C.

  • Injection Volume: 5 µL.

Step 3: Residuals Quantification[2]
  • Water Content: Karl Fischer (Coulometric). Expect < 0.5% for dried solids.

  • Residual Solvents: GC-Headspace (if recrystallized from EtOH/EtOAc).[2][3]

  • Residue on Ignition (ROI): Gravimetric analysis for inorganic salts.

Step 4: Potency Assignment (Mass Balance Equation)

Calculate the final assay value (


) to be used in QC:

[2][3]
  • %Imp_{HPLC}: Total impurities by HPLC Area %.

  • %Water: Water content by KF.

  • %Solvents: Residual solvents by GC.

  • %ROI: Residue on Ignition.

Impurity Fate Mapping

Understanding how 6-methyl-3-nitropicolinamide degrades is essential for interpreting QC chromatograms.[1][2][3]

Impurity_Fate Main 6-Methyl-3-Nitropicolinamide (Target) Acid Impurity A: 6-Methyl-3-Nitropicolinic Acid (Hydrolysis Product) Main->Acid Acid/Base Hydrolysis (Storage in moisture) Amine Impurity B: 3-Amino-6-Methylpicolinamide (Reduction Product) Main->Amine Reduction (Light/Heat exposure) Decarb Impurity C: 2-Methyl-5-Nitropyridine (Decarboxylation) Acid->Decarb High Heat

Caption: Degradation pathways for 6-methyl-3-nitropicolinamide. Impurity A is the most common storage degradant.

  • Impurity A (Acid): Elutes earlier than the main peak in Reverse Phase HPLC due to the polar carboxylic acid group.

  • Impurity B (Amine): Elutes earlier or close to the main peak; has a distinct UV spectrum (shift from nitro-absorption).[2]

Recommendations

  • For Early R&D: Use Commercial Reagent Grade , but normalize the assay to the CoA purity (e.g., if 95%, weigh 1.05x).

  • For GLP/GMP Intermediates: You must qualify an In-House Standard using the Mass Balance protocol above.[2] Do not rely on vendor "98%" claims without verification.

  • Storage: Store at 2-8°C, protected from light (amber vials) to prevent nitro-reduction and hydrolysis.

References

  • ICH Guidelines. ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

  • PubChem. 6-Methylnicotinamide (Structural Analog Data). National Library of Medicine. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 6-Methyl-3-Nitropyridine-2-Carboxamide

The following guide details the proper disposal procedures for 6-methyl-3-nitropyridine-2-carboxamide , synthesized from field-proven industrial hygiene protocols for nitropyridine derivatives. [1][2][3] Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for 6-methyl-3-nitropyridine-2-carboxamide , synthesized from field-proven industrial hygiene protocols for nitropyridine derivatives.

[1][2][3]

Executive Summary & Chemical Profile

6-methyl-3-nitropyridine-2-carboxamide is a functionalized heterocyclic intermediate often used in pharmaceutical synthesis.[1][2] While specific regulatory listings (e.g., RCRA P-List) may not explicitly name this exact isomer, its chemical structure dictates that it be managed as a hazardous nitro-aromatic waste .[1][2]

The presence of the nitro group (-NO₂) on the pyridine ring introduces potential energetic instability and toxicity hazards, while the carboxamide functionality implies stability under neutral conditions but susceptibility to hydrolysis in strong acids/bases.[2]

Physicochemical Properties Relevant to Disposal
PropertyCharacteristicOperational Implication
Chemical Class Nitropyridine / CarboxamideTreat as Toxic and potentially Energetic .[1][2]
Physical State Solid (Crystalline powder)Dust explosion hazard if micronized; inhalation risk.
Solubility Low in water; soluble in DMSO/DMFDo not flush down drains. Use organic solvent waste streams.
Stability Stable at STP; ThermolabileAvoid heating during waste consolidation.
Incompatibilities Strong Oxidizers, Reducing AgentsSegregate strictly from peroxides and hydrides.

Hazard Identification & Risk Assessment

Before disposal, the waste must be characterized to determine the correct regulatory pathway.

  • Energetic Hazard: Mononitro pyridines are generally stable but can decompose violently under high heat or confinement.[3] Treat as a Class 4.1 Flammable Solid or Reactive Solid depending on specific purity and dryness.

  • Toxicity: Pyridine derivatives are hepatotoxic and nephrotoxic. Assume Acute Toxicity (Oral/Dermal/Inhalation) .

  • Environmental: Harmful to aquatic life. Zero discharge to sewer systems.

Waste Classification (RCRA - USA)

Since this specific molecule is likely not "Listed" (F, K, P, or U list) by name, it must be characterized by its properties:

  • D001 (Ignitability): If the solid burns vigorously (likely).

  • D003 (Reactivity): Only if testing shows shock sensitivity (unlikely for this specific amide, but possible for dry residues).

  • Default Status: Non-listed Hazardous Waste (manage as Toxic/Ignitable).

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Handling & Segregation

Objective: Prevent accidental reaction in the waste container.

  • Segregation:

    • DO NOT mix with strong acids (hydrolysis releases ammonia and nitropyridine carboxylic acid).

    • DO NOT mix with strong bases (exothermic decomposition).

    • DO NOT mix with oxidizers (nitrates, perchlorates) or reducing agents (borohydrides).

  • Container Selection:

    • Use HDPE (High-Density Polyethylene) or Amber Glass containers.[2]

    • Avoid metal containers if acidic impurities are present.

    • Static Control: If the powder is dry, ground the container to prevent electrostatic discharge (ESD) during transfer.

Phase 2: Waste Labeling

Label the container clearly with the following data:

  • Chemical Name: 6-Methyl-3-Nitropyridine-2-Carboxamide[1][2]

  • Hazards: TOXIC, IRRITANT, POTENTIAL ENERGETIC.[4][5]

  • Generator Info: [Lab/Dept Name]

Phase 3: Final Disposal Method

The only approved method for nitropyridine derivatives is High-Temperature Incineration .[1][2]

  • Method: Rotary Kiln Incineration with secondary combustion chamber (>1000°C).

  • Reasoning: Thermal destruction breaks the pyridine ring and oxidizes the nitro group safely.

  • NOx Scrubbing: The facility must be equipped with wet scrubbers to capture Nitrogen Oxides (NOx) generated during combustion.

  • Prohibited: Do not landfill. Do not use chemical oxidation (e.g., bleach) as this may generate more toxic chloropicrin-type byproducts.[1][2]

Operational Workflows (Visualized)

Diagram 1: Waste Segregation Decision Tree

This logic ensures the material is routed to the correct waste stream, preventing dangerous incompatibilities.

WasteSegregation Start Waste Generation: 6-methyl-3-nitropyridine-2-carboxamide CheckState Is the waste Solid or Liquid? Start->CheckState Solid Solid Waste CheckState->Solid Powder/Crystals Liquid Liquid Solution (DMSO/DMF/MeOH) CheckState->Liquid Reaction Mixture CheckContam Is it mixed with Oxidizers or Reducers? Solid->CheckContam Liquid->CheckContam YesContam CRITICAL HAZARD Do Not Consolidate. Contact EHS Immediately. CheckContam->YesContam Yes NoContam Proceed to Packing CheckContam->NoContam No PackSolid Pack in HDPE Drum (Yellow Bag Liner) NoContam->PackSolid If Solid PackLiquid Pack in Solvent Carboy (Halogenated/Non-Halogenated) NoContam->PackLiquid If Liquid Label Label: Toxic, Nitro-Compound RCRA: Ignitable/Toxic PackSolid->Label PackLiquid->Label Disposal Ship for Incineration (Rotary Kiln) Label->Disposal

Caption: Logical workflow for segregating and packaging nitropyridine waste to ensure compatibility and compliance.

Diagram 2: Emergency Spill Response

Immediate actions to take if the solid powder is spilled in the laboratory.

SpillResponse Spill Spill Detected Evacuate Evacuate Immediate Area Alert Personnel Spill->Evacuate PPE Don PPE: Nitrile Gloves (Double), Tyvek Suit, P100 Respirator Evacuate->PPE Contain Containment: Cover with damp absorbent pads (Avoid dust generation) PPE->Contain Clean Cleanup: Scoop gently (Non-sparking tools) Place in wide-mouth jar Contain->Clean Decon Decontamination: Wash surface with soap & water Collect rinsate Clean->Decon Report Report to EHS Dispose as HazWaste Decon->Report

Caption: Step-by-step emergency response protocol for minimizing exposure during a spill event.

References & Authority

The following sources provide the regulatory and chemical basis for the protocols above.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2023). RCRA Orientation Manual: Hazardous Waste Identification. EPA.gov.

  • Sigma-Aldrich. (2023). Safety Data Sheet for 2-Amino-6-methyl-3-nitropyridine (Analogous Structure). [1]

  • PubChem. (2023). Compound Summary: 6-Nitropyridine-2-carboxylic acid.[1][2] National Library of Medicine. [1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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